molecular formula C14H10O4 B156467 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one CAS No. 35233-17-1

3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B156467
CAS No.: 35233-17-1
M. Wt: 242.23 g/mol
InChI Key: IGJLBTGXYKPECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a derivative of the natural metabolite Urolithin A, is a benzocoumarin-based compound of significant interest in pharmacological and neurochemical research . Also known as Urolithin A 8-Methyl Ether, this compound has a molecular formula of C14H10O4 and a molecular weight of 242.23 g/mol . Recent studies highlight its potential as an inhibitor of phosphodiesterase 2 (PDE2), a key enzyme target for treating neurodegenerative diseases like Alzheimer's . Research indicates that derivatives of the 6H-benzo[c]chromen-6-one (benzocoumarin) scaffold can exhibit potent inhibitory activity, protecting neuronal cells from toxicity in model systems . Beyond neuroscience, related biscoumarin and benzocoumarin structures are investigated for a broad spectrum of biological activities, including enzyme inhibition, anticancer properties, and anti-inflammatory effects . This compound is provided for Research Use Only. It is the responsibility of the researcher to ensure proper handling and to conduct all product testing and validation necessary for their specific application.

Properties

IUPAC Name

3-hydroxy-8-methoxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-9-3-5-10-11-4-2-8(15)6-13(11)18-14(16)12(10)7-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJLBTGXYKPECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248966
Record name 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35233-17-1
Record name 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35233-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, also known as Urolithin M6 (UM6), is a metabolite of ellagitannins, which are polyphenolic compounds found in various fruits and nuts.[1] Produced by the gut microbiota, urolithins have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activity of this compound, with a focus on its role as a lactate dehydrogenase A (LDH-A) inhibitor.

Chemical Structure and Properties

The core structure of this compound is a dibenzo-α-pyrone, characterized by a fused three-ring system. The specific isomer, Urolithin M6, has a hydroxyl group at the 3-position and a methoxy group at the 8-position.

Chemical Structure:

Chemical structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 35233-17-1[4]
Molecular Formula C₁₄H₁₀O₄[5]
Molecular Weight 242.23 g/mol [5]
IUPAC Name 3-hydroxy-8-methoxybenzo[c]chromen-6-one[5]
Synonyms Urolithin M6, Urolithin A 8-Methyl Ether[6]
Melting Point 242 °C[6]
Boiling Point (Predicted) 479.9 ± 38.0 °C[6]
Density (Predicted) 1.375 ± 0.06 g/cm³[6]
pKa (Predicted) 8.63 ± 0.20[6]
Solubility Slightly soluble in Acetone, DMSO, and Methanol.[6]
Spectroscopic Data
Spectroscopic DataDetails
¹H NMR Data for a related compound, 4,8,9,10-tetrahydroxy urolithin, in DMSO-d₆ shows characteristic aromatic proton signals: δ 6.78 (d, J = 8.2 Hz, 1H), 6.96 (t, J = 8.20 Hz, J = 8.53 Hz, 1H), 7.03 (s, 1H), 8.33 (d, J = 8.53 Hz, 1H).[7] Specific data for Urolithin M6 is needed for full characterization.
¹³C NMR No specific data for Urolithin M6 was found in the searched literature. Analysis of related urolithins is required to predict the chemical shifts.[1]
Mass Spectrometry (MS) The molecular formula C₁₄H₁₀O₄ corresponds to a monoisotopic mass of 242.0579 Da.[5]
Infrared (IR) Spectroscopy No specific IR data for Urolithin M6 was found in the searched literature.

Synthesis of this compound

The first reported synthesis of Urolithin M6 involves a five-step process starting from readily available materials.[8][9] The key steps are a Suzuki coupling reaction followed by an intramolecular C-H oxygenation.[8][9]

Synthetic Pathway Overview

The general synthetic approach is outlined below. This process has been optimized for improved feasibility, reaction time, and yield.[8]

Synthesis_Pathway A Starting Materials B Suzuki Coupling A->B C Intermediate Biaryl Compound B->C D Intramolecular C-H Oxygenation C->D E This compound D->E

Caption: Synthetic pathway for Urolithin M6.

Detailed Experimental Protocol

Due to the proprietary nature of some synthetic details, a generalized protocol based on the published methodology is provided. For precise reagent quantities and reaction conditions, please refer to the primary literature.[8][9]

  • Step 1: Suzuki Coupling: A suitably substituted boronic acid is coupled with a substituted halobenzoate ester in the presence of a palladium catalyst and a base to form the biaryl intermediate.

  • Step 2: Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide.

  • Step 3: Protection of Phenolic Group: The free hydroxyl group is protected, for example, as a silyl ether, to prevent unwanted side reactions in the subsequent steps.

  • Step 4: Intramolecular C-H Oxygenation: The protected biaryl carboxylic acid undergoes an intramolecular cyclization and oxidation to form the lactone ring of the benzo[c]chromen-6-one core. This is a critical step, often mediated by a palladium catalyst.

  • Step 5: Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product, this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[8] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH-A an attractive target for cancer therapy.[10][11]

Quantitative Biological Data

The inhibitory activity of Urolithin M6 has been evaluated in various assays.

AssayIC₅₀ ValueCell LineReference
LDH-A Enzyme Inhibition 77 ± 10 µMPurified Human LDH-A[12]
Lactate Production Inhibition 36 ± 3 µMRaji (Burkitt's lymphoma)[12]
Cell Growth Inhibition 25 ± 2 µMRaji (Burkitt's lymphoma)[12]
Signaling Pathway

The inhibition of LDH-A by this compound disrupts the metabolic activity of cancer cells. LDH-A is a downstream target of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is often upregulated in tumors.[4] By inhibiting LDH-A, Urolithin M6 can reduce lactate production, which in turn can affect the tumor microenvironment, including angiogenesis and immune suppression.[4]

Caption: LDH-A signaling pathway and the inhibitory action of Urolithin M6.

Experimental Protocols for Biological Assays

The following are generalized protocols for the biological assays used to characterize the activity of this compound.

LDH-A Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compound on purified LDH-A.[13]

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), purified human LDH-A, pyruvate, and NADH.

  • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.

  • Monitor the enzymatic activity by measuring the decrease in NADH fluorescence over time using a fluorometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Lactate Production Assay

This assay quantifies the effect of the compound on lactate production in cancer cells.[13]

  • Seed cancer cells (e.g., Raji cells) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 3 hours).

  • At the end of the incubation, collect both the cell culture medium and the cell lysate.

  • Measure the lactate concentration in the collected samples using a commercial lactate assay kit.

  • Calculate the amount of lactate produced by subtracting the baseline lactate level (from untreated cells at time zero).

  • Determine the IC₅₀ for lactate production inhibition as described for the enzyme inhibition assay.

Cell Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cells.[13]

  • Seed cancer cells in a multi-well plate at a low density.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • At the end of the treatment, count the number of viable cells using a method such as trypan blue exclusion or a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control.

  • Determine the IC₅₀ for cell growth inhibition from the dose-response curve.

Conclusion

This compound (Urolithin M6) is a promising natural product metabolite with demonstrated inhibitory activity against LDH-A, a key enzyme in cancer cell metabolism. Its synthesis has been established, and its biological effects on lactate production and cancer cell growth have been quantified. The inhibition of the LDH-A pathway presents a viable strategy for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its mechanism of action, explore its potential in various cancer types, and optimize its pharmacological properties for clinical applications. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a gut microbial metabolite of ellagitannins also known as Urolithin M6. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities and potential therapeutic applications. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also identified as Urolithin M6 (UM6), is a member of the urolithin family.[1] Urolithins are metabolites produced by the human gut microbiota from the dietary consumption of ellagitannins, which are abundant in foods such as pomegranates, berries, and nuts.[1][2] These compounds have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This guide focuses specifically on the chemical characteristics, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 35233-17-1[4]
Molecular Formula C₁₄H₁₀O₄[5]
Molecular Weight 242.23 g/mol [5]
IUPAC Name This compound[5]
Synonyms Urolithin M6, UM6[1][6]
XLogP3 2.7[5]
Complexity 330[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 1[5]

Experimental Protocols

Synthesis of this compound (Urolithin M6)

The first total synthesis of Urolithin M6 was developed as a five-step process from readily available starting materials.[6] This protocol is based on the published synthetic pathway.

Experimental Workflow:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Reaction Start->Step1 Step2 Step 2: Reaction Step1->Step2 Step3 Step 3: Reaction Step2->Step3 Step4 Step 4: Reaction Step3->Step4 Step5 Step 5: Final Product Formation Step4->Step5 Purification Purification Step5->Purification Analysis Analysis Purification->Analysis Final Urolithin M6 Analysis->Final

Caption: Synthetic workflow for Urolithin M6.

Detailed Methodology:

  • Step 1-4: The synthesis involves a sequence of reactions to construct the core benzo[c]chromen-6-one structure with the desired hydroxyl and methoxy substitutions. For a detailed, step-by-step procedure, including reagents, reaction conditions, and intermediate characterization, please refer to the primary literature.[6]

  • Step 5 & Purification: The final step yields the crude product, which is then purified, typically by column chromatography, to obtain pure Urolithin M6.[6]

  • Analysis: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[6][7][8]

Phosphodiesterase II (PDE2) Inhibition Assay

Given that derivatives of 6H-benzo[c]chromen-6-one have shown potential as PDE2 inhibitors, a standard assay to evaluate this activity is provided.[9]

Experimental Workflow:

PDE2_Assay_Workflow Start Prepare Reagents Incubate Incubate PDE2 with Urolithin M6 Start->Incubate Add_Substrate Add cAMP/cGMP Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Measure Measure Product Formation Reaction->Measure Analysis Calculate IC50 Measure->Analysis

Caption: Workflow for a PDE2 inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of PDE2 enzyme, the test compound (Urolithin M6) at various concentrations, and the substrate (cAMP or cGMP).[10][11]

  • Incubation: Pre-incubate the PDE2 enzyme with the test compound for a specified period to allow for binding.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[13]

  • Detection: After a set incubation time, stop the reaction and measure the amount of product formed. This can be done using various methods, including colorimetric or fluorescence-based assays that detect the amount of remaining cyclic nucleotide or the produced monophosphate.[10][11]

  • Data Analysis: Plot the enzyme activity against the concentration of the inhibitor to determine the half-maximal inhibitory concentration (IC50).[12]

Neuroprotection Assay

The neuroprotective potential of Urolithin M6 can be assessed using in vitro models of neuronal cell death.

Experimental Workflow:

Neuroprotection_Assay_Workflow Start Culture Neuronal Cells Treat Treat cells with Urolithin M6 Start->Treat Induce_Toxicity Induce Neurotoxicity (e.g., with Glutamate) Treat->Induce_Toxicity Incubate Incubate Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analysis Quantify Neuroprotection Assess_Viability->Analysis

Caption: Workflow for a neuroprotection assay.

Detailed Methodology:

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., HT22 cells) in a multi-well plate.[14][15]

  • Treatment: Treat the cells with varying concentrations of Urolithin M6 for a predetermined time.[2]

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate, to induce cell death.[14]

  • Assessment of Cell Viability: After the incubation period, assess the viability of the neurons using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.[2]

  • Data Analysis: Compare the viability of cells treated with Urolithin M6 to that of untreated control cells to quantify the neuroprotective effect.[15]

Biological Activity and Signaling Pathways

Urolithins, including Urolithin M6, are recognized for a range of biological activities. While research on UM6 is still emerging, the broader family of urolithins has been shown to modulate several key signaling pathways.

Potential Signaling Pathways:

Signaling_Pathways UM6 Urolithin M6 PDE2 PDE2 Inhibition UM6->PDE2 LDHA LDHA Inhibition UM6->LDHA Anti_Inflammatory Anti-inflammatory Pathways (e.g., NF-κB) UM6->Anti_Inflammatory Antioxidant Antioxidant Response UM6->Antioxidant Neuroprotection Neuroprotection PDE2->Neuroprotection Anti_Proliferative Anti-proliferative Effects LDHA->Anti_Proliferative Anti_Inflammatory->Neuroprotection Antioxidant->Neuroprotection

Caption: Potential signaling pathways modulated by Urolithin M6.

  • Phosphodiesterase II (PDE2) Inhibition: Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been identified as potential inhibitors of PDE2.[9] Inhibition of PDE2 can lead to increased levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal function. This mechanism may contribute to the neuroprotective effects observed with related compounds.

  • Lactate Dehydrogenase A (LDHA) Inhibition: Urolithin M6 has been identified as a potential inhibitor of lactate dehydrogenase A (LDHA).[6] LDHA is a key enzyme in anaerobic glycolysis, and its inhibition can have anti-proliferative effects on cancer cells that rely on this metabolic pathway.

  • Anti-inflammatory and Antioxidant Effects: Urolithins, as a class, are known to possess anti-inflammatory and antioxidant properties.[2][3] These effects are likely mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and by scavenging reactive oxygen species.[3][16]

Conclusion

This compound (Urolithin M6) is a promising natural product metabolite with significant potential for further investigation in drug discovery and development. Its defined chemical properties, coupled with an established synthetic route, provide a solid foundation for its production and study. The preliminary evidence of its biological activities, particularly in the context of neuroprotection and cancer metabolism, warrants more in-depth research into its mechanisms of action and therapeutic efficacy. This technical guide serves as a foundational document to facilitate and encourage such future investigations.

References

An In-depth Technical Guide to the Natural Sources of Urolithin M6 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M6, a gut microbiota-derived metabolite of ellagic acid, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of its precursors, ellagitannins and ellagic acid. It details quantitative data on their prevalence in various foodstuffs, outlines meticulous experimental protocols for their extraction and analysis, and elucidates the metabolic and cellular signaling pathways associated with their bioactivity. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on these natural compounds.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives produced by the human gut microbiota from the metabolism of ellagitannins and their hydrolysis product, ellagic acid.[1][2] Among these, Urolithin M6 (3,8,9,10-tetrahydroxy urolithin) is a tetrahydroxylated urolithin that has been identified as a metabolite in the complex pathway of ellagitannin biotransformation.[2] The biological activities of urolithins are a subject of intensive research, with studies suggesting potential anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] Understanding the natural dietary sources of Urolithin M6 precursors is paramount for investigating its physiological relevance and therapeutic potential.

Natural Sources of Urolithin M6 Precursors

The primary precursors to Urolithin M6 are ellagitannins and ellagic acid, which are abundant in a variety of fruits, nuts, and seeds.[5][6]

Key Botanical Sources

Major dietary sources of ellagitannins and ellagic acid include:

  • Berries: Raspberries, strawberries, blackberries, cloudberries, and rose hips are particularly rich in these compounds.[5][6]

  • Pomegranate: The peel, in particular, is a potent source of punicalagin, a large ellagitannin.[7][8]

  • Nuts: Walnuts and pecans contain significant amounts of ellagitannins.[5]

  • Seeds: Certain seeds also contribute to the dietary intake of these precursors.

Quantitative Data on Precursor Content

The concentration of ellagitannins and ellagic acid can vary considerably depending on the plant species, cultivar, growing conditions, and processing methods. The following table summarizes the quantitative data from various studies.

Food SourcePrecursor MeasuredConcentration (mg/100g fresh weight)Reference(s)
Berries
CloudberryEllagitannins330[6]
RaspberryEllagitanninsup to 330[5]
Rose HipEllagitannins110[6]
StrawberryEllagitannins~70[5]
Sea BuckthornEllagitannins1-330[6]
Pomegranate
PeelPunicalagin150 - 500[8]
PeelEllagic Acid15 - 65[8]
JuicePunicalagin1.6 - 22.7[9]
Nuts
WalnutEllagic Acid (total)59.1 - 351.4[5]
PecanEllagic Acid (total)33.1 - 47.9[5]

Metabolic Pathway to Urolithin M6

The biotransformation of dietary ellagitannins and ellagic acid into Urolithin M6 is a multi-step process mediated by the gut microbiota.

Hydrolysis of Ellagitannins

Upon ingestion, ellagitannins are hydrolyzed in the gut to release ellagic acid. This initial step is crucial for the subsequent microbial metabolism.

Microbial Conversion of Ellagic Acid

Specific gut bacteria are responsible for the conversion of ellagic acid into a series of urolithin metabolites through sequential dehydroxylation reactions.[2] The pathway leading to Urolithin M6 involves the formation of intermediate urolithins, such as pentahydroxy-urolithin (Urolithin M5).[2]

metabolic_pathway ET Ellagitannins (e.g., Punicalagin) EA Ellagic Acid ET->EA Hydrolysis (Gut Environment) UM5 Urolithin M5 (Pentahydroxy) EA->UM5 Microbial Metabolism UM6 Urolithin M6 (Tetrahydroxy) UM5->UM6 Dehydroxylation

Metabolic conversion of ellagitannins to Urolithin M6.

Cellular Signaling Pathways of Urolithins

While the specific signaling pathways of Urolithin M6 are still under investigation, research on other urolithins, such as Urolithin A and B, provides insights into their potential mechanisms of action. Urolithins have been shown to modulate key cellular signaling pathways involved in inflammation and cellular stress responses.[4][10] Urolithin M6 has been identified as a potential mimetic of galloflavin, suggesting it may act as an inhibitor of lactate dehydrogenase A (LDH-A), an enzyme crucial for glycolysis, particularly in cancer cells.[11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation MAPK_cascade MAPK Cascade (p38, JNK) Receptor->MAPK_cascade Activation UM6_cyto Urolithin M6 UM6_cyto->IKK Inhibition UM6_cyto->MAPK_cascade Inhibition LDHA LDH-A UM6_cyto->LDHA Inhibition NFκB_complex NF-κB (p65/p50)-IκBα IKK->NFκB_complex Phosphorylation of IκBα IκBα IκBα NFκB NF-κB (p65/p50) NFκB_complex->NFκB IκBα Degradation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Conversion Gene Inflammatory Gene Expression NFκB_nuc->Gene Transcription AP1_nuc->Gene Transcription

Potential signaling pathways modulated by Urolithin M6.

Experimental Protocols

Extraction and Quantification of Ellagitannins and Ellagic Acid

A validated method for the characterization and quantification of ellagitannins involves acid hydrolysis to release ellagic acid and other related compounds, followed by chromatographic analysis.[12]

Protocol: Acid Hydrolysis and HPLC Analysis

  • Sample Preparation: Freeze-dry 50 mg of the plant material or use 3.34 mL of juice.

  • Hydrolysis: Add 4 M HCl in water and incubate at 90 °C for 24 hours.

  • pH Adjustment and Centrifugation: Cool the sample to room temperature, adjust the pH to 2.5, and centrifuge at 3500 x g for 10 minutes.

  • Extraction: Recover the supernatant, adjust the volume to 10 mL with water, and filter through a 0.45 µm PVDF filter.

  • HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a C18 column and a UV detector. Quantify ellagic acid and other hydrolysis products by comparing with known standards.

In Vitro Production of Urolithins from Ellagic Acid

The production of urolithins from ellagic acid can be studied in vitro using human fecal slurries, which provide a source of gut microbiota.[13][14]

Protocol: Anaerobic Fermentation of Ellagic Acid with Human Fecal Slurry

  • Fecal Slurry Preparation: Homogenize fresh human fecal samples in an anaerobic basal broth.

  • Inoculation: In an anaerobic chamber, inoculate the fecal slurry into a fermentation medium supplemented with ellagic acid (e.g., 30 µM).

  • Incubation: Incubate the culture anaerobically at 37 °C.

  • Sampling: Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours).

  • Metabolite Extraction: Extract the metabolites from the fermentation broth using an equal volume of ethyl acetate containing 1.5% formic acid. Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.[14]

  • Urolithin Analysis: Analyze the extracted samples using HPLC-MS/MS to identify and quantify the produced urolithins, including Urolithin M6.

Experimental Workflow

The following diagram illustrates the overall workflow from the natural source to the analysis of bioactive urolithins.

experimental_workflow cluster_extraction Extraction & Quantification cluster_invitro In Vitro Production cluster_analysis Analysis & Bioactivity Source Natural Source (e.g., Pomegranate Peel) Hydrolysis Acid Hydrolysis Source->Hydrolysis Quantification HPLC Analysis (Quantify Precursors) Hydrolysis->Quantification EA_source Ellagic Acid Fermentation Anaerobic Fermentation EA_source->Fermentation Fecal_slurry Human Fecal Slurry Fecal_slurry->Fermentation Extraction_Uro Metabolite Extraction Fermentation->Extraction_Uro Analysis_Uro HPLC-MS/MS Analysis (Identify Urolithins) Extraction_Uro->Analysis_Uro Bioactivity Cell-based Assays (e.g., Signaling Pathway Analysis) Analysis_Uro->Bioactivity

Experimental workflow for the study of Urolithin M6 precursors.

Conclusion

This technical guide provides a detailed overview of the natural sources of Urolithin M6 precursors, their quantification, metabolic conversion, and potential cellular mechanisms of action. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Urolithin M6 and its precursors. Future research should focus on elucidating the specific biological functions of Urolithin M6 and identifying the key microbial species responsible for its production in the human gut.

References

The Gut Microbiota's Role in the Biosynthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a methoxy derivative of the bioactive gut microbial metabolite, Urolithin A. It is now understood that this compound, also known as Urolithin A 8-methyl ether, is the product of a multi-step metabolic pathway initiated by the gut microbiota's transformation of dietary ellagitannins and ellagic acid. This document details the biosynthetic pathway, the key microbial players, quantitative data on metabolite production, and comprehensive experimental protocols for in-vitro studies. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development who are investigating the therapeutic potential of gut-derived metabolites.

Introduction: The Urolithin Pathway and the Origin of this compound

The compound this compound is a derivative of the dibenzo-α-pyrone class of molecules known as urolithins. Urolithins are not directly consumed in the diet; instead, they are the end products of a complex metabolic cascade carried out by the human gut microbiota.[1][2] The dietary precursors to urolithins are ellagitannins, which are abundant in foods such as pomegranates, berries, and walnuts.

Upon ingestion, ellagitannins are hydrolyzed to ellagic acid in the gut. Subsequently, a series of enzymatic reactions, including lactone-ring cleavage, decarboxylation, and dehydroxylations, are performed by specific gut bacteria to produce a variety of urolithin intermediates and final products.[3] The core structure of this compound is that of Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one). The presence of a methoxy group at the C8 position suggests a subsequent methylation event. While some microbial O-methylation of polyphenols can occur, it is widely accepted that the methylation of urolithins is primarily a result of host phase II metabolism, occurring in the liver after absorption of the microbially-produced urolithin.[4][5] Therefore, the biosynthesis of this compound is a collaborative effort between the gut microbiota and host enzymes.

The Biosynthetic Pathway

The biosynthesis of urolithins from dietary ellagitannins is a multi-step process involving various intermediate compounds. The pathway leading to the precursor of this compound, Urolithin A, is depicted below.

urolithin_biosynthesis Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis inv1 Ellagic_Acid->inv1 Urolithin_M5 Urolithin M5 (Pentahydroxy) inv2 Urolithin_M5->inv2 Urolithin_M6 Urolithin M6 (Tetrahydroxy) inv3 Urolithin_M6->inv3 Urolithin_C Urolithin C (Trihydroxy) inv4 Urolithin_C->inv4 Urolithin_A Urolithin A (Dihydroxy) inv5 Urolithin_A->inv5 Methylated_Urolithin_A This compound (Urolithin A 8-methyl ether) inv1->Urolithin_M5 Gut Microbiota (Lactone-ring cleavage, Decarboxylation) inv2->Urolithin_M6 Dehydroxylation inv3->Urolithin_C Dehydroxylation inv4->Urolithin_A Dehydroxylation inv5->Methylated_Urolithin_A Host Metabolism (O-methylation in liver) experimental_workflow start Start: Fecal Sample Collection fecal_slurry Prepare Fecal Slurry (anaerobic conditions) start->fecal_slurry inoculation Inoculate with Fecal Slurry fecal_slurry->inoculation fermentation_setup Set up Fermentation Vessels (Basal medium + Ellagic Acid) fermentation_setup->inoculation incubation Anaerobic Incubation (37°C, with shaking) inoculation->incubation sampling Time-course Sampling (e.g., 0, 24, 48, 72h) incubation->sampling extraction Metabolite Extraction (e.g., Ethyl acetate) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis end End: Data Analysis and Quantification analysis->end

References

Urolithin M6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Urolithin M6

Abstract

Urolithin M6, a gut microbial metabolite of ellagitannins, is emerging as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of Urolithin M6, alongside a detailed exploration of its biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs related to Urolithin M6 research.

Physical and Chemical Properties

Urolithin M6, also known as 3,8,9,10-tetrahydroxy urolithin, is a polyhydroxylated dibenzo-α-pyrone that belongs to the urolithin family.[1] Urolithins are the metabolic products of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. The transformation of these dietary polyphenols into urolithins is carried out by the gut microbiota.[2]

General Properties

A summary of the key physical and chemical properties of Urolithin M6 is provided in Table 1.

PropertyValueReference(s)
IUPAC Name 3,8,9,10-tetrahydroxybenzo[c]chromen-6-one[3]
Synonyms 3,8,9,10-Tetrahydroxyurolithin, UM6[3]
CAS Number 1006683-97-1[3]
Molecular Formula C₁₃H₈O₆[3]
Molecular Weight 260.2 g/mol [3]
Appearance Light Beige to Dark Brown Solid[3]
Purity ≥95% (commercially available)[3]
Solubility

The solubility of Urolithin M6 is a critical parameter for its use in in vitro and in vivo studies. Detailed solubility information is presented in Table 2.

SolventSolubilityNotesReference(s)
DMSO 65 mg/mL (249.81 mM)Sonication recommended[4]
Methanol Slightly solubleHeating may be required[3]
Spectroscopic Data

The structural elucidation of Urolithin M6 has been accomplished through various spectroscopic techniques. A summary of the available data is provided in Table 3. While raw spectral data is not publicly available, key characteristics have been reported in the literature.

TechniqueDescriptionReference(s)
¹H-NMR The ¹H-NMR spectrum of a related isomer, urolithin M6R (4,8,9,10-tetrahydroxy urolithin), has been reported, showing characteristic aromatic proton signals.[5][5]
¹³C-NMR ¹³C-NMR data for various urolithins have been used for structural confirmation.[6][6]
UV-Vis Spectroscopy The UV spectrum of urolithins is characterized by two major absorption bands. The UV spectrum of Urolithin M6 is distinct from its isomers, urolithin D and urolithin E.[5][5]
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) has been used to confirm the molecular formula of Urolithin M6 and its fragments in metabolic studies.[5][5]

Biological Activity and Signaling Pathways

Urolithin M6 has been identified as a promising bioactive molecule with potential therapeutic applications, particularly in oncology. Its primary mechanism of action involves the inhibition of lactate dehydrogenase A (LDH-A), a key enzyme in cancer cell metabolism.[1][3]

Inhibition of Lactate Dehydrogenase A (LDH-A)

Urolithin M6 acts as a mimetic of galloflavin, a known LDH-A inhibitor.[1] LDH-A is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate.[7] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDH-A plays a crucial role in sustaining this metabolic phenotype.[7] By inhibiting LDH-A, Urolithin M6 disrupts the metabolic machinery of cancer cells, leading to a cascade of downstream effects.[1][7]

The inhibition of LDH-A by Urolithin M6 has been shown to reduce lactate production and inhibit cell growth in cancer cell lines, such as the Raji lymphoma cell line.[8]

LDH_A_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH-A LDHA LDH-A UrolithinM6 Urolithin M6 UrolithinM6->LDHA Inhibition ROS ↑ Reactive Oxygen Species (ROS) LDHA->ROS Leads to ATP ↓ ATP LDHA->ATP Leads to Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Figure 1: Urolithin M6 inhibits LDH-A, leading to increased ROS and decreased ATP, ultimately inducing apoptosis.
Downstream Effects of LDH-A Inhibition

The inhibition of LDH-A by Urolithin M6 triggers a series of downstream events that contribute to its anti-cancer effects:

  • Increased Oxidative Stress: Inhibition of LDH-A shunts pyruvate away from lactate production and towards the mitochondria for oxidative phosphorylation. This can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[1][9][10]

  • ATP Depletion: While oxidative phosphorylation is a more efficient means of ATP production, the metabolic rewiring caused by LDH-A inhibition can disrupt the overall energy balance in cancer cells, leading to a depletion of ATP.[1][8]

  • Induction of Apoptosis: The combination of increased oxidative stress and ATP depletion can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[8][11]

Antioxidant and Pro-oxidant Activities

Urolithins, including Urolithin M6, have been reported to possess both antioxidant and pro-oxidant properties, depending on the experimental context.[12][13] In cell-free assays, urolithins can act as potent antioxidants.[12] However, within a cellular environment, their ability to modulate metabolic pathways, such as the inhibition of LDH-A, can lead to a pro-oxidant state, particularly in cancer cells.[12] This dual activity highlights the complex biological effects of Urolithin M6.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Urolithin M6. These protocols are intended as general guidelines and may require optimization for specific cell lines and experimental conditions.

General Experimental Workflow

A typical workflow for investigating the biological effects of Urolithin M6 is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Raji, HeLa, HepG2) start->cell_culture treatment Treatment with Urolithin M6 cell_culture->treatment viability Cell Viability Assay (MTT / AlamarBlue) treatment->viability lactate Lactate Production Assay treatment->lactate protein Protein Analysis (Western Blot) treatment->protein gene Gene Expression (qPCR) treatment->gene end Data Analysis & Conclusion viability->end lactate->end protein->end gene->end

Figure 2: A generalized workflow for studying the in vitro effects of Urolithin M6 on cancer cell lines.
Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of Urolithin M6 on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Urolithin M6 stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Urolithin M6 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with a vehicle control (medium with the same concentration of DMSO as the highest Urolithin M6 concentration) and untreated cells (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Incubate for 10-15 minutes with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This protocol outlines the general steps for analyzing the expression levels of specific proteins (e.g., LDH-A, apoptotic markers) in response to Urolithin M6 treatment.[13]

Materials:

  • Cell culture plates

  • Urolithin M6

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Urolithin M6 for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in the mRNA expression of target genes in response to Urolithin M6.

Materials:

  • Cell culture plates

  • Urolithin M6

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes and a reference gene

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with Urolithin M6. Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, primers, and qPCR master mix.

  • Real-Time PCR: Run the reaction in a real-time PCR instrument. The instrument will monitor the amplification of the target DNA in real-time.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the expression of a reference gene (e.g., GAPDH or ACTB), using the ΔΔCt method.

Conclusion

Urolithin M6 is a promising natural compound with well-defined physical and chemical properties and a clear mechanism of action centered on the inhibition of LDH-A. This targeted disruption of cancer cell metabolism leads to increased oxidative stress, energy depletion, and apoptosis, highlighting its potential as a therapeutic agent. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological effects and therapeutic applications of Urolithin M6. Continued research into the downstream signaling pathways and in vivo efficacy of Urolithin M6 is warranted to fully elucidate its potential in drug development.

References

Urolithin M6: A Technical Guide to its Mechanism of Action in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive metabolites produced by the gut microbiota from the dietary polyphenols, ellagitannins and ellagic acid, found in fruits and nuts such as pomegranates, berries, and walnuts. While much of the research has focused on the biological activities of Urolithin A and B, emerging evidence suggests that their metabolic precursors and intermediates also possess unique cellular activities. Urolithin M6 (UM6), a tetrahydroxy-urolithin, is a key intermediate in the microbial metabolic pathway leading to the formation of other urolithins.[1] This technical guide provides a comprehensive overview of the current understanding of Urolithin M6's mechanism of action in cellular pathways, with a focus on its role in cancer metabolism and receptor signaling.

Metabolic Pathway of Urolithin M6

Urolithin M6 is not directly consumed through the diet but is exclusively a product of gut microbial metabolism. Following the ingestion of ellagitannin-rich foods, ellagic acid is released and subsequently metabolized by specific gut bacteria through a series of dehydroxylation and reduction reactions. Urolithin M6 is a key intermediate in this cascade.

Urolithin_Metabolism EA Ellagic Acid UM5 Urolithin M5 EA->UM5 Gut Microbiota UM6 Urolithin M6 UM5->UM6 Dehydroxylation UC Urolithin C UM6->UC Dehydroxylation IsoA Isourolithin A UC->IsoA Dehydroxylation

Figure 1: Simplified metabolic pathway of ellagic acid to Isourolithin A, highlighting the position of Urolithin M6.

Core Mechanisms of Action

Current research has identified two primary mechanisms of action for Urolithin M6: inhibition of lactate dehydrogenase A (LDH-A) and modulation of the Aryl Hydrocarbon Receptor (AHR).

Inhibition of Lactate Dehydrogenase A (LDH-A)

A significant finding has been the identification of Urolithin M6 as a potential inhibitor of LDH-A, a key enzyme in anaerobic glycolysis.[2] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH-A a promising target for cancer therapy. Urolithin M6 has been identified as a structural mimetic of galloflavin, a known LDH-A inhibitor.[2]

Preliminary studies have shown that synthetic Urolithin M6 can inhibit the activity of purified human LDH-A and reduce lactate production in cancer cell lines.[2][3] This suggests that Urolithin M6 may exert anti-cancer effects by disrupting the metabolic activity of cancer cells.

LDHA_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ NADH LDHA LDH-A Pyruvate->LDHA Warburg Warburg Effect (Cancer Cell Metabolism) Lactate->Warburg LDHA->Lactate UM6 Urolithin M6 UM6->LDHA Inhibition

Figure 2: Urolithin M6 as an inhibitor of Lactate Dehydrogenase A (LDH-A) in the context of the Warburg effect.

Modulation of the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cellular homeostasis. One study screened a panel of urolithins for their ability to modulate AHR activity.[4] It was found that Urolithin M6 caused a modest but statistically significant increase in AHR-dependent transcriptional activity in both human and mouse hepatoma cell lines. This suggests that Urolithin M6 may act as a weak agonist of AHR, potentially influencing the expression of AHR target genes.

AHR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UM6 Urolithin M6 AHR_complex AHR-Hsp90-XAP2 Complex UM6->AHR_complex Binding AHR_ligand AHR-UM6 Complex AHR_complex->AHR_ligand ARNT ARNT AHR_ligand->ARNT Translocation & Binding AHR_ARNT AHR-UM6-ARNT Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Gene Target Gene Expression (e.g., CYP1A1) XRE->Gene Transcription

Figure 3: Proposed pathway for Urolithin M6 activation of the Aryl Hydrocarbon Receptor (AHR).

Quantitative Data Summary

The available quantitative data for Urolithin M6 is currently limited. The following table summarizes the key findings from the available literature.

ParameterCell LineValueReference
LDH-A Inhibition (IC50) Purified Human LDH-A77 ± 10 µM[3]
Lactate Production Inhibition (IC50) Raji (Burkitt's lymphoma)36 ± 3 µM[3]
Cell Growth Inhibition (IC50) Raji (Burkitt's lymphoma)25 ± 2 µM[3]
AHR Activation HepG2 (human) & Hepa1.1 (mouse)Modest but significant increase at 10 µM[4]

Potential for Anti-Inflammatory and Antioxidant Activity

While direct evidence for Urolithin M6's involvement in anti-inflammatory and antioxidant pathways is lacking, the well-documented activities of other urolithins, particularly Urolithin A, suggest potential parallel mechanisms. Urolithin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5][6] It also demonstrates antioxidant properties through the activation of the Nrf2 pathway.[7] Given the structural similarities between urolithins, it is plausible that Urolithin M6 may possess similar, though likely with different potency, anti-inflammatory and antioxidant capabilities. Further research is required to validate these hypotheses.

Experimental Protocols

Enzymatic Assay for LDH-A Inhibition

This protocol is adapted from the supplementary information of Rupiani et al., 2016.[8]

Materials:

  • Purified human LDH-A

  • Urolithin M6 (dissolved in DMSO to prepare a 20 mM stock solution)

  • 100 mM phosphate buffer (pH 7.5)

  • 1 mM pyruvate

  • 150 µM NADH

  • 96-well white body plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 0.015 U/ml LDH-A, 1 mM pyruvate, and 150 µM NADH.

  • Add scalar amounts of the Urolithin M6 stock solution to the reaction mix to achieve final concentrations ranging from 0 to 200 µM. Ensure the final DMSO concentration in all wells (including controls without the inhibitor) is kept constant at 0.6%.

  • Measure the enzymatic activity by monitoring the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader.

  • Calculate the concentration of Urolithin M6 that causes 50% inhibition of LDH-A activity (IC50) from the experimental data using appropriate software (e.g., second-order polynomial regression).

LDHA_Assay_Workflow Start Prepare Reaction Mix (Buffer, LDH-A, Pyruvate, NADH) Add_UM6 Add varying concentrations of Urolithin M6 Start->Add_UM6 Incubate Incubate and monitor NADH fluorescence for 3 min Add_UM6->Incubate Measure Measure fluorescence decrease Incubate->Measure Calculate Calculate IC50 value Measure->Calculate

Figure 4: Experimental workflow for the LDH-A inhibition assay.

Aryl Hydrocarbon Receptor (AHR) Activation Assay

This protocol is a general representation based on the methodology described by Singh et al.[4][9]

Materials:

  • HepG2 (human) or Hepa1.1 (mouse) cells stably transfected with a DRE-driven luciferase reporter vector.

  • Cell culture medium and supplements.

  • Urolithin M6 (dissolved in a suitable solvent, e.g., DMSO).

  • AHR agonist (e.g., TCDD) as a positive control.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell lines in appropriate culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of Urolithin M6 (e.g., 10 µM) for a specified period (e.g., 4 hours). Include a vehicle control and a positive control (AHR agonist).

  • After the treatment period, lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Analyze the data to determine the fold-change in luciferase activity in Urolithin M6-treated cells compared to the vehicle control.

AHR_Assay_Workflow Start Seed AHR reporter cells Treat Treat cells with Urolithin M6, vehicle, and positive control Start->Treat Incubate Incubate for 4 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Analyze fold-change in activity Measure->Analyze

Figure 5: Experimental workflow for the AHR activation assay.

Conclusion and Future Directions

Urolithin M6 is an intriguing gut microbial metabolite with demonstrated, albeit nascently explored, mechanisms of action. Its ability to inhibit LDH-A presents a promising avenue for research in cancer metabolism and therapeutics. Furthermore, its interaction with the Aryl Hydrocarbon Receptor suggests a role in modulating xenobiotic responses and cellular homeostasis.

Significant research gaps remain in our understanding of Urolithin M6. Future studies should focus on:

  • Elucidating its effects on key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPK, and Nrf2.

  • Conducting in vivo studies to validate the anti-cancer effects observed in vitro.

  • Exploring the full spectrum of its AHR-mediated gene regulation.

  • Investigating its potential synergistic or antagonistic effects with other urolithins.

A deeper understanding of the specific cellular and molecular targets of Urolithin M6 will be crucial for harnessing its potential therapeutic benefits in various disease contexts.

References

Solubility of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of the urolithin class of compounds. Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts. These compounds have garnered significant interest in the scientific community due to their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Understanding the solubility of this compound is a critical first step in the development of analytical methods, in vitro biological assays, and potential pharmaceutical formulations. This technical guide provides a summary of the available solubility information, a detailed experimental protocol for determining solubility, and a look into the potential biological relevance of this class of compounds.

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general properties of urolithins and related phenolic compounds, a qualitative solubility profile can be inferred.

Urolithins, in general, exhibit poor solubility in aqueous solutions at neutral pH due to their predominantly nonpolar, polycyclic aromatic structure. Their solubility is expected to increase in organic solvents and in aqueous solutions with changes in pH that can ionize the hydroxyl groups.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThe polar nature of these solvents can interact with the hydroxyl and methoxy groups of the compound.
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding, but the nonpolar core of the molecule may limit high solubility.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule, with its hydroxyl and methoxy groups, is too high for these solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS)LowThe nonpolar benzocoumarin backbone limits solubility in water. Solubility may increase at higher pH.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following describes a common and reliable method for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, PBS pH 7.4)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and vials

Experimental Workflow

The following diagram illustrates the workflow for the solubility determination experiment.

G A Prepare stock solution of known concentration B Create calibration curve using HPLC A->B H Calculate solubility from the calibration curve B->H C Add excess solid compound to each solvent D Equilibrate samples in a thermostatic shaker C->D E Centrifuge to separate undissolved solid D->E F Collect and dilute the supernatant E->F G Analyze supernatant concentration by HPLC F->G G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.

    • Inject each standard into the HPLC system and record the peak area from the chromatogram.

    • Plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Analysis:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC system and determine the peak area.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted supernatant.

    • Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent.

Biological Context: Potential Signaling Pathways

While the specific biological activities of this compound are not well-documented, the activities of related urolithins, such as Urolithin A, can provide insights into its potential mechanisms of action. Urolithin A is known to modulate several cellular signaling pathways, primarily related to mitochondrial health and anti-inflammatory responses.

The following diagram depicts a simplified representation of a potential signaling pathway that could be influenced by a urolithin derivative.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Urolithin 3-hydroxy-8-methoxy-6H- benzo[c]chromen-6-one AMPK AMPK Activation Urolithin->AMPK SIRT1 SIRT1 Activation Urolithin->SIRT1 Mitophagy Mitophagy Induction Urolithin->Mitophagy (e.g., via PINK1/Parkin) NFkB NF-κB Inhibition Urolithin->NFkB PGC1a PGC-1α Activation AMPK->PGC1a SIRT1->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by urolithins.

This pathway suggests that this compound could potentially activate AMPK and SIRT1, leading to the activation of PGC-1α, a master regulator of mitochondrial biogenesis. Additionally, it may induce mitophagy, the selective degradation of damaged mitochondria, and inhibit the pro-inflammatory NF-κB pathway. These actions collectively contribute to improved cellular health and reduced inflammation.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated, this guide provides a framework for understanding its likely solubility characteristics and a detailed protocol for its experimental determination. The predicted poor aqueous solubility highlights the need for enabling formulation strategies for its potential therapeutic development. Furthermore, the exploration of its potential biological activities, based on related urolithins, underscores the importance of further research into this promising class of compounds. The methodologies and information presented herein are intended to support researchers and drug development professionals in their investigation of this compound and other related urolithin derivatives.

Urolithin M6: An In-depth Technical Guide on its In Vivo Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M6, a tetrahydroxy-6H-dibenzo[b,d]pyran-6-one, is a key intermediate metabolite derived from the microbial transformation of ellagitannins and ellagic acid in the gut. Ellagitannins, found in various fruits and nuts like pomegranates, berries, and walnuts, are hydrolyzed to ellagic acid, which is then sequentially dehydroxylated by the gut microbiota to form a series of urolithins.[1][2] Urolithin M6 represents a critical node in this metabolic pathway, preceding the formation of more extensively studied urolithins such as Urolithin A and C.[1] Understanding the in vivo metabolism and bioavailability of Urolithin M6 is crucial for elucidating its potential physiological roles and for the development of novel therapeutics based on these natural compounds. This technical guide provides a comprehensive overview of the current knowledge on Urolithin M6's metabolic fate, bioavailability, and the analytical methodologies employed for its study.

In Vivo Metabolism of Urolithin M6

The in vivo metabolism of Urolithin M6 is intrinsically linked to the composition and metabolic activity of an individual's gut microbiota. Following the consumption of ellagitannin-rich foods, ellagic acid is released and converted by specific bacterial species into a cascade of urolithin intermediates.

Microbial Transformation

Urolithin M6 is a product of the dehydroxylation of pentahydroxy-urolithins (like Urolithin M5) and serves as a precursor for trihydroxy-urolithins (like Urolithin C and Urolithin M7).[1] Specific bacterial genera, including Gordonibacter and Ellagibacter, have been identified as key players in this metabolic conversion.[3] For instance, Gordonibacter species are known to metabolize ellagic acid to intermediates including Urolithin M6.[3]

A novel isomer, 4,8,9,10-tetrahydroxy urolithin (designated as Urolithin M6R), has been identified in human feces after the intake of a pomegranate extract, highlighting the complexity of urolithin metabolism.[4]

Metabolic Pathway of Ellagic Acid to Urolithins

The metabolic conversion of ellagic acid to various urolithins, including the intermediate Urolithin M6, is a multi-step process mediated by the gut microbiota. This pathway illustrates the sequential dehydroxylation that leads to the formation of different urolithin congeners.

Urolithin Metabolic Pathway Ellagic Acid Ellagic Acid Urolithin M5 (Pentahydroxy) Urolithin M5 (Pentahydroxy) Ellagic Acid->Urolithin M5 (Pentahydroxy) Gut Microbiota Urolithin M6 (Tetrahydroxy) Urolithin M6 (Tetrahydroxy) Urolithin M5 (Pentahydroxy)->Urolithin M6 (Tetrahydroxy) Dehydroxylation Urolithin D (Tetrahydroxy) Urolithin D (Tetrahydroxy) Urolithin M5 (Pentahydroxy)->Urolithin D (Tetrahydroxy) Urolithin E (Tetrahydroxy) Urolithin E (Tetrahydroxy) Urolithin M5 (Pentahydroxy)->Urolithin E (Tetrahydroxy) Urolithin C (Trihydroxy) Urolithin C (Trihydroxy) Urolithin M6 (Tetrahydroxy)->Urolithin C (Trihydroxy) Dehydroxylation Urolithin M7 (Trihydroxy) Urolithin M7 (Trihydroxy) Urolithin M6 (Tetrahydroxy)->Urolithin M7 (Trihydroxy) Urolithin A (Dihydroxy) Urolithin A (Dihydroxy) Urolithin C (Trihydroxy)->Urolithin A (Dihydroxy) Isourolithin A (Dihydroxy) Isourolithin A (Dihydroxy) Urolithin C (Trihydroxy)->Isourolithin A (Dihydroxy) Urolithin B (Monohydroxy) Urolithin B (Monohydroxy) Urolithin A (Dihydroxy)->Urolithin B (Monohydroxy) Experimental Workflow cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analytical Quantification Administration Oral Gavage of Ellagitannin-rich Extract or Pure Compound (e.g., in rodent model) Collection Time-course collection of: - Blood (for plasma) - Urine - Feces Administration->Collection Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) of Urolithins Collection->Extraction Enzymatic_Hydrolysis Optional: Enzymatic Hydrolysis (β-glucuronidase/sulfatase) to measure total urolithins Extraction->Enzymatic_Hydrolysis LC_MS UPLC-MS/MS or HPLC-QTOF-MS for identification and quantification of Urolithin M6 and its metabolites Extraction->LC_MS Enzymatic_Hydrolysis->LC_MS Signaling Pathway Interaction Urolithin_M6 Urolithin M6 Signaling_Pathway Potential Signaling Pathway (e.g., AHR) Urolithin_M6->Signaling_Pathway Interaction? Cellular_Response Cellular Response Signaling_Pathway->Cellular_Response

References

A Technical Guide to the Spectroscopic Characterization of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of closely related analogues. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from experimental data of highly analogous compounds, such as 3,8-dimethoxy-6H-benzo[c]chromen-6-one and 3-ethoxy-8-methoxy-6H-benzo[c]chromen-6-one[1].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.0 - 9.0br s-3-OH
~8.2 - 8.1d~8.0 - 9.0Aromatic CH
~8.1 - 8.0d~8.0 - 9.0Aromatic CH
~7.6 - 7.5d~2.0 - 3.0Aromatic CH
~7.4 - 7.3dd~8.0 - 9.0, ~2.0 - 3.0Aromatic CH
~7.0 - 6.9d~2.0 - 3.0Aromatic CH
~6.9 - 6.8dd~8.0 - 9.0, ~2.0 - 3.0Aromatic CH
~3.9s-8-OCH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~161C=O (lactone)
~160Aromatic C-O
~159Aromatic C-O
~151Aromatic C
~128Aromatic CH
~125Aromatic C
~124Aromatic CH
~121Aromatic C
~113Aromatic CH
~111Aromatic CH
~102Aromatic CH
~56OCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400 - 3200O-H stretch (hydroxyl)
~3100 - 3000C-H stretch (aromatic)
~2950 - 2850C-H stretch (methyl)
~1720 - 1700C=O stretch (lactone)
~1620 - 1450C=C stretch (aromatic)
~1280 - 1200C-O stretch (aryl ether)
~1200 - 1100C-O stretch (hydroxyl)

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/z ([M+H]⁺)Found m/z
ESI243.0652---

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition Proton and carbon NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[2] The sample is then transferred to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6-8 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width of about 250 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[3] Proton decoupling is employed to simplify the spectrum to singlets for each carbon.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are generally recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a thin solid film.[4][5]

  • Sample Preparation (Thin Solid Film Method): [4]

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[4]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Data Acquisition:

    • A background spectrum of the clean, empty sample compartment is recorded.

    • The salt plate with the sample film is placed in the sample holder.

    • The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are crucial for confirming the elemental composition of a new compound. Electrospray ionization (ESI) is a common technique for this analysis.[1]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6]

    • Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent.[6] A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) via direct infusion or through an HPLC system.

    • The mass spectrum is acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass for the proposed molecular formula (C₁₄H₁₀O₄).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS HRMS Analysis Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: General workflow for spectroscopic analysis of a synthesized compound.

References

Methodological & Application

Total Synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a naturally occurring urolithin also known as Urolithin M6. Urolithins are metabolites produced by the gut microbiota from ellagitannins and have garnered significant interest due to their potential therapeutic properties. This protocol is based on the first reported total synthesis by Rupiani et al., which employs a five-step sequence starting from commercially available reagents. The key transformations involve a Suzuki coupling to construct the biaryl backbone and a subsequent intramolecular C-H oxygenation to form the characteristic lactone ring. This efficient synthetic route provides a reliable method for accessing Urolithin M6 for further biological and pharmacological investigation.

Introduction

This compound (Urolithin M6) is a member of the urolithin family, which are dibenzopyran-6-one derivatives produced by the human gut microbiome from the metabolism of ellagic acid and ellagitannins found in various fruits and nuts.[1][2] Urolithins have demonstrated a range of biological activities, making them attractive targets for drug discovery and development. The total synthesis of these natural products is crucial for confirming their structure, enabling the preparation of analogues for structure-activity relationship (SAR) studies, and providing sufficient quantities for in-depth biological evaluation.

The synthetic strategy outlined herein follows a convergent approach, culminating in a five-step synthesis with an overall yield of 27%.[1][2] The key steps are a palladium-catalyzed Suzuki coupling reaction to form the central biaryl bond and an acid-mediated demethylation and lactonization cascade to furnish the final chromenone scaffold.

Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Permethylation cluster_2 Step 3: Regioselective Bromination cluster_3 Step 4: Suzuki Coupling cluster_4 Step 5: Demethylation & Lactonization A Gallic Acid B Methyl Gallate A->B SOCl₂, MeOH reflux, 16h (99%) C Methyl 3,4,5-trimethoxybenzoate B->C MeI, K₂CO₃ DMF, rt, 16h (90%) D Methyl 2-bromo-3,4,5-trimethoxybenzoate C->D NBS, MeCN rt, 1h (85%) E Methyl 2'-hydroxy-4'-methoxy-3,4,5-trimethoxy-[1,1'-biphenyl]-2-carboxylate D->E 4-methoxy-2-(dihydroxyboranyl)phenol, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O reflux, 4h (75%) F This compound (Urolithin M6) E->F HBr/AcOH (33%) 120°C, 2h (45%)

Caption: Overall synthetic workflow for the total synthesis of Urolithin M6.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

To a solution of gallic acid (1.0 eq) in methanol (0.1 M), thionyl chloride (SOCl₂) (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 16 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of methanol and water to afford methyl gallate as a white solid.

Step 2: Synthesis of Methyl 3,4,5-trimethoxybenzoate

To a solution of methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), potassium carbonate (K₂CO₃) (4.0 eq) is added, followed by the dropwise addition of methyl iodide (MeI) (4.0 eq). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched by the addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3,4,5-trimethoxybenzoate as a white solid.

Step 3: Synthesis of Methyl 2-bromo-3,4,5-trimethoxybenzoate

To a solution of methyl 3,4,5-trimethoxybenzoate (1.0 eq) in acetonitrile (MeCN) (0.15 M), N-bromosuccinimide (NBS) (1.1 eq) is added in one portion. The reaction mixture is stirred at room temperature for 1 hour. After the starting material is consumed, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give methyl 2-bromo-3,4,5-trimethoxybenzoate as a white solid.

Step 4: Synthesis of Methyl 2'-hydroxy-4'-methoxy-3,4,5-trimethoxy-[1,1'-biphenyl]-2-carboxylate

A mixture of methyl 2-bromo-3,4,5-trimethoxybenzoate (1.0 eq), 4-methoxy-2-(dihydroxyboranyl)phenol (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and sodium carbonate (Na₂CO₃) (3.0 eq) is suspended in a 3:1:1 mixture of toluene/ethanol/water (0.1 M). The reaction mixture is heated to reflux for 4 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired biaryl compound as a colorless oil.

Step 5: Synthesis of this compound (Urolithin M6)

A solution of methyl 2'-hydroxy-4'-methoxy-3,4,5-trimethoxy-[1,1'-biphenyl]-2-carboxylate (1.0 eq) in a 33% solution of hydrobromic acid in acetic acid (HBr/AcOH) (0.05 M) is heated to 120 °C for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by flash column chromatography (eluent: dichloromethane/methanol) to yield this compound as a white solid.

Data Presentation

StepProduct NameStarting MaterialReagentsSolventConditionsYield (%)
1Methyl 3,4,5-trihydroxybenzoateGallic AcidSOCl₂, MeOHMethanolReflux, 16h99
2Methyl 3,4,5-trimethoxybenzoateMethyl 3,4,5-trihydroxybenzoateMeI, K₂CO₃DMFrt, 16h90
3Methyl 2-bromo-3,4,5-trimethoxybenzoateMethyl 3,4,5-trimethoxybenzoateNBSAcetonitrilert, 1h85
4Methyl 2'-hydroxy-4'-methoxy-3,4,5-trimethoxy-[1,1'-biphenyl]-2-carboxylateMethyl 2-bromo-3,4,5-trimethoxybenzoate4-methoxy-2-(dihydroxyboranyl)phenol, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂OReflux, 4h75
5This compoundMethyl 2'-hydroxy-4'-methoxy-3,4,5-trimethoxy-[1,1'-biphenyl]-2-carboxylateHBr/AcOH (33%)Acetic Acid120 °C, 2h45

Characterization Data for this compound (Urolithin M6):

PropertyValue
Appearance White solid
¹H NMR (DMSO-d₆)δ (ppm): 9.85 (s, 1H), 8.19 (d, J=8.8 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H), 7.21 (dd, J=8.8, 2.4 Hz, 1H), 6.94 (d, J=2.4 Hz, 1H), 6.88 (dd, J=8.8, 2.4 Hz, 1H), 3.86 (s, 3H)
¹³C NMR (DMSO-d₆)δ (ppm): 160.8, 159.4, 157.9, 151.2, 135.2, 128.9, 124.9, 118.9, 117.8, 114.5, 112.9, 106.9, 56.1
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₄H₁₁O₄: 243.0652; found: 243.0651

Logical Relationship Diagram

Logical_Relationship Start Starting Materials (Gallic Acid, etc.) Protection Protection of Phenolic Hydroxyls Start->Protection Halogenation Regioselective Bromination Protection->Halogenation Coupling Suzuki Coupling: Biaryl Bond Formation Halogenation->Coupling DeprotectionLactonization Demethylation and Intramolecular Lactonization Coupling->DeprotectionLactonization Purification Purification and Characterization DeprotectionLactonization->Purification FinalProduct Urolithin M6 Purification->FinalProduct

Caption: Key logical steps in the total synthesis of Urolithin M6.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound (Urolithin M6). The described five-step synthesis is efficient and relies on well-established synthetic transformations, making it accessible to researchers in organic and medicinal chemistry. The provided experimental procedures, quantitative data, and characterization details will facilitate the reliable preparation of this important natural product for further investigation into its biological properties and potential therapeutic applications.

References

Step-by-Step Laboratory Protocol for the Synthesis of Urolithin M6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory synthesis of Urolithin M6 (U-M6), a metabolite of ellagitannins with potential applications in drug development. The synthesis is based on the first reported chemical synthesis by Rupiani et al. and involves a five-step pathway commencing from commercially available starting materials.[1]

I. Overview of the Synthetic Pathway

The synthesis of Urolithin M6 is achieved through a five-step reaction sequence. The key transformations include the protection of hydroxyl groups, a Suzuki coupling to form the biphenyl backbone, hydrolysis of the ester, an intramolecular C-H oxygenation to form the lactone ring, and a final deprotection step to yield the target molecule.

Experimental Workflow Diagram

Caption: Five-step synthesis of Urolithin M6.

II. Quantitative Data Summary

The following table summarizes the reported yields for each step of the Urolithin M6 synthesis.

StepReactionProductYield (%)
1Benzyl ProtectionMethyl 3,4-bis(benzyloxy)benzoate95
2Suzuki CouplingMethyl 3',4'-bis(benzyloxy)-2',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylate85
3Hydrolysis3',4'-bis(benzyloxy)-2',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid98
4Intramolecular C-H Oxygenation1,2-bis(benzyloxy)-8,9-dimethoxy-6H-benzo[c]chromen-6-one70
5DeprotectionUrolithin M690

III. Detailed Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded for product characterization.

Step 1: Synthesis of Methyl 3,4-bis(benzyloxy)benzoate (Benzyl Protection)

Objective: To protect the hydroxyl groups of methyl 3,4-dihydroxybenzoate using benzyl bromide.

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Procedure:

  • To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (4.0 eq).

  • Add benzyl bromide (2.2 eq) to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Hexane/EtOAc gradient) to afford methyl 3,4-bis(benzyloxy)benzoate as a white solid.

Step 2: Synthesis of Methyl 3',4'-bis(benzyloxy)-2',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylate (Suzuki Coupling)

Objective: To form the biphenyl core via a Suzuki coupling reaction.

Materials:

  • Methyl 3,4-bis(benzyloxy)benzoate

  • 2,5-dimethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask, dissolve methyl 3,4-bis(benzyloxy)benzoate (1.0 eq) and 2,5-dimethoxyphenylboronic acid (1.5 eq) in a 3:1:1 mixture of toluene/ethanol/water.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture at 80 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (Hexane/EtOAc gradient) to yield the product as a viscous oil.

Step 3: Synthesis of 3',4'-bis(benzyloxy)-2',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid (Hydrolysis)

Objective: To hydrolyze the methyl ester to a carboxylic acid.

Materials:

  • Methyl 3',4'-bis(benzyloxy)-2',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the biphenyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid, which can be used in the next step without further purification.

Step 4: Synthesis of 1,2-bis(benzyloxy)-8,9-dimethoxy-6H-benzo[c]chromen-6-one (Protected Urolithin M6) (Intramolecular C-H Oxygenation)

Objective: To form the lactone ring through an intramolecular C-H oxygenation reaction.

Materials:

  • 3',4'-bis(benzyloxy)-2',5'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a solution of the biphenyl carboxylic acid (1.0 eq) in DMA, add potassium carbonate (3.0 eq) and palladium(II) acetate (0.1 eq).

  • Heat the reaction mixture to 130 °C for 3 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (Hexane/EtOAc gradient) to give the protected Urolithin M6.

Step 5: Synthesis of Urolithin M6 (3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) (Deprotection)

Objective: To remove the benzyl protecting groups to yield the final product, Urolithin M6.

Materials:

  • 1,2-bis(benzyloxy)-8,9-dimethoxy-6H-benzo[c]chromen-6-one

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected Urolithin M6 (1.0 eq) in a 1:1 mixture of ethyl acetate and methanol.

  • Add 10% Pd/C (10% by weight) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield Urolithin M6 as a solid.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Palladium catalysts are flammable and should be handled with care. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby during the deprotection step.

References

Analytical Methods for the Detection and Quantification of Urolithin M6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M6 (3,8,9,10-tetrahydroxy urolithin) is a gut microbial metabolite of ellagic acid, a compound found in various fruits and nuts like pomegranates, berries, and walnuts.[1] As a member of the urolithin family, Urolithin M6 is of significant interest to the scientific community due to its potential biological activities, including its role as a putative inhibitor of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer metabolism.[2] Accurate and robust analytical methods are crucial for the detection and quantification of Urolithin M6 in biological matrices to understand its pharmacokinetics, bioavailability, and physiological effects.

This document provides detailed application notes and experimental protocols for the analysis of Urolithin M6 using state-of-the-art analytical techniques.

Analytical Techniques

The primary methods for the detection and quantification of Urolithin M6 and other urolithins are based on liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) are the most common techniques for the separation, identification, and quantification of urolithins in complex biological samples.[3][4]

  • Tandem Mass Spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.[5]

  • High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap, is used for accurate mass measurements and formula determination.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural identification of urolithins, including Urolithin M6.[3][6]

Quantitative Data Summary

The following table summarizes the quantitative data for Urolithin M6 and other relevant urolithins found in various studies. Concentrations can vary significantly depending on the individual's gut microbiota, the source of ellagitannins, and the analytical method used.[1]

UrolithinMatrixConcentration RangeAnalytical MethodReference
Urolithin M6 In vitro bacterial culture3.34 µM (peak at 15h)HPLC-DAD[7]
Urolithin AHuman Plasma0.024 - 35 µMLC-MS/MS[8]
Urolithin AHuman Plasma14 - 25 µM (peak)Not specified[9]
Urolithin BHuman PlasmaNot specifiedNot specified[9]
Urolithin CHuman Serum10.9 nMNot specified[1]
Urolithins (general)Human Plasma0.003 - 5.2 µMVarious[1]
Urolithins (general)Human Urineup to 50 µMVarious[1]

Experimental Protocols

Protocol 1: Quantification of Urolithins in Human Urine by UPLC-MS/MS

This protocol is adapted from a validated method for the rapid screening and quantification of nine urolithin metabolites in human urine.[5]

1. Sample Preparation [10]

  • Acidify 1 mL of urine with 2 µL of formic acid.

  • Centrifuge at 15,000 x g for 4 minutes at 4°C.

  • Perform solid-phase extraction (SPE) using a Waters Oasis HLB 96-well plate.

    • Activate the plate with 1 mL of methanol followed by 1 mL of 1.5 M formic acid.

    • Load 1 mL of the acidified urine sample.

    • Wash with 0.5 mL of 1.5 M formic acid and 0.5% methanol.

    • Elute with 1 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

2. UPLC-MS/MS Instrumentation and Conditions [5]

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ions for each urolithin should be determined by infusing individual standards. For Urolithin M6 (C13H8O6, MW: 260.20), the precursor ion would be [M-H]⁻ at m/z 259. Product ions would need to be determined experimentally.

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled urolithin or a structurally similar compound (e.g., 6,7-dihydroxycoumarin), should be used.[3][5]

3. Method Validation [5]

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

Protocol 2: Identification and Structural Elucidation of Urolithin M6 by HPLC-DAD-MS and NMR

This protocol is based on methodologies used for the identification of novel urolithins in human feces.[3]

1. Sample Preparation (Feces) [3]

  • Homogenize 1 g of feces with 10 mL of a methanol/DMSO/water (40:40:20) solution containing 0.1% HCl.

  • Centrifuge at 5000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

2. Isolation for NMR [3]

For NMR analysis, a larger quantity of the sample is required, and the target compound needs to be isolated.

  • Extract a larger amount of feces (e.g., 2 g) with methanol/water (80:20) with 0.1% HCl.

  • After centrifugation, evaporate the methanol from the supernatant.

  • Perform semi-preparative HPLC to isolate the Urolithin M6 peak.

  • Evaporate the collected fraction to dryness and dissolve the residue in a deuterated solvent (e.g., DMSO-d6) for NMR analysis.

3. HPLC-DAD-MS Analysis [3]

  • HPLC System: Agilent 1200 Series or equivalent with DAD and a single quadrupole or QTOF mass spectrometer.

  • Column: Poroshell 120 EC-C18 column (e.g., 3 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.5% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • DAD Detection: Monitor at wavelengths relevant for urolithins (e.g., 258 nm, 305 nm). The UV spectrum of Urolithin M6 is a key characteristic for its initial identification.[3]

  • MS Detection: ESI in negative mode to observe the [M-H]⁻ ion at m/z 259 for Urolithin M6.

4. NMR Analysis [3][11]

  • Spectrometer: Bruker AVANCE III HD 500 MHz or equivalent, preferably with a cryoprobe for enhanced sensitivity.

  • Solvent: DMSO-d6.

  • Experiments:

    • 1H NMR: To determine the proton chemical shifts and coupling constants.

    • 13C NMR: To determine the carbon chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Visualizations

Metabolic Pathway of Ellagitannins to Urolithin M6

The following diagram illustrates the microbial metabolism of ellagic acid to produce various urolithins, including Urolithin M6.

Urolithin_Metabolism cluster_gut Gut Lumen Ellagitannins Ellagitannins Ellagic Acid Ellagic Acid Ellagitannins->Ellagic Acid Hydrolysis Urolithin M5 Urolithin M5 Ellagic Acid->Urolithin M5 Lactone Cleavage, Decarboxylation Urolithin M6 Urolithin M6 Urolithin M5->Urolithin M6 Dehydroxylation Urolithin D Urolithin D Urolithin M5->Urolithin D Dehydroxylation Urolithin C Urolithin C Urolithin M6->Urolithin C Dehydroxylation Urolithin D->Urolithin C Dehydroxylation Urolithin A/B Urolithin A/B Urolithin C->Urolithin A/B Dehydroxylation

Caption: Microbial metabolic pathway of ellagitannins to Urolithin M6.

Experimental Workflow for Urolithin M6 Quantification

The diagram below outlines the general workflow for the quantification of Urolithin M6 in a biological sample using LC-MS/MS.

Caption: Experimental workflow for Urolithin M6 quantification.

Potential Signaling Pathway of Urolithin M6

Research suggests that Urolithin M6 may act as an inhibitor of lactate dehydrogenase A (LDH-A), an enzyme crucial for anaerobic glycolysis, which is often upregulated in cancer cells (the Warburg effect).[2] The following diagram illustrates this potential mechanism.

Urolithin_Signaling cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A Reduced Cell Proliferation Reduced Cell Proliferation LDH-A LDH-A Urolithin M6 Urolithin M6 Urolithin M6->LDH-A Inhibition

Caption: Potential mechanism of Urolithin M6 via LDH-A inhibition.

References

HPLC-UV method for 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method provides a robust and widely accessible technique for the quantitative analysis of urolithin derivatives, which are key metabolites of dietary ellagitannins. This document outlines a detailed protocol for the analysis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a member of the urolithin family. Urolithins are dibenzo[b,d]pyran-6-one derivatives produced by human gut microbiota from ellagic acid and are recognized as important biomarkers for assessing the metabolism of ellagitannin-rich foods like pomegranates, berries, and nuts.[1][2][3]

The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column for separation, coupled with Ultraviolet (UV) detection.[2][4] This approach is standard for urolithin analysis due to their UV-active nature.[1] The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for the quantification of this compound in various matrices, from standards to complex biological samples.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid sample by passing them through a column packed with a stationary phase. For urolithins, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2]

In this method, a gradient elution program using acidified water and an organic solvent (acetonitrile) is used to separate this compound from other components in the sample. As the analyte elutes from the column, it passes through a UV detector. Urolithins exhibit characteristic UV spectra, and a wavelength of 305 nm is commonly used for their detection and quantification.[5][6] The detector response (absorbance) is proportional to the concentration of the analyte, allowing for accurate quantification when compared against a calibration curve prepared from known standards.

Apparatus and Reagents

Apparatus:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., ZORBAX SB-C18, 250 mm × 4.6 mm, 5 µm particle size).[5]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 µm or 0.45 µm).

  • pH meter.

Reagents and Materials:

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (analytical grade).

  • For biological samples: β-glucuronidase/sulfatase enzyme solution.[3]

  • For biological samples: Solid Phase Extraction (SPE) C18 cartridges.[3]

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile.

  • Mobile Phase B: 0.1% (v/v) formic acid in water.

  • Degas both mobile phases prior to use.

Preparation of Standard Solutions
  • Stock Solution (e.g., 500 µg/mL): Accurately weigh a suitable amount of this compound standard and dissolve it in methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase B, 20% Mobile Phase A) to create a calibration curve. A suggested concentration range is 0.1–10 µg/mL.[7]

Sample Preparation
  • For In-vitro Samples or Standards:

    • Dissolve the sample in methanol or the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[5]

  • For Biological Samples (e.g., Urine):

    • Enzymatic Hydrolysis: Since urolithins are often present as glucuronide or sulfate conjugates in biological fluids, an enzymatic hydrolysis step is necessary to measure the total concentration.[3] Mix the urine sample with a buffer and β-glucuronidase/sulfatase solution and incubate.

    • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by acidified water.[3] Load the hydrolyzed sample, wash with water to remove interferences, and elute the analyte with methanol.[3]

    • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[3] Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions
ParameterConditionReference
Instrument HPLC with UV/DAD Detector[5]
Column ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Acetonitrile[5]
Mobile Phase B 0.1% Formic Acid in Water[5]
Gradient Elution 0-15 min: 20% to 70% A[5]
15-20 min: 70% to 95% A[5]
20-23 min: Hold at 100% A[5]
23-25 min: Re-equilibrate at 20% A[5]
Flow Rate 1.0 mL/min[5]
Column Temp. 25 °C[5]
Injection Volume 5 µL[5]
Detection UV at 305 nm[5]
Table 2: Method Validation Parameters (Representative Data)

(Note: This data is representative for urolithins, based on a validated method for Urolithin A, and should be confirmed for this compound).

ParameterResultReference
Linearity Range 0.1 - 10.0 µg/mL[7]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 0.051 µg/mL[7]
Limit of Quantification (LOQ) 0.103 µg/mL[7]
Precision (RSD%) < 2%[7]
Accuracy (Recovery %) 98 - 102%[7]

Visualization

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution (for Calibration) Standard->Dilution Sample Sample Extraction (e.g., SPE) Filtration Filtration (0.22 µm) Sample->Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (305 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Report Final Report Integration->Report

Caption: Experimental workflow for HPLC-UV analysis.

G cluster_data Output MobilePhase Mobile Phase Reservoir Degasser Degasser MobilePhase->Degasser Pump Gradient Pump Degasser->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem Signal Waste Waste Detector->Waste Eluent

References

Application Note: Quantification of Urolithin M6 in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of microbial metabolites produced in the human gut following the consumption of foods rich in ellagitannins and ellagic acid, such as pomegranates, berries, and nuts. Urolithin M6 (3,8,9,10-tetrahydroxy urolithin) is a key intermediate in the metabolic pathway leading to the more commonly studied urolithins A and B.[1][2][3] The growing interest in the potential health benefits of urolithins necessitates robust and validated analytical methods for their quantification in biological matrices to understand their pharmacokinetics and biological significance. This document provides a detailed protocol for the quantification of Urolithin M6 in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocol

This protocol outlines the necessary materials, sample preparation procedure, and LC-MS/MS conditions for the analysis of Urolithin M6.

Materials and Reagents
  • Urolithin M6 analytical standard (≥95% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled Urolithin M6 or a structurally related compound not present in the samples.

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma or urine (as the biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF or equivalent)

  • LC vials

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules like urolithins from plasma samples.

  • Thaw frozen biological samples (e.g., plasma, urine) on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good separation of urolithins.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 4 minutes.[4]

    • Hold at 95% Mobile Phase B for a desired time to wash the column.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor ion (Q1) and product ion (Q3) for Urolithin M6 should be optimized. Based on available data, the following transition can be used:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Urolithin M6259.0215.0
  • Ion Source Parameters: These should be optimized for the specific instrument but can be guided by typical values for urolithin analysis:

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 20 psi

    • Sheath Gas Temperature: 400°C

    • Sheath Gas Flow: 11 L/min

Data Presentation

Table 1: Method Validation Parameters for Urolithin Analysis in Biological Samples

This table presents typical validation results for the quantification of various urolithins in biological matrices, which can be used as a benchmark for the validation of a Urolithin M6 method.

ParameterUrolithin AUrolithin BUrolithin C
Linearity Range (ng/mL) 0.1 - 20[4]3 - 600[4]0.2 - 40[4]
Correlation Coefficient (r²) >0.99>0.99>0.99
Limit of Quantification (LOQ) (ng/mL) 0.130.2
Accuracy (% Recovery) 85-115%85-115%96.6 - 109%[5]
Precision (% RSD) <15%<15%<10%[5]
Table 2: Example of Inter-day and Intra-day Precision and Accuracy for Urolithin C

This table provides a more detailed example of the precision and accuracy that can be expected from a validated urolithin quantification method, using Urolithin C as a surrogate.[5]

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Urolithin CLow QC< 10< 1095 - 10595 - 105
Mid QC< 10< 1095 - 10595 - 105
High QC< 10< 1095 - 10595 - 105

Visualizations

Metabolic Pathway of Ellagitannins to Urolithins

The following diagram illustrates the metabolic conversion of ellagitannins and ellagic acid by the gut microbiota into various urolithins, including the intermediate Urolithin M6.

Urolithin Metabolic Pathway Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithin_M5 Urolithin M5 Ellagic_Acid->Urolithin_M5 Gut Microbiota Urolithin_M6 Urolithin M6 Urolithin_M5->Urolithin_M6 Urolithin_D Urolithin D Urolithin_M5->Urolithin_D Urolithin_M7 Urolithin M7 Urolithin_M6->Urolithin_M7 Urolithin_C Urolithin C Urolithin_D->Urolithin_C Urolithin_A Urolithin A Urolithin_M7->Urolithin_A Urolithin_C->Urolithin_A Urolithin_B Urolithin B Urolithin_A->Urolithin_B

Caption: Metabolic pathway of ellagitannins to urolithins.

Experimental Workflow for Urolithin M6 Quantification

This diagram outlines the key steps in the analytical workflow for quantifying Urolithin M6 in biological samples.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Urolithin M6 quantification by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a urolithin derivative with potential therapeutic applications. Detailed protocols are outlined for a panel of assays to investigate its antioxidant, anti-inflammatory, cytotoxic, phosphodiesterase II (PDE2) inhibitory, and iron (III) chemosensory activities. This document is intended to equip researchers with the necessary methodologies to effectively screen and characterize the bioactivity of this compound.

Introduction

This compound is a member of the urolithin family, which are metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in various fruits and nuts.[1][2] Urolithins have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Preliminary studies on related 6H-benzo[c]chromen-6-one derivatives have suggested their potential as phosphodiesterase II (PDE2) inhibitors.[5][6][7] Furthermore, some urolithins have been shown to act as fluorescent chemosensors for metal ions like iron (III).[8]

This document provides a suite of standardized in vitro assays to systematically evaluate the biological activity of this compound. The protocols are designed to be adaptable for high-throughput screening and to provide robust, quantifiable data.

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of urolithins suggest their interaction with multiple cellular signaling pathways. Below are diagrams illustrating some of the key pathways that may be modulated by this compound.

NF-kB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Complex Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

PDE2 Signaling Pathway cGMP cGMP PDE2 PDE2 cGMP->PDE2 Allosterically Activates 5'-AMP 5'-AMP PDE2->5'-AMP cAMP cAMP cAMP->PDE2 Hydrolyzes This compound This compound This compound->PDE2 Inhibits

Caption: Inhibition of PDE2-mediated cAMP hydrolysis.

Experimental Protocols

The following section details the protocols for various in vitro assays.

Antioxidant Activity Assays

This assay measures the ability of the test compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm using a microplate reader.[7]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

The ORAC assay measures the antioxidant inhibition of peroxyl radical-induced oxidation.[10][11]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • 75 mM phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare stock solutions of the test compound and Trolox in a suitable solvent.

  • Prepare a working solution of fluorescein (e.g., 10 nM) in 75 mM phosphate buffer.

  • Prepare a fresh solution of AAPH (e.g., 240 mM) in 75 mM phosphate buffer.

  • In a black 96-well plate, add 25 µL of the test compound, Trolox, or blank (solvent).

  • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[12]

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12]

  • Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standards to determine the ORAC value in Trolox equivalents.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Cell viability is expressed as a percentage of the untreated control cells.

Anti-inflammatory Activity Assays

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 produced by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[15][16][17]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the activation of the NF-κB signaling pathway.[4]

Materials:

  • This compound

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plate

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.[4]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[18]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

Phosphodiesterase II (PDE2) Inhibition Assay

This protocol describes a generic colorimetric assay to determine the inhibitory activity of the test compound against PDE2.[19]

Materials:

  • This compound

  • Recombinant human PDE2A enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound, PDE2A enzyme, and 5'-nucleotidase.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding cAMP.

  • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Calculate the percentage of inhibition and determine the IC50 value.

Iron (III) Fluorescent Chemosensor Assay

This assay evaluates the ability of the test compound to act as a fluorescent sensor for Fe(III) ions.[20]

Materials:

  • This compound

  • Ferric chloride (FeCl₃) solution

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Quartz cuvette

  • Fluorometer

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it in the aqueous buffer to the desired final concentration.

  • Record the fluorescence emission spectrum of the test compound solution.

  • Titrate the solution by adding small aliquots of the FeCl₃ solution.

  • After each addition, mix the solution and record the fluorescence emission spectrum.

  • Monitor the changes in fluorescence intensity at the emission maximum.

  • Plot the change in fluorescence intensity against the concentration of Fe(III) to determine the binding affinity and selectivity.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Antioxidant Activity of this compound

AssayParameterValue (Mean ± SD)Positive ControlValue (Mean ± SD)
DPPH ScavengingIC₅₀ (µM)Ascorbic Acid
ORACµmol TE/µmolTrolox1.0

Table 2: Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48h
HeLa
MCF-7
A549

Table 3: Anti-inflammatory Activity of this compound

AssayParameterIC₅₀ (µM)
TNF-α InhibitionIC₅₀ (µM)
IL-6 InhibitionIC₅₀ (µM)
NF-κB InhibitionIC₅₀ (µM)

Table 4: PDE2 Inhibitory Activity of this compound

EnzymeParameterIC₅₀ (µM)
PDE2AIC₅₀ (µM)

Table 5: Iron (III) Chemosensory Properties of this compound

ParameterValue
Excitation Max (nm)
Emission Max (nm)
Fluorescence Change upon Fe(III) bindingQuenching/Enhancement
Binding Constant (Kₐ) (M⁻¹)

Experimental Workflow Diagrams

General_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Treatment Treat cells or reaction mixture with test compound Compound_Prep->Treatment Cell_Culture Culture and seed cells (for cell-based assays) Cell_Culture->Treatment Reagent_Prep Prepare assay reagents and controls Reagent_Prep->Treatment Incubation Incubate under specified conditions Treatment->Incubation Measurement Measure signal (Absorbance, Fluorescence, Luminescence) Incubation->Measurement Data_Processing Process raw data Measurement->Data_Processing Calculation Calculate % inhibition, IC50 values, etc. Data_Processing->Calculation Reporting Summarize results in tables and graphs Calculation->Reporting

Caption: General experimental workflow for in vitro assays.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, cytotoxic, anti-inflammatory, PDE2 inhibitory, and chemosensory properties, researchers can gain valuable insights into its potential therapeutic applications and mechanisms of action. The provided data presentation formats and workflow diagrams are intended to facilitate clear and concise reporting of experimental findings.

References

Application Note: Urolithin M6 as a Potent Inhibitor of Lactate Dehydrogenase A (LDH-A)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit altered metabolism, characterized by a preference for aerobic glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDH-A), the enzyme that catalyzes the conversion of pyruvate to lactate, is a key player in this metabolic pathway and is often overexpressed in various tumors.[1] This makes LDH-A an attractive target for cancer therapy. Urolithin M6 (UM6) is a natural metabolite produced by gut microbiota from ellagitannins found in foods like pomegranates and walnuts.[2][3] It has been identified as a mimetic of galloflavin, a known LDH-A inhibitor, and presents a promising scaffold for the development of new anticancer agents.[4] This document provides detailed protocols for evaluating the inhibitory activity of Urolithin M6 against LDH-A.

Mechanism of Action

Urolithin M6 functions by inhibiting the enzymatic activity of LDH-A.[1] This inhibition blocks the conversion of pyruvate to lactate, leading to a disruption of the glycolytic pathway that cancer cells rely on for rapid ATP production and biomass synthesis.[1][4] The subsequent reduction in lactate production and cellular energy supply can lead to decreased cell proliferation and viability in cancer cells.

cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_ldha LDH-A Mediated Conversion cluster_effects Downstream Effects in Cancer Cells Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolytic Pathway LDHA LDH-A Pyruvate->LDHA Lactate Lactate LDHA->Lactate NADH -> NAD+ ReducedLactate Reduced Lactate Production Lactate->ReducedLactate UrolithinM6 Urolithin M6 UrolithinM6->LDHA Inhibition ReducedProliferation Reduced Cell Proliferation ReducedLactate->ReducedProliferation

Caption: Mechanism of LDH-A inhibition by Urolithin M6.

Quantitative Data Summary

The inhibitory effects of Urolithin M6 have been quantified in enzymatic and cell-based assays. The following table summarizes the key IC₅₀ values.

Assay TypeTarget/Cell LineParameter MeasuredIC₅₀ Value (µM)Reference
Enzymatic AssayPurified Human LDH-AEnzyme Activity77 ± 10[1]
Cell-Based AssayRaji (Burkitt's lymphoma)Lactate Production36 ± 3[1]
Cell-Based AssayRaji (Burkitt's lymphoma)Cell Growth25 ± 2[1]

Experimental Protocols

Protocol 1: Enzymatic Assay for LDH-A Inhibition

This protocol details the procedure to determine the IC₅₀ value of Urolithin M6 against purified human LDH-A by measuring the oxidation of NADH.

Workflow Diagram:

prep_reagents 1. Prepare Reagents (Buffer, Pyruvate, NADH, LDH-A, Urolithin M6) setup_plate 2. Set up 96-well plate with scalar doses of Urolithin M6 (0-200 µM) prep_reagents->setup_plate add_mix 3. Add Reaction Mix (Buffer, Pyruvate, NADH) to each well setup_plate->add_mix add_enzyme 4. Initiate reaction by adding LDH-A solution (0.015 U/ml) add_mix->add_enzyme measure 5. Measure NADH fluorescence decrease over 3 min add_enzyme->measure analyze 6. Analyze Data Calculate % inhibition and determine IC₅₀ measure->analyze

Caption: Workflow for the LDH-A enzymatic inhibition assay.

Materials:

  • Purified Human LDH-A (from liver)[5]

  • Urolithin M6

  • DMSO (Dimethyl sulfoxide)

  • 100 mM Phosphate buffer (pH 7.5)[5]

  • Pyruvate (1 mM final concentration)[5]

  • NADH (150 µM final concentration)[5]

  • 96-well white body plates for fluorescence reading[5]

  • Fluorometric plate reader (e.g., Fluoroskan Ascent FL)[5]

Procedure:

  • Compound Preparation: Prepare a 20 mM stock solution of Urolithin M6 in DMSO.[5]

  • Reaction Setup: In a 96-well plate, add scalar amounts of the Urolithin M6 stock solution to achieve final concentrations ranging from 0 to 200 µM.[5]

  • Reaction Mixture: Add the reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH to each well.[5]

  • DMSO Control: Ensure the final concentration of DMSO is constant in all wells (e.g., 0.6%) to negate solvent effects.[5]

  • Enzyme Addition: Initiate the enzymatic reaction by adding purified LDH-A to a final concentration of 0.015 U/ml.[5]

  • Measurement: Immediately place the plate in a fluorometer and monitor the decrease in NADH fluorescence for a period of 3 minutes. This method avoids interference from the compound's UV absorbance.[5]

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of Urolithin M6. Determine the percentage of inhibition relative to the DMSO control. The IC₅₀ value (the concentration causing 50% inhibition) can be calculated using a suitable software package (e.g., Prism GraphPad) by applying a second-order polynomial regression to the experimental data.[5]

Protocol 2: Cell-Based Assay for Lactate Production

This protocol measures the effect of Urolithin M6 on lactate production in a cancer cell line.

Materials:

  • Raji cells (or other suitable cancer cell line)[5]

  • RPMI 1640 medium with 10% FBS, penicillin/streptomycin, and 4 mM glutamine[5]

  • Urolithin M6

  • 6-well plates[5]

  • Trichloroacetic acid (TCA)[5]

  • Reagents for lactate measurement (e.g., based on the Barker and Summerson method)[5]

Procedure:

  • Cell Seeding: Seed 5 x 10⁵ Raji cells in 1 mL of culture medium into each well of a 6-well plate.[5]

  • Compound Treatment: Add scalar amounts of Urolithin M6 (e.g., 0-200 µM, tested in duplicate) to the wells. Include untreated and vehicle (0.6% DMSO) controls.[5]

  • Baseline Measurement: In a separate set of 3 untreated wells, measure the initial lactate concentration at the start of the experiment (baseline value).[5]

  • Incubation: Incubate the plates for 3 hours at 37°C.[5]

  • Lactate Extraction: To measure both intracellular and extracellular lactate, stop the reaction by adding 100 µl of 100% TCA solution to each well. Collect the cell lysate and wash the well with 1 mL of 10% TCA.[5]

  • Sample Preparation: Centrifuge the collected lysate to pellet the protein. The supernatant contains the lactate.[5]

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a standard method, such as that of Barker and Summerson.[5]

  • Data Analysis: Calculate the net amount of lactate produced during the 3-hour incubation by subtracting the baseline value. Determine the dose-dependent inhibition of lactate production and calculate the IC₅₀ value using second-order polynomial regression.[5]

Protocol 3: Cell Growth and Viability Assay

This protocol assesses the impact of Urolithin M6 on the proliferation of cancer cells.

Materials:

  • Raji cells[5]

  • Complete culture medium (as above)[5]

  • Urolithin M6

  • 24-well plates[5]

  • Trypan blue solution[5]

  • Neubauer chamber (hemocytometer)[5]

  • Light microscope[5]

Procedure:

  • Cell Seeding: Seed 1 x 10⁵ cells in culture medium into each well of a 24-well plate.[5]

  • Compound Treatment: Treat the cells with scalar doses of Urolithin M6 (0-200 µM, tested in duplicate) for 24 hours at 37°C. Include a vehicle control (0.6% DMSO).[5]

  • Cell Counting: After the 24-hour incubation, harvest the cells.

  • Viability Assessment: Determine cell viability using the Trypan blue exclusion method. Mix a small aliquot of the cell suspension with Trypan blue and count the viable (unstained) and non-viable (blue) cells using a Neubauer chamber under a light microscope.[5]

  • Data Analysis: Calculate the cell growth by subtracting the initial number of viable cells (at time 0) from the number of viable cells counted at 24 hours. Plot the cell growth against the concentration of Urolithin M6. The IC₅₀ for cell growth is calculated by applying a second-order polynomial regression to the data.[5]

Logical Relationship Diagram

cluster_origin Source & Production cluster_action Mechanism of Action cluster_outcome Biological Outcomes Ellagitannins Ellagitannins (e.g., from Walnuts) Microbiota Gut Microbiota Metabolism Ellagitannins->Microbiota UM6 Urolithin M6 Microbiota->UM6 Inhibition Enzymatic Inhibition UM6->Inhibition LDHA LDH-A Enzyme Lactate ↓ Lactate Production LDHA->Lactate Inhibition->LDHA Growth ↓ Cancer Cell Growth Lactate->Growth

Caption: From dietary source to anticancer effect.

References

Application Notes and Protocols: Protocol for Phosphodiesterase II (PDE2) Inhibition Assay with 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a phosphodiesterase II (PDE2) inhibition assay using 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one. This document includes an overview of the PDE2 signaling pathway, quantitative data on related compounds, and detailed experimental procedures for both colorimetric and fluorescence polarization-based assays.

Introduction to PDE2 and Its Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE2, a dual-substrate phosphodiesterase, hydrolyzes both cAMP and cGMP. A unique feature of PDE2 is its allosteric activation by cGMP, which enhances its cAMP hydrolytic activity.[1] This positions PDE2 as a critical regulator of the crosstalk between cAMP and cGMP signaling pathways.[1] Inhibition of PDE2 can lead to increased intracellular levels of cAMP and/or cGMP, making it a promising therapeutic target for a variety of disorders, including cardiovascular and neurological diseases.[1]

Recent studies have identified derivatives of 6H-benzo[c]chromen-6-one as potential inhibitors of PDE2.[2][3] While specific inhibitory data for this compound is not extensively published, the inhibitory activities of several related alkoxylated derivatives have been characterized, providing a strong rationale for evaluating this specific compound.[2]

PDE2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PDE2 in modulating cAMP and cGMP signaling pathways and highlights the mechanism of action for PDE2 inhibitors.

PDE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/Receptor AC Adenylate Cyclase (AC) Receptor->AC Activates GC Guanylate Cyclase (GC) Receptor->GC Activates cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE2 PDE2 cAMP->PDE2 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE2 Hydrolyzes & Allosterically Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates Targets Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP Phosphorylates Targets AMP 5'-AMP PDE2->AMP GMP 5'-GMP PDE2->GMP Inhibitor 3-hydroxy-8-methoxy- 6H-benzo[c]chromen-6-one Inhibitor->PDE2 Inhibits

Caption: PDE2 signaling pathway and point of inhibition.

Quantitative Data: PDE2 Inhibition by 6H-benzo[c]chromen-6-one Derivatives

The following table summarizes the in vitro inhibitory activity of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives against PDE2, providing context for the potential efficacy of this compound.[2] The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2]

CompoundStructureR¹ GroupIC50 (µM)[2]
1a 3-methoxy-6H-benzo[c]chromen-6-oneMethoxy>50
1f 3-butoxy-6H-benzo[c]chromen-6-oneButoxy3.67 ± 0.47
2a 3,8-dimethoxy-6H-benzo[c]chromen-6-oneMethoxy>50
2e 3-butoxy-8-methoxy-6H-benzo[c]chromen-6-oneButoxy15.3 ± 1.2
BAY 60-7550 (Reference) N/AN/A0.0084 ± 0.0006

Experimental Protocols

Two common methods for determining the IC50 of a test compound against PDE2 are the colorimetric assay and the fluorescence polarization assay.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis A1 Prepare Reagents (Buffer, Enzyme, Substrate) B1 Dispense Inhibitor Dilutions and Controls into Microplate A1->B1 A2 Prepare Serial Dilutions of This compound A2->B1 B2 Add PDE2 Enzyme B1->B2 B3 Incubate to Allow Inhibitor-Enzyme Binding B2->B3 B4 Initiate Reaction by Adding Substrate B3->B4 B5 Incubate for Reaction B4->B5 C1 Stop Reaction & Add Detection Reagents B5->C1 C2 Measure Signal (Absorbance or Fluorescence Polarization) C1->C2 C3 Data Analysis: Calculate % Inhibition C2->C3 C4 Determine IC50 Value C3->C4

Caption: General experimental workflow for PDE2 inhibition assay.

Protocol 1: Colorimetric PDE2 Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against PDE2 using a colorimetric assay. This type of assay measures the amount of phosphate produced from the hydrolysis of cAMP to 5'-AMP, followed by the conversion of 5'-AMP to adenosine and phosphate by 5'-nucleotidase.[4]

Materials and Reagents:

  • Recombinant human PDE2A

  • This compound

  • cAMP (substrate)

  • 5'-Nucleotidase

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in PDE Assay Buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • Add 25 µL of PDE Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of diluted PDE2 enzyme to all wells except the "no enzyme" control. Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of cAMP substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the enzymatic reaction by adding 50 µL of the phosphate detection reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 620-650 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) PDE2 Inhibition Assay

This protocol outlines a method for determining the IC50 of a test compound against PDE2 using a fluorescence polarization-based assay. This assay relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

Materials and Reagents:

  • Recombinant human PDE2A

  • This compound

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding Agent (binds to the fluorescent monophosphate product)

  • PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well or 384-well black, low-binding microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in PDE Assay Buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells of the microplate.

    • Add 20 µL of diluted PDE2 enzyme to all wells except the "no enzyme" control. Add 20 µL of PDE Assay Buffer to the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate to all wells.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized based on enzyme activity.

  • Signal Detection:

    • Stop the reaction by adding 50 µL of the Binding Agent to each well.

    • Incubate at room temperature for 20 minutes with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

The provided protocols offer robust and reliable methods for assessing the inhibitory potential of this compound against PDE2. The choice between the colorimetric and fluorescence polarization assay will depend on the available equipment and specific experimental needs. The quantitative data for related compounds suggest that derivatives of 6H-benzo[c]chromen-6-one are a promising class of PDE2 inhibitors, warranting further investigation of the title compound.

References

Unveiling the Therapeutic Potential of Synthetic Urolithin M6 Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Synthetic derivatives of Urolithin M6, a gut microbiota metabolite of ellagitannins, are emerging as a promising class of compounds in cancer research. This document provides detailed application notes and experimental protocols for the investigation of these derivatives, with a primary focus on their role as inhibitors of lactate dehydrogenase A (LDH-A), a key enzyme in cancer cell metabolism.

Application Notes

Urolithin M6 has been identified as a mimetic of galloflavin, a known LDH-A inhibitor.[1][2][3] The inhibition of LDH-A presents an attractive strategy for cancer therapy as it targets the altered metabolism of tumor cells, which heavily rely on glycolysis for energy production.[1][2][3] Synthetic Urolithin M6 and its derivatives offer the potential for improved physicochemical properties and therapeutic efficacy compared to natural compounds.

The primary application of synthetic Urolithin M6 derivatives is in the development of novel anticancer agents. These compounds can be screened for their ability to inhibit LDH-A, reduce lactate production in cancer cells, and ultimately inhibit cancer cell growth. The following protocols provide a framework for evaluating the efficacy of newly synthesized Urolithin M6 derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a synthetically produced Urolithin M6, providing a benchmark for the evaluation of its derivatives.

CompoundTarget/AssayCell LineIC50 Value
Urolithin M6Purified Human LDH-A-77 ± 10 µM
Urolithin M6Lactate ProductionRaji36 ± 3 µM
Urolithin M6Cell Growth InhibitionRaji25 ± 2 µM

Data sourced from Rupiani et al., 2016.[1]

Experimental Protocols

Lactate Dehydrogenase A (LDH-A) Enzyme Inhibition Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of synthetic Urolithin M6 derivatives against purified human LDH-A.

Materials:

  • Purified human LDH-A

  • Pyruvate

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate buffer (100 mM, pH 7.5)

  • DMSO (Dimethyl sulfoxide)

  • 96-well white body plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., 20 mM in DMSO).

  • Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

  • Add scalar amounts of the test compound to the reaction mix to achieve final concentrations ranging from 0 to 200 µM. Ensure the final DMSO concentration is constant in all wells (e.g., 0.6%).

  • Add 0.015 U/mL of purified LDH-A to initiate the reaction.

  • Immediately measure the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader. This corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Lactate Production Assay

This protocol measures the effect of Urolithin M6 derivatives on lactate production in cancer cell lines, such as the Burkitt's lymphoma cell line, Raji.

Materials:

  • Raji cells (or other suitable cancer cell line)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine

  • 6-well plates

  • Lactate assay kit

  • Test compound (synthetic Urolithin M6 derivative)

Procedure:

  • Seed 5 x 10^5 cells in 1 mL of culture medium in each well of a 6-well plate.

  • Add scalar amounts of the test compound (0-200 µM) to the wells. Include untreated wells as a control.

  • Measure the lactate concentration in three untreated wells at the beginning of the experiment (time 0).

  • Incubate the plates for 3 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, measure the lactate concentration in the culture medium of all wells according to the manufacturer's instructions for the lactate assay kit.

  • Calculate the amount of lactate produced during the 3-hour incubation with and without the inhibitor by subtracting the baseline value.

  • The IC50 for lactate production is calculated from a dose-response curve.

Cancer Cell Growth Inhibition Assay

This protocol assesses the effect of synthetic Urolithin M6 derivatives on the proliferation of cancer cells.

Materials:

  • Raji cells (or other suitable cancer cell line)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine

  • 24-well plates

  • Trypan blue solution

  • Neubauer chamber (hemocytometer)

  • Light microscope

  • Test compound (synthetic Urolithin M6 derivative)

Procedure:

  • Seed 1 x 10^5 cells in each well of a 24-well plate.

  • Treat the cells with scalar doses of the test compound (0-200 µM) for 24 hours at 37°C.

  • After incubation, count the number of viable cells using a Neubauer chamber and the Trypan blue exclusion method.

  • Calculate the cell growth by subtracting the initial number of viable cells from the number of viable cells after 24 hours of treatment.

  • The IC50 for cell growth inhibition is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Visualizations

LDH_Inhibition_Pathway cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Fermentation LDHA LDH-A Lactate->Pyruvate Lactate_Out Lactate Efflux Lactate->Lactate_Out LDHA->Lactate Urolithin_M6 Urolithin M6 Derivative Urolithin_M6->LDHA Inhibition

Caption: Inhibition of LDH-A by Urolithin M6 derivatives blocks the conversion of pyruvate to lactate in cancer cells.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Urolithin M6 Derivatives Purification Purification & Structural Analysis Synthesis->Purification LDHA_Assay LDH-A Enzyme Inhibition Assay Purification->LDHA_Assay Lactate_Assay Cellular Lactate Production Assay Purification->Lactate_Assay Growth_Assay Cell Growth Inhibition Assay Purification->Growth_Assay IC50_Calc IC50 Determination LDHA_Assay->IC50_Calc Lactate_Assay->IC50_Calc Growth_Assay->IC50_Calc

Caption: Workflow for the synthesis and evaluation of synthetic Urolithin M6 derivatives.

References

Application Notes and Protocols for Cell Culture Studies with Benzo[c]chromen-6-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific cell culture studies on 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one are not available in the published scientific literature. The following application notes and protocols are based on studies conducted with the closely related and structurally similar compound, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) . These notes are intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in investigating the biological activities of this class of compounds.

Data Presentation: Cytotoxicity of Urolithin B

The following table summarizes the quantitative cytotoxicity data for Urolithin B in human neuroblastoma and glioblastoma cell lines.

CompoundCell LineCell TypeConcentration (µM)Cell Viability (%)Reference
Urolithin BSK-N-ASHuman Neuroblastoma5078[1]
Urolithin BDBTRG-05MGHuman Glioblastoma5090[1]

Experimental Protocols

General Cell Culture Protocol for Neuroblastoma and Glioblastoma Cell Lines

This protocol provides a general procedure for the maintenance of human neuroblastoma (e.g., SH-SY5Y, SK-N-AS) and glioblastoma (e.g., DBTRG-05MG, U-87 MG) cell lines.

Materials:

  • Complete Growth Medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM))

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25% or 0.05%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare the complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell confluency daily. When cells reach 80-90% confluency, they should be subcultured.

  • To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Seed the cells into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the effect of a test compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells seeded in a 96-well plate

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete growth medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Cells seeded in 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or a vehicle control for the desired duration.

  • Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Visualizations

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Day 5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Perform Assay Perform Assay Incubate->Perform Assay MTT Assay MTT Assay Perform Assay->MTT Assay Apoptosis Assay Apoptosis Assay Perform Assay->Apoptosis Assay Western Blot Western Blot Perform Assay->Western Blot

Caption: General experimental workflow for in vitro cell-based assays.

G Urolithin A Urolithin A p53 p53 Urolithin A->p53 increases Bcl-2 Bcl-2 Urolithin A->Bcl-2 inhibits ROS Production ROS Production Urolithin A->ROS Production increases p21 p21 p53->p21 activates Cyclin/CDK Complex Cyclin/CDK Complex p21->Cyclin/CDK Complex inhibits Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complex->Cell Cycle Arrest Apoptosis Apoptosis Bcl-2->Apoptosis inhibits ROS Production->Apoptosis

Caption: Illustrative signaling pathway modulated by Urolithin A in colorectal cancer cells.[2]

References

Investigating the neuroprotective effects of Urolithin M6 in models of neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note on Urolithin M6: Scientific literature extensively details the neuroprotective properties of various urolithins, particularly Urolithin A (UA). However, specific experimental data on the neuroprotective effects of Urolithin M6 are currently limited. The following application notes and protocols are primarily based on the well-established findings for Urolithin A, which can serve as a foundational framework for investigating other urolithins like Urolithin M6.

Application Notes

Urolithins are gut microbiota-derived metabolites of ellagitannins, which are abundant in pomegranates, berries, and nuts. Among them, Urolithin A (UA) is the most studied and has demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). The neuroprotective effects of urolithins are attributed to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as their ability to promote mitophagy.

Key Mechanisms of Action:

  • Reduction of Oxidative Stress: Urolithins effectively scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage to neuronal cells.

  • Inhibition of Apoptosis: Urolithins have been shown to modulate apoptosis-related signaling pathways. For instance, Urolithin A can decrease the Bax/Bcl-2 ratio and inhibit the activation of caspases, ultimately preventing neuronal cell death.[1]

  • Anti-inflammatory Effects: Urolithins can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglia.[2][3]

  • Promotion of Mitophagy: Urolithin A is a known inducer of mitophagy, the selective removal of damaged mitochondria. This process is crucial for maintaining mitochondrial homeostasis and neuronal health.

  • Modulation of Signaling Pathways: Urolithin A has been found to influence key signaling pathways involved in neurodegeneration, including the p38 MAPK and AMPK pathways.[2][4]

Data Presentation

The following tables summarize quantitative data from studies on the neuroprotective effects of Urolithin A in various experimental models.

Table 1: In Vitro Effects of Urolithin A on Neuronal Cells

Cell LineModel of NeurodegenerationUrolithin A ConcentrationOutcomeQuantitative ResultReference
SK-N-MCH₂O₂-induced oxidative stress1.25 µMIncreased cell viabilityViability increased to 70.2 ± 2.0%[4]
SK-N-MCH₂O₂-induced oxidative stress2.5 µMIncreased cell viabilityViability increased to 76.9 ± 2.0%[4]
SK-N-MCH₂O₂-induced oxidative stress5 µMIncreased cell viabilityViability increased to 80.2 ± 4.0%[4]
SK-N-MCH₂O₂-induced oxidative stress5 µMDecreased ROS productionROS levels significantly reduced[1]
Neuro-2aH₂O₂-induced oxidative stress0.5-4 µMDecreased ROS productionSignificant reduction in a dose-dependent manner[5][6]
Neuro-2aH₂O₂-induced oxidative stress0.5-50 µMNo cytotoxicityNo significant reduction in mitochondrial activity[6]
HT22DMNQ-induced oxidative stress2.5 µM, 10 µMAmeliorated oxidative stressSignificant reduction in ROS and MDA levels[7][8]
CNE1-34.72 µM (IC₅₀ at 24h)Inhibited cell proliferation-[9]
CNE2-44.91 µM (IC₅₀ at 24h)Inhibited cell proliferation-[9]

Table 2: In Vivo Effects of Urolithin A in Animal Models of Neurodegeneration

Animal ModelDisease ModelUrolithin A DosageOutcomeQuantitative ResultReference
APP/PS1 MiceAlzheimer's Disease200 mg/kg/day, i.g., for 2 monthsAttenuated Aβ deposition and neuroinflammationSignificant decrease in p-P38 and p-P65NFκB levels[2]
APP/PS1 MiceAlzheimer's Disease-Ameliorated cognitive impairment-[2]
3xTg-AD MiceAlzheimer's Disease-Improved learning and memory-[10][11]
MiceTraumatic Brain Injury2.5 mg/kgReduced brain water contentSignificant reduction compared to vehicle[12]
MiceTraumatic Brain Injury2.5 mg/kgReduced neuronal apoptosisSignificant reduction in cleaved caspase-3[12]
MPTP-induced MiceParkinson's Disease-Protected against motor deficits-[13]
6-OHDA-induced MiceParkinson's Disease-Decreased loss of dopaminergic neurons-[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the protective effect of Urolithin M6 against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or Neuro-2a).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Urolithin M6 stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Urolithin M6 Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Urolithin M6 (e.g., 1-50 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 6 hours.

  • Induction of Oxidative Stress: Following the pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 300 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells. Incubate for 18-24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Detection by Hoechst 33342 Staining

This protocol is for the morphological assessment of apoptosis in neuronal cells treated with Urolithin M6 and an apoptosis-inducing agent.

Materials:

  • Neuronal cells

  • Complete culture medium

  • Urolithin M6 stock solution

  • Apoptosis-inducing agent (e.g., H₂O₂)

  • Hoechst 33342 staining solution (10 mg/mL in water)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with Urolithin M6 and the apoptosis-inducing agent as described in the cell viability assay protocol.

  • Cell Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 10 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution (diluted in PBS) for 10 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei with bright blue fluorescence.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cells

  • Complete culture medium

  • Urolithin M6 stock solution

  • H₂O₂

  • DCFH-DA solution (10 mM in DMSO)

  • PBS

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and incubate for 24 hours.

  • Urolithin M6 Pre-treatment: Pre-treat cells with Urolithin M6 for 6 hours.

  • Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (final concentration 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add H₂O₂ (e.g., 300 µM) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Express ROS levels as a percentage of the control group.

Western Blotting for Signaling Proteins

This protocol is for analyzing the expression of proteins involved in neuroprotective signaling pathways (e.g., p38 MAPK, Bax, Bcl-2, cleaved caspase-3).

Materials:

  • Treated neuronal cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and then add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

G cluster_0 Oxidative Stress cluster_1 Urolithin M6 cluster_2 Cellular Response H2O2 H2O2 ROS ROS H2O2->ROS Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Causes Neuroinflammation Neuroinflammation ROS->Neuroinflammation Triggers Urolithin_M6 Urolithin_M6 Urolithin_M6->ROS Inhibits Apoptosis Apoptosis Urolithin_M6->Apoptosis Inhibits Urolithin_M6->Neuroinflammation Inhibits Mitochondrial_Dysfunction->Apoptosis Leads to G start Seed Neuronal Cells in 96-well plate pretreatment Pre-treat with Urolithin M6 (6h) start->pretreatment stress Induce Oxidative Stress (e.g., H2O2, 18-24h) pretreatment->stress mtt Add MTT solution (4h) stress->mtt solubilize Solubilize formazan with DMSO mtt->solubilize read Measure Absorbance at 490 nm solubilize->read G cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway Oxidative_Stress Oxidative_Stress p38_MAPK p38 MAPK Oxidative_Stress->p38_MAPK Activates Urolithin_A Urolithin_A Urolithin_A->p38_MAPK Inhibits Bax_Bcl2 Bax/Bcl-2 ratio Urolithin_A->Bax_Bcl2 Decreases p38_MAPK->Bax_Bcl2 Increases Caspase9 Cleaved Caspase-9 Bax_Bcl2->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one (Urolithin M6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a compound commonly known as Urolithin M6.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (Urolithin M6)?

A1: The first reported synthesis of Urolithin M6 involves a five-step pathway, which includes a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a lactonization step to form the characteristic dibenzopyran-6-one scaffold. The overall yield for this initial synthesis was reported to be 27%.[1][2]

Q2: What are the critical factors that influence the overall yield of the Urolithin M6 synthesis?

A2: The primary factors affecting the yield are the efficiency of the Suzuki-Miyaura coupling, the subsequent lactonization (cyclization), the purity of starting materials and reagents, and the effectiveness of the purification methods. Each of these stages presents unique challenges that can lead to significant reductions in yield if not properly optimized.

Q3: Are there alternative methods to the Suzuki coupling and lactonization approach?

A3: Yes, other methods for synthesizing the benzo[c]chromen-6-one core exist, such as the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[3][4][5] For Urolithin M6, this could potentially involve the reaction of a suitably substituted resorcinol derivative with a benzoic acid derivative. However, the specific application of this method for Urolithin M6 and its yield compared to the Suzuki route would require experimental validation.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and assessing the purity of the final product. Comparison of the obtained data with reported literature values is crucial for verification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Suzuki-Miyaura Cross-Coupling Step

The Suzuki-Miyaura coupling is a critical step for forming the biphenyl backbone of Urolithin M6. Low yields in this step are a common bottleneck.

Troubleshooting Workflow for Low Suzuki Coupling Yield

start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality (Boronic Acid/Ester, Aryl Halide) start->reagent_quality catalyst_ligand Evaluate Catalyst and Ligand (Activity, Loading, Ratio) reagent_quality->catalyst_ligand Reagents OK sub_reagent Use fresh, high-purity reagents. Consider more stable boronic esters (e.g., pinacol). reagent_quality->sub_reagent base_solvent Assess Base and Solvent (Strength, Purity, Degassing) catalyst_ligand->base_solvent Catalyst System OK sub_catalyst Use fresh catalyst (e.g., Pd(PPh₃)₄) and ligand. Screen different ligands (e.g., Buchwald ligands for challenging couplings). catalyst_ligand->sub_catalyst conditions Optimize Reaction Conditions (Temperature, Time) base_solvent->conditions Base/Solvent OK sub_base Use anhydrous, degassed solvents. Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). base_solvent->sub_base side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) conditions->side_reactions Conditions Optimized sub_conditions Gradually increase temperature. Monitor reaction progress by TLC/LC-MS to determine optimal time. conditions->sub_conditions success Improved Yield side_reactions->success Side Reactions Minimized sub_side Use anhydrous conditions and appropriate base to minimize protodeboronation. Ensure thorough degassing to prevent homocoupling. side_reactions->sub_side

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Potential Cause Recommended Solution Justification
Poor Quality of Boronic Acid/Ester Use fresh, high-purity boronic acid or ester. Consider converting the boronic acid to a more stable pinacol ester.Boronic acids can degrade over time, especially if they are electron-deficient, leading to protodeboronation (loss of the boron group). Pinacol esters are generally more stable.[1]
Catalyst Deactivation Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere.Palladium catalysts and phosphine ligands can be sensitive to air and moisture, leading to deactivation. Oxidized phosphine ligands are ineffective.[1]
Suboptimal Ligand Choice For challenging couplings, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or bromides.[2]
Inappropriate Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and is often substrate-dependent.The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can lead to the oxidation of the Pd(0) active catalyst to Pd(II), rendering it inactive. It can also promote the unwanted homocoupling of the boronic acid.[2]
Protodeboronation Side Reaction Use anhydrous solvents and consider milder bases (e.g., K₃PO₄, KF).Protodeboronation is a major side reaction where the boronic acid is replaced by a hydrogen atom, reducing the yield of the desired product. This is often promoted by water and strong bases.[1]
Homocoupling of Boronic Acid Ensure thorough degassing of the reaction mixture and use a high-purity Pd(0) source or an efficient precatalyst system.Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct, which consumes the starting material and complicates purification.[2]
Issue 2: Inefficient Lactonization to Form the Benzo[c]chromen-6-one Ring

The formation of the six-membered lactone ring from the biphenyl carboxylic acid precursor can be challenging.

Troubleshooting Workflow for Inefficient Lactonization

start Low Yield in Lactonization dehydration Ineffective Dehydration/Cyclization Method start->dehydration conditions Suboptimal Reaction Conditions dehydration->conditions Method OK sub_dehydration Employ stronger dehydrating agents (e.g., DCC/DMAP). Consider alternative cyclization methods (e.g., intramolecular C-H activation). dehydration->sub_dehydration side_reactions Competing Intermolecular Reactions conditions->side_reactions Conditions Optimized sub_conditions Optimize temperature and reaction time. Screen different solvents. conditions->sub_conditions purification Product Degradation during Workup/Purification side_reactions->purification Side Reactions Minimized sub_side Use high-dilution conditions to favor intramolecular cyclization. side_reactions->sub_side success Improved Yield purification->success Purification Optimized sub_purification Use mild workup conditions. Consider chromatography on deactivated silica gel to prevent degradation of the phenolic product. purification->sub_purification

Caption: Troubleshooting workflow for inefficient lactonization.

Potential Cause Recommended Solution Justification
Ineffective Cyclization Method If simple acid catalysis is ineffective, consider using stronger coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP). Alternatively, explore intramolecular C-H activation/oxygenation strategies.The formation of the lactone ring can be thermodynamically or kinetically challenging. Stronger activating agents can facilitate the intramolecular esterification. C-H activation methods offer a more direct route to cyclization.
Harsh Reaction Conditions Optimize the reaction temperature and time. Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition of the starting material or product.Hydroxylated aromatic compounds can be sensitive to harsh conditions. Monitoring the reaction by TLC or LC-MS can help determine the optimal endpoint.
Intermolecular Polymerization Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the starting material to the reaction mixture.At high concentrations, the carboxylic acid and hydroxyl group of different molecules can react to form linear polymers, which is a common side reaction that competes with the desired intramolecular cyclization.[6]
Product Degradation during Purification The phenolic hydroxyl group can make the product susceptible to oxidation or degradation on silica gel. Consider using deactivated silica gel for chromatography or alternative purification methods like recrystallization.Standard silica gel is acidic and can cause degradation of sensitive compounds. Neutralizing the silica gel or using a different stationary phase can improve recovery.

Experimental Protocols

General Synthetic Pathway for Urolithin M6

The following diagram illustrates a plausible synthetic pathway for this compound based on the literature.

start_A Substituted Boronic Acid/Ester intermediate Biphenyl Carboxylic Acid Derivative start_A->intermediate Suzuki Coupling (Pd Catalyst, Base) start_B Substituted Aryl Halide start_B->intermediate product This compound (Urolithin M6) intermediate->product Lactonization (e.g., C-H Oxygenation)

References

Common challenges in the purification of synthetic Urolithin M6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Urolithin M6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is Urolithin M6?

A1: Urolithin M6 (3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one) is a polyhydroxylated urolithin, a class of microbial metabolites formed in the human gut from the digestion of ellagitannins and ellagic acid. These precursors are abundant in foods like pomegranates, berries, and nuts. Synthetic Urolithin M6 is produced in the laboratory for research purposes, particularly for studying its biological activities.

Q2: What are the primary applications of purified synthetic Urolithin M6 in research?

A2: Purified synthetic Urolithin M6 is primarily used to investigate its therapeutic potential. A significant area of research is its role as an inhibitor of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer cell metabolism.[1][2] It is also being explored for its neuroprotective and anti-inflammatory properties, potentially through the modulation of signaling pathways like PI3K-Akt and MAPK.[1]

Q3: What are the most common impurities encountered during the synthesis of Urolithin M6?

A3: Common impurities in synthetic Urolithin M6 can originate from starting materials, side reactions, or incomplete reactions. The synthesis often involves a Suzuki coupling followed by an intramolecular C-H oxygenation.[1] Potential impurities include:

  • Unreacted starting materials: Residual precursors from the synthetic steps.

  • Byproducts of Suzuki coupling: Homocoupling products and other side-reactants.

  • Isomeric urolithins: Structurally similar urolithins (e.g., Urolithin D, Urolithin E) that may form as byproducts and are often challenging to separate due to similar polarities.

  • Partially hydroxylated or dehydroxylated analogs: Intermediates or side-products from the C-H oxygenation step.

  • Residual solvents and reagents: Solvents and catalysts used during the synthesis and purification process.

Q4: What are the recommended storage conditions for purified Urolithin M6?

A4: For long-term stability, solid Urolithin M6 should be stored at -20°C, protected from direct sunlight and moisture. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the purification process.
Suboptimal Chromatography Conditions Optimize the mobile phase composition and gradient for your HPLC or column chromatography to ensure good separation and recovery. Test different solvent systems.
Product Loss During Extraction Ensure the pH is optimized during liquid-liquid extraction to maximize the partitioning of Urolithin M6 into the organic phase. Perform multiple extractions to improve recovery.
Degradation of Urolithin M6 Urolithins can be sensitive to pH and light. Minimize exposure to harsh conditions and light during purification. Work at lower temperatures where possible.
Precipitation on Column Ensure the crude sample is fully dissolved in the mobile phase or a compatible solvent before loading onto the chromatography column to prevent precipitation.
Issue 2: Poor Purity or Presence of Impurities
Possible Cause Troubleshooting Steps
Co-elution of Isomers Isomeric impurities are a common challenge. Use a high-resolution HPLC column (e.g., C18 with a fluoro phenyl phase) and a shallow gradient to improve separation.[3] Consider preparative TLC or an alternative chromatography technique like counter-current chromatography for difficult separations.[4]
Tailing Peaks in HPLC Tailing peaks can indicate interactions with the stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for phenolic compounds like urolithins.
Presence of Starting Materials If starting materials are present, an additional purification step such as a different type of chromatography (e.g., normal phase if reverse phase was used) or recrystallization may be necessary.
Contamination from Solvents or Glassware Always use high-purity solvents and thoroughly clean all glassware to avoid introducing contaminants.
Issue 3: Difficulty with Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent System The ideal solvent should dissolve Urolithin M6 well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., methanol/water, ethanol, ethyl acetate/hexane).
Oiling Out If the compound "oils out" instead of forming crystals, try using a more dilute solution, a slower cooling rate, or a different solvent system. Seeding the solution with a small crystal of pure product can also help induce crystallization.
Supersaturation If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to induce nucleation.

Data Presentation

Table 1: Typical Purity of Urolithin M6 from Commercial Suppliers

Supplier Reported Purity Analytical Method
MedchemExpress99.63%RP-HPLC
TargetMol99.63%HPLC
CymitQuimicaMin. 95%Not specified

Table 2: Representative HPLC Purification Parameters for Urolithins

Parameter Condition Reference
Column C18 reverse-phase (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm)[5][6]
Mobile Phase A Water with 0.1% - 0.5% formic acid[5][6]
Mobile Phase B Acetonitrile or Methanol[3][5]
Flow Rate 0.5 - 1.0 mL/min[5][6]
Detection Wavelength ~305 nm or ~360 nm[5]
Gradient A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.[3]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of Synthetic Urolithin M6
  • Sample Preparation: Dissolve the crude synthetic Urolithin M6 in a minimal amount of a suitable solvent, such as DMSO or methanol. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic System:

    • Column: C18 reverse-phase preparative or semi-preparative column.

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 305 nm or 360 nm).

  • Purification Method:

    • Equilibrate the column with an initial low percentage of mobile phase B (e.g., 5-10%).

    • Inject the prepared sample onto the column.

    • Run a linear gradient to a high percentage of mobile phase B (e.g., 95%) over a suitable time frame (e.g., 30-60 minutes) to elute the compounds.

    • Collect fractions corresponding to the Urolithin M6 peak, identified by comparison with a standard if available, or by subsequent analysis.

  • Post-Purification:

    • Combine the fractions containing pure Urolithin M6.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified solid Urolithin M6.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC-UV and confirm its identity using LC-MS and/or NMR.

Visualizations

experimental_workflow Purification Workflow for Synthetic Urolithin M6 crude Crude Synthetic Urolithin M6 dissolution Dissolution in a minimal volume of solvent (e.g., Methanol/DMSO) crude->dissolution filtration Filtration (0.22 µm syringe filter) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction Fraction Collection hplc->fraction analysis Purity Analysis of Fractions (Analytical HPLC) fraction->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Pure Urolithin M6 lyophilization->final_product

Caption: Experimental workflow for the purification of synthetic Urolithin M6.

signaling_pathway Urolithin M6 Inhibition of Lactate Dehydrogenase A (LDH-A) UrolithinM6 Urolithin M6 LDHA Lactate Dehydrogenase A (LDH-A) UrolithinM6->LDHA Inhibits Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A CancerCell Cancer Cell Metabolism Lactate->CancerCell Supports Glycolysis Glycolysis Glycolysis->Pyruvate

Caption: Urolithin M6 inhibits LDH-A, a key enzyme in cancer cell metabolism.[1][2]

logical_relationship Troubleshooting Logic for Urolithin M6 Purification start Start Purification check_purity Check Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield No low_purity Low Purity? low_yield->low_purity No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes optimize_extraction Optimize Extraction Protocol low_yield->optimize_extraction Yes optimize_chromatography Optimize Chromatography low_purity->optimize_chromatography Yes recrystallize Perform Recrystallization low_purity->recrystallize Yes end Pure Product low_purity->end No optimize_reaction->start optimize_extraction->start optimize_chromatography->start recrystallize->start

Caption: A logical workflow for troubleshooting common purification issues.

References

Stability testing of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one. The information is based on general principles of stability testing for related compounds and pharmaceutical substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a urolithin derivative, can be influenced by several factors. Its structure contains a lactone ring and a phenolic hydroxyl group, which are susceptible to degradation. Key factors include:

  • pH: The lactone ring can undergo hydrolysis under both acidic and basic conditions.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of metal ions or exposure to air.

  • Light: Many chromenone derivatives are light-sensitive and can undergo photodegradation.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to use freshly prepared solutions. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and purged with an inert gas like nitrogen or argon to prevent oxidation.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for stability studies of urolithins and related compounds.[1][2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The solvent may not be appropriate, or the solution is exposed to light or oxygen.Prepare solutions in degassed solvents and use amber vials to protect from light. Store solutions at low temperatures and for short periods.
Poor peak shape (e.g., tailing) in HPLC analysis. Secondary interactions between the phenolic hydroxyl group and the stationary phase.Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to suppress the ionization of the phenolic group.
Inconsistent results in stability studies. Variability in experimental conditions such as temperature, light exposure, or pH of the medium.Ensure strict control over all experimental parameters. Use calibrated equipment and freshly prepared reagents.
Difficulty in dissolving the compound. The compound may have low solubility in aqueous solutions.Use a co-solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO) to aid dissolution before diluting with the aqueous medium. Ensure the final concentration of the organic solvent does not interfere with the stability of the compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] The following is a general protocol for the forced degradation of this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor the reaction closely, as degradation is often faster under basic conditions.

    • Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours).

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 60°C or 80°C) for a specified period.

    • Analyze samples at appropriate time points.

3. Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl (60°C)2415.224.8
0.1 M NaOH (RT)445.833.5, 6.2
3% H₂O₂ (RT)2428.545.1, 7.9
Photolytic4818.928.3
Thermal (80°C, solid)725.119.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, RT) stock_solution->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress photo Photolytic Degradation stock_solution->photo Expose to Stress thermal Thermal Degradation stock_solution->thermal Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralization Neutralization/Quenching sampling->neutralization hplc HPLC Analysis neutralization->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

Hypothetical Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound hydrolyzed Ring-Opened Product parent->hydrolyzed Lactone Cleavage oxidized Quinone-type Product parent->oxidized Phenol Oxidation demethylated Demethylated Product parent->demethylated O-Demethylation dimer Dimerization Product parent->dimer Photochemical Reaction

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Synthesis of 6H-benzo[c]chromen-6-one via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the 6H-benzo[c]chromen-6-one core, with a specific focus on optimizing the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing the 6H-benzo[c]chromen-6-one core using a Suzuki coupling reaction?

The most common and efficient method is a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization in a one-pot synthesis.[1][2][3][4] This approach involves the palladium-catalyzed coupling of a 2-bromoaryl aldehyde or a related derivative with a 2-hydroxyphenylboronic acid. The resulting intermediate undergoes an intramolecular cyclization and oxidation to form the desired lactone core. This method is advantageous due to its efficiency and the use of readily available starting materials.[4]

Q2: What are the key reaction components for this Suzuki coupling reaction?

The key components for the synthesis of 6H-benzo[c]chromen-6-one via a domino Suzuki coupling are:

  • Aryl Halide: Typically a 2-bromoaryl aldehyde or a related derivative.

  • Boronic Acid: Usually 2-hydroxyphenylboronic acid.

  • Palladium Catalyst: A palladium(II) salt like Pd(OAc)₂ or a pre-catalyst complex is commonly used.

  • Ligand: A phosphine ligand, such as PCy₃ (tricyclohexylphosphine), is often employed to stabilize the palladium catalyst and facilitate the reaction.

  • Base: An inorganic base like K₃PO₄ is crucial for the activation of the boronic acid.

  • Solvent: Aqueous solvent systems are often effective, with water being a promising green solvent.[4]

Q3: What are some common side reactions to be aware of during this synthesis?

Common side reactions in Suzuki coupling reactions that can affect the yield of 6H-benzo[c]chromen-6-one include:

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, especially in the presence of oxygen or if the catalytic cycle is slow.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, leading to the formation of an arene byproduct. This can be promoted by harsh basic conditions or prolonged reaction times.

  • Dehalogenation: The removal of the halogen atom from the aryl halide without the desired coupling reaction taking place.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure proper handling and storage of the catalyst, especially if it is air-sensitive.
Inefficient Ligand - For sterically hindered substrates, consider using a bulkier, more electron-rich phosphine ligand. - Vary the palladium-to-ligand ratio to find the optimal balance.
Inappropriate Base - The choice of base is critical. K₃PO₄ has been found to be effective for this synthesis.[4] - Ensure the base is finely powdered and dry for better reactivity.
Poor Solvent Choice - While water has been shown to be a good solvent, solvent variation can be explored.[4] - Ensure solvents are appropriately degassed to remove oxygen, which can deactivate the catalyst.
Suboptimal Temperature - The reaction temperature can significantly impact the yield. An optimal temperature of 90°C has been reported.[4] - Monitor the reaction temperature closely to avoid decomposition of reactants or catalyst.
Incorrect Stoichiometry - A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Formation of Impurities
Potential Cause Troubleshooting Suggestion
Homocoupling Products - Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) to minimize oxygen content. - Optimize the catalyst and ligand system to ensure a faster cross-coupling rate compared to homocoupling.
Protodeboronation - Use a milder base if harsh basic conditions are suspected to be the cause. - Reduce the reaction time by monitoring the reaction progress closely using techniques like TLC or LC-MS.
Dehalogenation - Ensure a strictly inert atmosphere is maintained throughout the reaction. - Avoid using bases that can act as a hydride source.
Difficulty in Purification - If byproducts co-elute with the desired product during column chromatography, try a different solvent system or stationary phase. - Consider recrystallization as a final purification step if the product is a solid. - To remove residual palladium, the crude product can be treated with a palladium scavenger.

Experimental Protocols

Optimized One-Pot Synthesis of 6H-benzo[c]chromen-6-one[4]

This protocol is based on the optimized conditions reported for the domino Suzuki-Miyaura cross-coupling and oxidative lactonization.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 2-Hydroxyphenylboronic acid (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • PCy₃ (0.25 equiv)

  • K₃PO₄ (1.5 equiv)

  • Water (solvent)

Procedure:

  • To a two-necked round-bottomed flask equipped with a condenser, add 2-bromobenzaldehyde, 2-hydroxyphenylboronic acid, K₃PO₄, and PCy₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add Pd(OAc)₂ to the flask under the inert atmosphere.

  • Add degassed water to the flask via a syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6H-benzo[c]chromen-6-one.

Data Presentation

Optimization of Reaction Conditions for the Synthesis of 6H-benzo[c]chromen-6-one[4]

The following table summarizes the effect of different catalysts, bases, ligands, and solvents on the yield of the domino Suzuki coupling-lactonization reaction.

Catalyst (10 mol%) Base (1.5 equiv) Ligand (0.25 equiv) Solvent Temp (°C) Time (h) Yield (%)
PdCl₂Cs₂CO₃PPh₃DMF801249
Pd(OAc)₂Cs₂CO₃PPh₃DMF901265
Pd(OAc)₂ K₃PO₄ PCy₃ Water 90 8 92
Pd(OAc)₂K₂CO₃PCy₃Water90885
Pd(OAc)₂Cs₂CO₃PCy₃Water90888
Pd(OAc)₂K₃PO₄PPh₃Water90875
Pd(OAc)₂K₃PO₄dppfWater90872
Pd(OAc)₂K₃PO₄PCy₃Toluene90868
Pd(OAc)₂K₃PO₄PCy₃Dioxane90878

Optimized conditions are highlighted in bold.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromoaryl Aldehyde - 2-Hydroxyphenylboronic Acid - Base (K3PO4) - Ligand (PCy3) B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Catalyst: Pd(OAc)2 B->C D Add Solvent: Degassed Water C->D E Heat to 90°C with vigorous stirring for 8 hours D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT & Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Concentrate H->I J Purify: Column Chromatography I->J K 6H-benzo[c]chromen-6-one J->K

Caption: Experimental workflow for the one-pot synthesis of 6H-benzo[c]chromen-6-one.

troubleshooting_workflow start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand catalyst->ligand If catalyst is active end Improved Yield catalyst->end Use fresh catalyst base Verify Base ligand->base If ligand is appropriate ligand->end Try alternative ligand conditions Optimize Conditions base->conditions If base is correct base->end Use finely powdered, dry base atmosphere Ensure Inert Atmosphere conditions->atmosphere If conditions are optimal conditions->end Adjust T, time, or solvent atmosphere->end If atmosphere is inert atmosphere->end Degas solvents thoroughly

Caption: Troubleshooting workflow for low product yield in the Suzuki coupling reaction.

References

Technical Support Center: Refinement of Intramolecular C–H Oxygenation for Urolithin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of urolithins, with a specific focus on the refinement of intramolecular C–H oxygenation methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the intramolecular C–H oxygenation for urolithin synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst The Palladium(II) catalyst can be reduced to inactive Pd(0) (palladium black). Ensure all solvents and reagents are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] Consider using a more air-stable pre-catalyst. The choice of ligand is crucial for modulating the steric and electronic properties of the palladium catalyst.[1]
Substrate Inhibition Functional groups on the urolithin precursor, such as unprotected amines, can strongly coordinate with the palladium center, inhibiting catalysis.[1] Ensure that all protecting groups are stable under the reaction conditions and are effectively shielding reactive functionalities.
Poor Substrate Reactivity Steric hindrance or unfavorable electronic properties of the substrate can impede access to the catalytic site.[1] Try increasing the reaction temperature or switching to a more active catalyst system. Microwave heating can sometimes significantly improve yields and shorten reaction times.
Inefficient C-H Activation The choice of directing group is critical for achieving high regioselectivity and efficiency in C-H activation.[2][3] Ensure the directing group is appropriately positioned to facilitate the desired intramolecular cyclization. The solvent system can also play a crucial role; for instance, a trifluoroacetic acid/trifluoroacetic acid anhydride system can serve as both the solvent and the oxygen source.[4]
Suboptimal Reaction Conditions The selection of solvent, temperature, oxidant, and ligands is critical and must be optimized for the specific urolithin precursor.[1] A systematic optimization of these parameters is recommended.

Issue 2: Poor Regioselectivity

Potential Cause Troubleshooting Steps & Solutions
Multiple Accessible C-H Bonds The presence of several electronically and sterically similar C-H bonds can lead to a mixture of regioisomers.[2][5] The directing group's geometry and distance to the target C-H bond are key parameters for controlling regioselectivity.[2] Consider modifying the directing group to favor the desired cyclization.
Inappropriate Ligand The ligand can influence the steric environment around the metal center, thereby affecting which C-H bond is activated. Experiment with a range of ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance selectivity.
Reaction Kinetics vs. Thermodynamics The reaction may be kinetically or thermodynamically controlled. Varying the reaction temperature and time can favor the formation of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using intramolecular C–H oxygenation for urolithin synthesis compared to traditional cross-coupling methods?

A1: Intramolecular C–H oxygenation offers a more atom- and step-economical approach by avoiding the need for pre-functionalized starting materials (e.g., organohalides and boronic acids) often required in Suzuki-Miyaura or Ullmann couplings.[5][6] This can lead to shorter synthetic routes and reduced waste generation.

Q2: How do I choose the right oxidant for my palladium-catalyzed C-H oxygenation reaction?

A2: The choice of oxidant is critical for regenerating the active Pd(II) or Pd(III) catalyst.[7] Common oxidants include benzoquinone (BQ), copper(II) salts, silver(I) salts, and hypervalent iodine reagents.[8][9] The optimal oxidant will depend on the specific substrate and reaction conditions. In some cases, molecular oxygen can be used, offering a greener alternative.[10]

Q3: Can functional groups on the urolithin precursor interfere with the C-H oxygenation reaction?

A3: Yes, certain functional groups, particularly strongly coordinating ones like unprotected amines or thiols, can poison the palladium catalyst.[1][11] It is often necessary to protect such groups before subjecting the substrate to the reaction conditions. The reaction's compatibility with various functional groups should be carefully evaluated.[8]

Q4: What is the role of the directing group in achieving regioselectivity?

A4: A directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its selective activation over other C-H bonds in the molecule.[2][5] The geometry and rigidity of the resulting metallacycle intermediate are crucial for determining the regioselectivity of the reaction.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular C–H Oxygenation for Urolithin Synthesis

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube, add the urolithin precursor (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the ligand (if required, 10-20 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under a positive flow of argon, add the oxidant (e.g., Cu(OAc)₂, 1.0-2.0 equiv.) and the appropriate solvent (e.g., toluene, DCE, or a TFA/TFAA mixture).[4][12]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-36 hours), monitoring the progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired urolithin.

Data Presentation

Table 1: Comparison of Reported Yields for Different Urolithin Synthesis Methods

Synthesis MethodUrolithin DerivativeCatalyst/ReagentsYield (%)Reference
Copper-catalyzed two-step methodUrolithin ACuSO₄42 (overall)[13]
Palladium-catalyzed three-step methodUrolithin APd₂(dba)₃, BBr₃36 (first two steps)[13]
Palladium-catalyzed five-step methodUrolithin APd₂(dba)₃, 10% Pd/C, H₂, BBr₃63[13]
Palladium-catalyzed five-step methodUrolithin APd₂(dba)₃, 10% Pd/C, H₂99[13]
NBS-copper catalyzed methodUrolithin ANBS, Copper86[13]
Ullmann CouplingUrolithin ACopper63 (overall)[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Urolithin Precursor reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagents Pd Catalyst, Ligand, Oxidant, Solvent reagents->reaction_setup heating Heating & Stirring (TLC/LC-MS Monitoring) reaction_setup->heating workup Aqueous Work-up heating->workup chromatography Column Chromatography workup->chromatography product Pure Urolithin chromatography->product

Caption: Experimental workflow for urolithin synthesis via intramolecular C-H oxygenation.

logical_relationships success Successful C-H Oxygenation regioselectivity High Regioselectivity success->regioselectivity catalyst Active Catalyst System catalyst->success substrate Reactive Substrate substrate->success conditions Optimal Reaction Conditions conditions->success ligand Appropriate Ligand ligand->catalyst oxidant Effective Oxidant oxidant->catalyst directing_group Proper Directing Group directing_group->substrate temperature Optimized Temperature temperature->conditions solvent Suitable Solvent solvent->conditions

References

Technical Support Center: Overcoming Poor Solubility of Urolithin M6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Urolithin M6.

Frequently Asked Questions (FAQs)

Q1: What is Urolithin M6 and why is its solubility a concern?

A1: Urolithin M6 is a gut microbial metabolite of ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and nuts.[1] It is a tetrahydroxy-urolithin with potential antioxidant activity.[2][3] Like many polyphenolic compounds, Urolithin M6 has poor water solubility, which can significantly hinder its use in in-vitro and in-vivo experiments, affecting bioavailability and leading to inconsistent results.

Q2: What are the general solubility characteristics of Urolithin M6?

A2: Urolithin M6 is sparingly soluble in aqueous buffers. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[4] While specific quantitative data for Urolithin M6 in all common laboratory solvents is limited, data from the closely related Urolithins A and B can provide some guidance.

Q3: What are the primary methods to improve the aqueous solubility of Urolithin M6?

A3: The most common and effective methods for enhancing the aqueous solubility of Urolithin M6 and other poorly soluble compounds include:

  • Using Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it in an aqueous buffer.[5]

  • pH Adjustment: Increasing the pH of the aqueous buffer can enhance the solubility of phenolic compounds like urolithins, as they are weakly acidic and can form more soluble salts at higher pH.[6] However, the stability of the compound at high pH should be considered.[6]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic Urolithin M6 molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility and stability.[7][8]

Q4: What is the recommended starting point for dissolving Urolithin M6 for an in-vitro experiment?

A4: A widely used starting point is to first prepare a high-concentration stock solution of Urolithin M6 in 100% DMSO.[9] This stock solution can then be serially diluted into the aqueous experimental medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[10]

Q5: Are there any concerns about the stability of Urolithin M6 in solution?

A5: Yes, the stability of polyphenolic compounds can be influenced by factors such as pH, temperature, and exposure to light and oxygen.[7] Urolithins, in particular, can be unstable in the colonic phase of in-vitro digestion models.[11] It is generally recommended to prepare fresh aqueous solutions of Urolithin M6 and avoid long-term storage.[5]

Troubleshooting Guides

Issue 1: Urolithin M6 Precipitates When Added to Aqueous Buffer

Cause: This common issue, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.[10]

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of Urolithin M6 in your assay to below its aqueous solubility limit.

  • Optimize Co-solvent Dilution:

    • Create an intermediate dilution of your DMSO stock in the aqueous buffer before the final dilution.

    • Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer to facilitate better mixing and reduce localized high concentrations.

  • Use a Different Co-solvent: While DMSO is common, other less toxic co-solvents like ethanol or polyethylene glycol (PEG) can be explored, though they may have different solubilizing capacities.

  • Employ Cyclodextrins: Formulating Urolithin M6 with a cyclodextrin can significantly enhance its aqueous solubility and prevent precipitation.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Cause: This can be due to incomplete dissolution or precipitation of Urolithin M6, leading to variations in the actual concentration of the compound in the assay.

Solutions:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.

  • Sonication: After dissolving Urolithin M6 in DMSO, sonication can help to break up any small aggregates and ensure complete dissolution.[4]

  • Fresh Preparations: Prepare fresh working solutions of Urolithin M6 for each experiment from a frozen DMSO stock to minimize degradation.

  • Solubility Testing: If you continue to face issues, it is advisable to experimentally determine the kinetic solubility of Urolithin M6 in your specific assay medium.

Data Presentation

Table 1: Solubility Data of Urolithin M6 and Structurally Related Urolithins

CompoundSolvent/SystemSolubilityReference
Urolithin M6 DMSO~65 mg/mL (249.81 mM)[4]
Urolithin ADMSO~30 mg/mL[5]
Urolithin ADimethyl formamide (DMF)~30 mg/mL[5]
Urolithin AEthanolSlightly soluble[5]
Urolithin A1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL[5]
Urolithin BDMSO~30 mg/mL[12]
Urolithin BEthanol~30 mg/mL[12]
Urolithin BDimethyl formamide (DMF)~30 mg/mL[12]

Experimental Protocols

Protocol 1: Preparation of Urolithin M6 Solution using a Co-solvent (DMSO)

Objective: To prepare a clear, aqueous solution of Urolithin M6 for in-vitro experiments.

Materials:

  • Urolithin M6 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the desired amount of Urolithin M6 powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution.

  • Prepare Intermediate Dilutions (if necessary):

    • For high final concentrations in the aqueous buffer, it is recommended to prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in the aqueous buffer to create a 1 mM intermediate solution with 10% DMSO.

  • Prepare Final Working Solution:

    • Add the required volume of the DMSO stock solution (or intermediate dilution) dropwise to the final volume of the pre-warmed aqueous buffer while continuously vortexing or stirring.

    • Ensure the final concentration of DMSO in the working solution is as low as possible (ideally below 0.5%) to minimize any effects on the experimental system.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider reducing the final concentration or using an alternative solubilization method.

Protocol 2: Enhancing Urolithin M6 Solubility with Cyclodextrins

Objective: To prepare an aqueous solution of Urolithin M6 with improved solubility and stability using a cyclodextrin.

Materials:

  • Urolithin M6 powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Sterile deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD will depend on the desired molar ratio with Urolithin M6 (typically ranging from 1:1 to 1:10). Gentle warming may aid in dissolving the cyclodextrin.

  • Complexation:

    • Slowly add the Urolithin M6 powder to the stirring cyclodextrin solution.

    • Continue to stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex. The solution should become clearer as the Urolithin M6 is encapsulated.

  • Filtration (Optional):

    • If any undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter to remove any non-complexed Urolithin M6.

  • Storage:

    • Store the Urolithin M6-cyclodextrin complex solution at 4°C, protected from light. It is still recommended to use the solution as fresh as possible.

Mandatory Visualizations

experimental_workflow_co_solvent cluster_stock Stock Solution Preparation cluster_dilution Dilution in Aqueous Buffer cluster_check Quality Control start Weigh Urolithin M6 Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex stock High Concentration Stock (e.g., 10-50 mM) vortex->stock intermediate Intermediate Dilution (Optional) stock->intermediate 1:10 in Buffer final_dilution Final Dilution in Buffer (Vortexing) stock->final_dilution Direct Dilution intermediate->final_dilution final_solution Final Working Solution (Low DMSO %) final_dilution->final_solution inspect Visual Inspection for Precipitation final_solution->inspect

Caption: Workflow for preparing Urolithin M6 solution using a co-solvent.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Issue: Precipitation of Urolithin M6 in Aqueous Buffer cause1 Concentration > Solubility Limit start->cause1 cause2 Poor Mixing/Dilution Technique start->cause2 cause3 Inappropriate Co-solvent % start->cause3 solution1 Reduce Final Concentration cause1->solution1 solution4 Consider Cyclodextrin Formulation cause1->solution4 solution2 Optimize Dilution (e.g., Dropwise Addition) cause2->solution2 solution3 Use Intermediate Dilution Step cause2->solution3 cause3->solution3 cause3->solution4

Caption: Troubleshooting logic for Urolithin M6 precipitation.

References

Preventing degradation of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, commonly known as Urolithin A, in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in cell culture?

This compound is a natural compound, more commonly known as Urolithin A. It is a metabolite produced by gut bacteria from ellagitannins found in foods like pomegranates, berries, and walnuts.[1][2] In cell culture, it is widely studied for its various biological activities, including its role in mitochondrial health, anti-inflammatory properties, and potential as a therapeutic agent in age-related diseases and certain cancers.[3][4][5] Researchers use Urolithin A to investigate cellular processes like mitophagy, the clearing of damaged mitochondria, and its effects on cellular signaling pathways.[1][3]

2. What are the main causes of this compound degradation in cell culture media?

The stability of this compound in cell culture media can be compromised by several factors:

  • pH: The pH of the culture media can significantly impact the stability of phenolic compounds like Urolithin A.[6][7]

  • Light Exposure: Like many phenolic compounds, Urolithin A may be sensitive to light, which can lead to photodegradation.[4]

  • Oxidation: The presence of reactive oxygen species (ROS) in the media can lead to oxidative degradation.

  • Temperature: Elevated temperatures and freeze-thaw cycles can affect its stability.[4]

  • Enzymatic Degradation: Enzymes present in serum supplements or secreted by cells could potentially metabolize the compound.

3. How should I prepare and store stock solutions of this compound?

To ensure the stability and potency of your this compound, follow these guidelines for stock solution preparation and storage:

  • Solvent Selection: Due to its poor water solubility, dissolve the compound in a suitable organic solvent such as DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cell culture, which can have cytotoxic effects.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C in light-protecting tubes.

4. What is the recommended working concentration of this compound in cell culture?

The optimal working concentration will vary depending on the cell type and the specific biological question being investigated. Based on published studies, concentrations typically range from low micromolar (e.g., 5 µM) to higher concentrations (e.g., 50 µM).[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Issue 1: Inconsistent or No Biological Effect Observed

If you are not observing the expected biological effect of this compound, consider the following potential causes and solutions.

Troubleshooting Workflow: Inconsistent Biological Effect

References

Troubleshooting Urolithin M6 assay variability and interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urolithin M6 assays. The information is designed to help resolve common issues related to assay variability and interference.

Frequently Asked Questions (FAQs)

Q1: What is Urolithin M6 and why is it challenging to measure?

Urolithin M6 is a metabolite of ellagic acid, which is found in foods like pomegranates, berries, and nuts. It is produced by the gut microbiota, and its formation is dependent on the individual's specific gut bacteria composition. Challenges in its measurement arise from its presence in complex biological matrices like plasma, urine, and feces, often at low concentrations. Like other urolithins, it is prone to matrix effects and potential degradation if not handled properly.

Q2: What is the most common analytical method for Urolithin M6 quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of Urolithin M6 and other urolithins in biological samples. This technique offers high sensitivity and selectivity, which is crucial for distinguishing Urolithin M6 from other structurally similar urolithins and endogenous compounds.

Q3: My Urolithin M6 signal is inconsistent across samples. What are the likely causes?

Inconsistent signal for Urolithin M6 can be due to several factors:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of Urolithin M6 in the mass spectrometer source.

  • Sample Preparation Variability: Inconsistent extraction efficiency during sample preparation can lead to variable recovery of Urolithin M6.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source or detector sensitivity drift, can cause signal variation.

  • Degradation of Urolithin M6: Urolithins can be sensitive to temperature, light, and pH. Improper storage or handling of samples can lead to degradation.

Q4: I am observing a shift in the retention time of Urolithin M6. What should I do?

Retention time shifts are a common issue in liquid chromatography. Here are some potential causes and solutions:

  • Column Degradation: Over time, the stationary phase of the LC column can degrade. It is important to monitor column performance with quality control (QC) samples and replace the column when a significant shift in retention time is observed.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to retention time drift. Ensure mobile phases are prepared fresh and accurately.

  • Temperature Fluctuations: Changes in the column oven temperature can affect the viscosity of the mobile phase and the interaction of Urolithin M6 with the stationary phase. Use a column oven to maintain a stable temperature.

  • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect retention times.

Troubleshooting Guides

Issue 1: High Variability in Urolithin M6 Quantification

High variability in results can compromise the reliability of your data. This guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for High Variability

start High Variability in Urolithin M6 Results check_is Check Internal Standard Response start->check_is is_ok Consistent IS? check_is->is_ok check_qc Review QC Sample Performance is_ok->check_qc Yes resolve_is Troubleshoot IS Addition/Stability is_ok->resolve_is No qc_ok QCs within limits? check_qc->qc_ok check_sample_prep Investigate Sample Preparation qc_ok->check_sample_prep Yes check_lcms Investigate LC-MS System Performance qc_ok->check_lcms No resolve_sample_prep Optimize Extraction Protocol check_sample_prep->resolve_sample_prep resolve_lcms System Maintenance & Calibration check_lcms->resolve_lcms end Problem Resolved resolve_is->end resolve_lcms->end resolve_sample_prep->end

Workflow for troubleshooting high variability.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Internal Standard (IS) Addition Verify the concentration and volume of the IS solution added to each sample. Check for potential degradation of the IS.Consistent IS response across all samples and standards.
Matrix Effects Evaluate matrix effects by performing post-extraction additions of the analyte to extracted blank matrix. Consider using a stable isotope-labeled internal standard for Urolithin M6 if not already in use.Reduced variability and improved accuracy of quantification.
Inconsistent Sample Extraction Review the sample extraction protocol for any inconsistencies. Ensure thorough vortexing and centrifugation. Perform recovery experiments to assess the efficiency and consistency of the extraction.Consistent and high recovery of Urolithin M6 from the sample matrix.
LC-MS/MS System Instability Check for leaks in the LC system. Clean the ion source of the mass spectrometer. Calibrate the mass spectrometer.Stable baseline, consistent peak areas for repeated injections of the same standard.
Issue 2: Interference and Co-eluting Peaks

Interfering peaks can co-elute with Urolithin M6, leading to inaccurate quantification.

Potential Cause Troubleshooting Step Expected Outcome
Isomeric Interference Other urolithin isomers (e.g., Urolithin D, E) may have similar mass-to-charge ratios. Optimize the chromatographic method to achieve baseline separation of Urolithin M6 from its isomers.Distinct peaks for each urolithin isomer, allowing for accurate integration of the Urolithin M6 peak.
Matrix Components Components of the biological matrix can co-elute with Urolithin M6. Improve sample clean-up by using solid-phase extraction (SPE) instead of simple protein precipitation.Cleaner baseline and reduced interference at the retention time of Urolithin M6.
Contamination from Previous Injections (Carryover) Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle and injection port washing protocol.No significant peak should be observed in the blank injection at the retention time of Urolithin M6.

Experimental Protocols

Protocol 1: Quantification of Urolithin M6 in Human Plasma by UPLC-MS/MS

This protocol is adapted from validated methods for urolithin analysis.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., a stable isotope-labeled Urolithin M6 or a related urolithin not present in the sample).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC-MS/MS Conditions

Parameter Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Monitor specific precursor-to-product ion transitions for Urolithin M6 and the internal standard. For Urolithin M6 (C13H8O6), the precursor ion is [M-H]⁻ at m/z 259. Product ions would need to be determined by infusion of a standard, but common losses for urolithins include CO and CO2.

Quantitative Data for a Validated Urolithin Assay (Example)

Parameter Value
Linearity Range 5 - 5,000 ng/mL (R² > 0.999)
Method Detection Limit (MDL) 9.2 - 18.2 ng/mL
Recovery 88 - 99%
Precision (RSD) < 15%

Signaling Pathways

Urolithin Metabolic Pathway

Urolithin M6 is an intermediate in the microbial metabolism of ellagic acid to other urolithins.

ellagitannins Ellagitannins (from diet) ellagic_acid Ellagic Acid ellagitannins->ellagic_acid Hydrolysis uro_m5 Urolithin M5 (Pentahydroxy) ellagic_acid->uro_m5 Lactone-ring cleavage, decarboxylation uro_m6 Urolithin M6 (Tetrahydroxy) uro_m5->uro_m6 Dehydroxylation uro_c_m7 Urolithin C / M7 (Trihydroxy) uro_m6->uro_c_m7 Dehydroxylation uro_a_isoa Urolithin A / IsoUrolithin A (Dihydroxy) uro_c_m7->uro_a_isoa Dehydroxylation uro_b Urolithin B (Monohydroxy) uro_a_isoa->uro_b Dehydroxylation

Metabolic pathway of ellagitannins to urolithins.

Potential Signaling Pathway for Urolithin M6

Recent research suggests that Urolithin M6 may act as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in tumor cell metabolism.

urolithin_m6 Urolithin M6 ldha Lactate Dehydrogenase A (LDH-A) urolithin_m6->ldha Inhibits energy Reduced Energy Production in Cancer Cells ldha->energy glycolysis Glycolysis pyruvate Pyruvate glycolysis->pyruvate lactate Lactate pyruvate->lactate LDH-A

Proposed inhibitory action of Urolithin M6 on LDH-A.

Scaling up the synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one for in vivo studies. This document provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: Common synthetic strategies for the benzo[c]chromen-6-one core include the reaction of 2-bromobenzoic acids with resorcinols, cascade annulation strategies, and Pd-catalyzed cyclization of biaryl-2-carboxylic acids.[1][2][3] For the specific substitution pattern of this compound, a practical approach involves the reaction of 2-bromo-5-methoxybenzoic acid with resorcinol.[1]

Q2: What are the critical parameters to monitor when scaling up the synthesis?

A2: When scaling up, it is crucial to monitor temperature control, mixing efficiency, and reaction kinetics. Exothermic reactions may require controlled reagent addition or more efficient cooling. Inefficient mixing can lead to localized concentration gradients and the formation of byproducts. It is also important to re-optimize solvent volumes and purification methods for larger quantities.

Q3: What purification methods are suitable for large-scale synthesis of this compound?

A3: While laboratory-scale purification often relies on silica gel column chromatography, this can be cumbersome and expensive at a larger scale.[2] For multi-gram to kilogram scale, consider recrystallization as a primary purification method. If chromatography is necessary, flash chromatography systems with appropriate column sizes are recommended.

Q4: What are the key safety precautions to take during the synthesis?

A4: The synthesis may involve hazardous reagents and solvents. Ensure proper personal protective equipment (PPE) is worn, including safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Iodomethane, which can be used for methylation, is toxic and should be handled with extreme care.[3]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and identity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[1][2] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), which should show a purity of >98% for in vivo studies.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related 6H-benzo[c]chromen-6-one derivatives.[1]

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Resorcinol

  • Copper (II) sulfate (CuSO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel appropriately sized for the desired scale, dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq) and resorcinol (1.2 eq) in an aqueous solution of sodium hydroxide.

  • Add copper (II) sulfate (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2.

  • The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Presentation

Table 1: Summary of Yields for Analytically Similar Benzo[c]chromen-6-one Compounds

Compound NameStarting MaterialsYield (%)Reference
3-Hydroxy-6H-benzo[c]chromen-6-one2-bromo-5-methoxybenzoic acid, resorcinol47%[1]
3-Methoxy-6H-benzo[c]chromen-6-one3-Hydroxy-6H-benzo[c]chromen-6-one, iodomethane61%[1]
3-Ethoxy-8-methoxy-6H-benzo[c]chromen-6-oneThis compound, bromoethane45%[1]
8-Methoxy-3-propoxy-6H-benzo[c]chromen-6-oneThis compound, 1-bromopropane52%[1]
3-Butoxy-8-methoxy-6H-benzo[c]chromen-6-oneThis compound, 1-bromobutane65%[1]

Table 2: Purity of Analytically Similar Benzo[c]chromen-6-one Compounds

Compound NamePurity (%)MethodReference
3-Methoxy-6H-benzo[c]chromen-6-one98.2HPLC[1]
3-Ethoxy-8-methoxy-6H-benzo[c]chromen-6-one98.1HPLC[1]
3-Butoxy-8-methoxy-6H-benzo[c]chromen-6-one98.7HPLC[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_bromo_5_methoxybenzoic_acid 2-bromo-5-methoxybenzoic acid Reaction_Vessel Reaction in aq. NaOH, CuSO₄, Reflux 2_bromo_5_methoxybenzoic_acid->Reaction_Vessel Resorcinol Resorcinol Resorcinol->Reaction_Vessel Final_Product 3-hydroxy-8-methoxy-6H- benzo[c]chromen-6-one Reaction_Vessel->Final_Product Acidification, Purification Experimental_Workflow Start Start: Small-Scale Synthesis (mg to g) Optimization Parameter Optimization (Temp, Time, Stoichiometry) Start->Optimization Scale_Up Scale-Up Synthesis (multi-gram) Optimization->Scale_Up Purification Purification Strategy (Recrystallization vs. Chromatography) Scale_Up->Purification Analysis Purity and Identity Check (HPLC, NMR, MS) Purification->Analysis In_Vivo_Ready Material Ready for In Vivo Studies Analysis->In_Vivo_Ready Purity > 98% Troubleshoot Troubleshoot Issues Analysis->Troubleshoot Purity < 98% or Impurities Present Troubleshoot->Purification

References

Modifying experimental conditions to enhance Urolithin M6 bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Urolithin M6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and optimize your experiments for enhanced bioactivity. As direct experimental data for Urolithin M6 is emerging, this guide incorporates data from closely related urolithins to provide a robust starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is Urolithin M6 and what are its known bioactivities?

A1: Urolithin M6 is a metabolite produced by the gut microbiota from the transformation of dietary ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and nuts.[1][2] It is a tetrahydroxy-urolithin, and like other urolithins, it is being investigated for its potential health benefits, including antioxidant and anti-inflammatory activities.[2][3]

Q2: I am not seeing the expected biological effect in my cell-based assay. What are some common reasons for low Urolithin M6 bioactivity?

A2: Several factors can influence the observed bioactivity of Urolithin M6 in in vitro assays:

  • Suboptimal Concentration: The effective concentration of urolithins can be narrow and cell-type specific. It's crucial to perform a dose-response study to identify the optimal concentration range.

  • Compound Stability: Urolithin M6, like other polyphenols, may be unstable in cell culture media over long incubation periods. Consider the duration of your experiment and the stability of the compound under your specific conditions.[4]

  • Solubility Issues: Urolithins can have poor solubility in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your assay.

  • Interaction with Media Components: Components in the cell culture serum, such as proteins, can bind to polyphenols, potentially reducing their bioavailability to the cells.[5][6]

  • Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact their responsiveness to treatment.[7]

Q3: How should I prepare and handle Urolithin M6 for my experiments?

A3: To ensure consistency and maximize bioactivity, follow these guidelines:

  • Dissolution: Dissolve Urolithin M6 in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7][8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your complete cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.1%).[8]

  • Controls: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest Urolithin M6 concentration.[7]

Q4: What concentration range of Urolithin M6 should I test?

A4: Since specific IC50 values for Urolithin M6 are not widely published, it is recommended to perform a broad dose-response experiment, for example, from 0.1 µM to 100 µM. Data from related urolithins can provide a starting point (see Table 1 and Table 2). A preliminary cytotoxicity assay, such as the MTT assay, is essential to determine the non-toxic concentration range for your specific cell line.[7]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my bioassay.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure you have a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to evenly distribute the cells.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and your compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Inconsistent Compound Concentration Ensure thorough mixing when preparing serial dilutions. Use calibrated pipettes and change tips between concentrations.
Cell Health Use cells with a low passage number and ensure they are in the logarithmic growth phase when seeding.

Issue 2: My antioxidant assay results are not significant.

Potential Cause Troubleshooting Step
Inappropriate Assay Choice The antioxidant activity of polyphenols can be mechanism-dependent. Consider using multiple assays that measure different aspects of antioxidant activity, such as radical scavenging (DPPH, ORAC) and cellular antioxidant effects (ROS production).[9][10]
Assay Conditions The pH of the assay buffer can influence the antioxidant capacity of phenolic compounds.[5] Ensure your assay conditions are optimized.
Pre-incubation Time For cellular antioxidant assays, the pre-incubation time with Urolithin M6 before inducing oxidative stress may need to be optimized. Test different pre-incubation times (e.g., 2, 12, 24 hours).
Compound Degradation Urolithin M6 may degrade under certain assay conditions. Prepare fresh solutions and minimize exposure to light and air.

Issue 3: I am not observing the expected anti-inflammatory effects (e.g., reduction in TNF-α, IL-6).

Potential Cause Troubleshooting Step
Insufficient Inflammatory Stimulus Ensure that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent enough to induce a robust and measurable inflammatory response. Titrate the concentration of your stimulus.
Timing of Treatment The timing of Urolithin M6 treatment relative to the inflammatory stimulus is critical. Investigate pre-treatment, co-treatment, and post-treatment regimens.
Cell Type The responsiveness to urolithins can be cell-type specific. Ensure the cell line you are using is appropriate for studying the inflammatory pathway of interest (e.g., RAW 264.7 or BV2 microglia for NF-κB studies).[3][11]
Readout Sensitivity Ensure your detection method (e.g., ELISA, qPCR) is sensitive enough to detect changes in cytokine levels or gene expression.

Data Presentation

Table 1: Cytotoxicity of Urolithins in Cancer Cell Lines

UrolithinCell LineAssayIC50 (µM)Incubation Time (h)
Urolithin AJurkat (Leukemia)MTT~2548
Urolithin BJurkat (Leukemia)MTT~2548
Urolithin AK562 (Leukemia)MTT~2548
Urolithin BK562 (Leukemia)MTT~2548
Data adapted from a study on leukemic cell lines.[8]

Table 2: Effective Concentrations of Urolithins in Anti-Inflammatory Assays

UrolithinCell LineAssayConcentration (µM)Effect
Urolithin AHuman Colonic FibroblastsPGE2 production1085% inhibition
Urolithin BHuman Colonic FibroblastsPGE2 production1040% inhibition
Urolithin ARAW 264.7 MacrophagesTNF-α production40Significant inhibition
Data adapted from studies on anti-inflammatory effects.[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of Urolithin M6. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well cell culture plates

  • Urolithin M6 stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Urolithin M6 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with a vehicle control (medium with DMSO) and untreated cells (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Inflammatory Cytokines by ELISA

This protocol describes the measurement of TNF-α in cell culture supernatants from LPS-stimulated macrophages.

Materials:

  • 24-well cell culture plates

  • RAW 264.7 macrophage cells

  • Urolithin M6 stock solution (e.g., 100 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • Commercially available TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Urolithin M6 (and vehicle control) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Analyze the inhibitory effect of Urolithin M6 on TNF-α production.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_stock Prepare Urolithin M6 Stock Solution (DMSO) cytotoxicity Determine IC50 (MTT Assay) prep_stock->cytotoxicity cell_culture Culture & Passage Selected Cell Line optimize_density Optimize Cell Seeding Density cell_culture->optimize_density optimize_density->cytotoxicity bioactivity Perform Bioactivity Assay (e.g., Anti-inflammatory) cytotoxicity->bioactivity Select non-toxic concentrations treatment Treat Cells with Urolithin M6 & Stimulus bioactivity->treatment data_collection Collect Samples (Supernatant, Lysate) treatment->data_collection readout Measure Readouts (ELISA, Western Blot, qPCR) data_collection->readout analysis Analyze & Interpret Data readout->analysis

Caption: General experimental workflow for assessing Urolithin M6 bioactivity.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB->IkB_NFkB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription UrolithinM6 Urolithin M6 UrolithinM6->IKK Inhibits label_complex Inactive Complex

Caption: Urolithin M6's potential inhibition of the NF-κB signaling pathway.

mapk_pathway Stimulus Inflammatory Stimulus (e.g., IL-1β) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK1/2 MAPKK->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation UrolithinM6 Urolithin M6 UrolithinM6->MAPKK Inhibits Phosphorylation

Caption: Urolithin M6's potential inhibition of the MAPK signaling pathway.

References

Validation & Comparative

Urolithin M6 vs. Urolithin A: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in research currently exists between Urolithin A and its metabolic precursor, Urolithin M6. While Urolithin A has been the subject of extensive investigation, revealing a wide range of biological effects, Urolithin M6 remains largely uncharacterized, with its primary role understood as a transient intermediate in the biosynthesis of Urolithin A from ellagitannins. This guide provides a comprehensive overview of the known biological activities of both compounds, supported by available experimental data, to offer a comparative perspective for researchers, scientists, and drug development professionals.

Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in pomegranates, berries, and nuts.[1][2] The transformation of ellagic acid into the more readily absorbed urolithins is a multi-step process involving various intermediates, including the tetrahydroxylated Urolithin M6, which is subsequently converted to the dihydroxylated Urolithin A.[2][3]

Comparative Overview of Biological Activities

Due to the limited research on Urolithin M6, a direct quantitative comparison of its biological activities with Urolithin A is not currently feasible. The available information is summarized qualitatively below.

Biological ActivityUrolithin M6Urolithin A
Anti-inflammatory Data not availablePotent activity demonstrated
Antioxidant Potential activity suggested[4]Strong activity demonstrated[1][5]
Anti-cancer Potential lactate dehydrogenase A inhibitor[6]Activity demonstrated in various cancer cell lines[7][8]
Other Activities Putative galloflavin mimetic[6]Induces mitophagy, neuroprotective effects, improves muscle health[9][10][11]

In-Depth Analysis of Urolithin A Bioactivity

Urolithin A has been extensively studied and has demonstrated a range of promising biological effects.

Anti-inflammatory Activity

Urolithin A exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and to down-regulate the expression of cyclooxygenase-2 (COX-2) and microsomal PGE synthase-1 (mPGES-1).[1] The anti-inflammatory effects of Urolithin A are mediated, in part, through the inhibition of the NF-κB signaling pathway and the modulation of mitogen-activated protein kinase (MAPK) pathways.[1]

Antioxidant Activity

Urolithin A demonstrates notable antioxidant properties. In a cell-based assay, Urolithin A showed an IC50 of 13.6 μM for its antioxidant power, a concentration achievable in vivo.[1] It has also been shown to protect neuronal cells from oxidative stress-induced damage.[1]

Anti-cancer Activity

The anti-cancer potential of Urolithin A has been investigated in various cancer cell lines. For instance, in prostate cancer cells, Urolithin A treatment (35 μM) led to cell growth arrest and apoptosis.[7] It has also been shown to increase the natural killer (NK) cell activity of peripheral blood mononuclear cells (PBMCs) from prostate cancer patients in a dose-dependent manner, with a 10 μM concentration increasing NK activity by an average of 23%.[12][13] In other studies, Urolithin A administration (80 mg/kg) in a mouse xenograft model resulted in a greater than 60% reduction in tumor growth.[14]

The Limited Profile of Urolithin M6

Research specifically focused on the biological activities of Urolithin M6 is scarce. It is primarily recognized as a tetrahydroxy-urolithin intermediate in the metabolic pathway from ellagic acid to Urolithin A.[2][3]

Some preliminary findings suggest potential bioactivity:

  • Potential Antioxidant Activity : Urolithin M6 is described as a polyhydroxy-rich metabolite with potential antioxidant activity, though no quantitative data is available to support this.[4]

  • Potential Anti-cancer Activity : A study identified Urolithin M6 as a putative mimetic of galloflavin, a known inhibitor of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer metabolism. Preliminary tests indicated that Urolithin M6 could reproduce the behavior of galloflavin, suggesting its potential as an LDH-A inhibitor.[6]

Further research is needed to isolate and characterize the specific biological effects of Urolithin M6 and to determine if it contributes independently to the health benefits associated with ellagitannin consumption or if its role is solely as a precursor to the more bioactive Urolithin A.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited for Urolithin A are provided below.

Cell-Based Antioxidant Assay for Urolithin A
  • Methodology : The antioxidant capacity of Urolithin A was determined using a cell-based assay that considers transport through the cell membrane.

  • Cell Line : Not specified in the provided abstract.

  • Procedure : Specific details of the cell culture conditions, treatment with Urolithin A, induction of oxidative stress, and the method for quantifying antioxidant activity (e.g., measurement of reactive oxygen species) would be required for replication.

  • Endpoint : The half-maximal inhibitory concentration (IC50) was calculated to be 13.6 μM.[1]

Prostate Cancer Cell Growth and Apoptosis Assay
  • Cell Lines : PC-3 (androgen receptor-negative) and C4-2B (androgen receptor-positive) prostate cancer cells.

  • Treatment : Cells were treated with 35 μM Urolithin A.

  • Assays :

    • Cell Growth : Assessed using methods such as MTT or cell counting.

    • Apoptosis : Detected by methods like Annexin V/propidium iodide staining followed by flow cytometry, and activation of caspase-3 and PARP was determined by western blotting.

  • Outcome : Urolithin A treatment resulted in cell growth arrest and induction of apoptosis.[7]

Natural Killer (NK) Cell Activity Assay
  • Effector Cells : Peripheral blood mononuclear cells (PBMCs) isolated from prostate cancer patients and healthy subjects.

  • Target Cells : K562 (human chronic myelogenous leukemia) cells.

  • Treatment : PBMCs were preincubated with Urolithin A at concentrations of 5 μM and 10 μM.

  • Assay : The ability of the treated PBMCs to kill K562 target cells was measured using a flow cytometry-based cytotoxicity assay.

  • Outcome : Urolithin A enhanced the natural cytotoxicity of PBMCs in a dose-dependent manner.[12][13]

Signaling Pathways and Metabolic Conversion

The following diagrams illustrate the metabolic pathway from ellagic acid to Urolithin A, highlighting the position of Urolithin M6, and the known signaling pathways modulated by Urolithin A.

Urolithin Metabolic Pathway Ellagic Acid Ellagic Acid Urolithin M5 (Pentahydroxy) Urolithin M5 (Pentahydroxy) Ellagic Acid->Urolithin M5 (Pentahydroxy) Gut Microbiota Urolithin M6 (Tetrahydroxy) Urolithin M6 (Tetrahydroxy) Urolithin M5 (Pentahydroxy)->Urolithin M6 (Tetrahydroxy) Dehydroxylation Urolithin C (Trihydroxy) Urolithin C (Trihydroxy) Urolithin M6 (Tetrahydroxy)->Urolithin C (Trihydroxy) Dehydroxylation Urolithin A (Dihydroxy) Urolithin A (Dihydroxy) Urolithin C (Trihydroxy)->Urolithin A (Dihydroxy) Dehydroxylation

Metabolic conversion of Ellagic Acid to Urolithin A.

Urolithin A Signaling Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-cancer Effects cluster_antioxidant Antioxidant Effects Urolithin A_inflam Urolithin A NF-kB NF-κB Pathway Urolithin A_inflam->NF-kB inhibits MAPK MAPK Pathways Urolithin A_inflam->MAPK modulates COX-2 COX-2 Expression NF-kB->COX-2 regulates MAPK->COX-2 regulates PGE2 PGE2 Production COX-2->PGE2 Urolithin A_cancer Urolithin A Cell Growth Cell Proliferation Urolithin A_cancer->Cell Growth inhibits Apoptosis Apoptosis Urolithin A_cancer->Apoptosis induces NK_Activity NK Cell Activity Urolithin A_cancer->NK_Activity enhances Urolithin A_antiox Urolithin A ROS Reactive Oxygen Species Urolithin A_antiox->ROS scavenges Oxidative Stress Oxidative Stress ROS->Oxidative Stress

Signaling pathways modulated by Urolithin A.

References

A Comparative Analysis of Galloflavin and 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one as LDH-A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for potent and selective inhibitors of lactate dehydrogenase A (LDH-A) is a critical endeavor in the development of novel therapeutics, particularly in the field of oncology. This guide provides a comparative overview of two compounds, the established LDH-A inhibitor galloflavin and the related urolithin, 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, for which direct LDH-A inhibitory data is emerging.

Lactate dehydrogenase A plays a pivotal role in anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation. Inhibition of LDH-A is a promising strategy to disrupt tumor cell metabolism and induce apoptosis. This guide will delve into the available experimental data for galloflavin and the structurally related 6H-benzo[c]chromen-6-one scaffold, providing a framework for comparison and future investigation.

Quantitative Comparison of LDH-A Inhibitors

The following table summarizes the key quantitative data for galloflavin and a closely related compound, Urolithin M6, which shares the 6H-benzo[c]chromen-6-one core structure with this compound.

CompoundTarget(s)K_i_ Value (μM)IC_50_ Value (μM)Mechanism of InhibitionReference(s)
Galloflavin LDH-A, LDH-BLDH-A: 5.46LDH-B: 15.06-Binds to the free enzyme, non-competitive with substrate and cofactor.[1][2][3][4]
Urolithin M6 LDH-A-Purified human LDH-A: 77 ± 10Lactate production in Raji cells: 36 ± 3Raji cell growth: 25 ± 2Putative galloflavin mimetic.[2]

While direct inhibitory data for this compound against LDH-A is not yet available in the reviewed literature, its structural similarity to Urolithin M6 and its reported anti-cancer properties make it a compelling candidate for investigation.[5][6]

Signaling Pathways and Experimental Workflows

The inhibition of LDH-A by compounds like galloflavin directly impacts the glycolytic pathway, a central route for energy production in cancer cells.

Glycolysis_Inhibition Glycolytic Pathway and LDH-A Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ TCA TCA Cycle Pyruvate->TCA Aerobic Respiration LDHA LDH-A Lactate->LDHA Inhibitor Galloflavin / 3-hydroxy-8-methoxy- 6H-benzo[c]chromen-6-one Inhibitor->LDHA Inhibition

Caption: Inhibition of LDH-A blocks the conversion of pyruvate to lactate.

The process of identifying and characterizing LDH-A inhibitors typically follows a structured experimental workflow.

Experimental_Workflow LDH-A Inhibitor Screening Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies EnzymeAssay LDH-A Enzyme Inhibition Assay (Determine IC50/Ki) HitIdentification Hit Identification EnzymeAssay->HitIdentification KineticStudies Enzyme Kinetic Studies (Determine Mechanism of Inhibition) Lactate Lactate Production Assay Proliferation Cell Proliferation/Viability Assay Lactate->Proliferation Apoptosis Apoptosis Assay Proliferation->Apoptosis LeadOptimization Lead Optimization Apoptosis->LeadOptimization Xenograft Tumor Xenograft Models VirtualScreening Virtual Screening / Compound Selection VirtualScreening->EnzymeAssay HitIdentification->KineticStudies HitIdentification->Lactate LeadOptimization->Xenograft

Caption: A typical workflow for the evaluation of LDH-A inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments.

LDH-A Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound on purified LDH-A enzyme.

  • Materials:

    • Purified recombinant human LDH-A

    • Test compound (e.g., galloflavin, this compound)

    • Pyruvate

    • NADH

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound stock solution to the wells. Include a vehicle control (DMSO only).

    • Add a solution of NADH to all wells.

    • Add a solution of purified LDH-A enzyme to all wells except for the blank controls.

    • Initiate the enzymatic reaction by adding a solution of pyruvate to all wells.

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the reaction velocity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This protocol quantifies the amount of lactate produced and secreted by cancer cells following treatment with an inhibitor.

  • Materials:

    • Cancer cell line (e.g., PLC/PRF/5, Raji)

    • Complete cell culture medium

    • Test compound

    • Lactate assay kit

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

    • After incubation, collect the cell culture supernatant.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

    • Normalize the lactate concentration to the cell number or total protein content.

    • Plot the lactate production against the logarithm of the test compound concentration to determine the IC50 value for lactate production inhibition.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on cancer cell growth.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Test compound

    • Cell viability reagent (e.g., MTT, SRB)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value for cell growth inhibition.

Conclusion

Galloflavin is a well-characterized inhibitor of LDH-A with established potency and a known mechanism of action. The 6H-benzo[c]chromen-6-one scaffold, present in both Urolithin M6 and this compound, has shown promise for LDH-A inhibition. While Urolithin M6 has demonstrated direct inhibitory activity against LDH-A, further studies are required to elucidate the specific LDH-A inhibitory potential of this compound. The experimental protocols provided herein offer a robust framework for such investigations, which will be crucial in determining its viability as a lead compound in the development of novel cancer therapeutics targeting metabolic pathways.

References

A Comparative Guide to the Structure-Activity Relationship of 6H-benzo[c]chromen-6-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6H-benzo[c]chromen-6-one scaffold, a core structure in a variety of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this privileged structure have been investigated for their potential as anticancer agents, phosphodiesterase II (PDE2) inhibitors, and selective estrogen receptor beta (ERβ) agonists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols to aid in the design and development of novel therapeutic agents.

I. Comparative Biological Activities of 6H-benzo[c]chromen-6-one Derivatives

The biological activity of 6H-benzo[c]chromen-6-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activities of various derivatives against different biological targets.

Phosphodiesterase II (PDE2) Inhibitory Activity

A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been evaluated for their potential as PDE2 inhibitors. Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, served as the lead compounds for these studies. The following table presents the half-maximal inhibitory concentration (IC50) values for several derivatives.

Compound IDR (Substitution at C-3)IC50 (µM)[1][2]
1aMethoxy> 50
1bEthoxy15.34 ± 1.21
1dPropoxy7.85 ± 0.63
1esec-Butoxy5.12 ± 0.55
1f Isopentyloxy 3.67 ± 0.47
1jBenzyloxy10.28 ± 0.98

SAR Insights for PDE2 Inhibition: The length and lipophilicity of the alkoxy group at the 3-position significantly influence the PDE2 inhibitory activity. An increase in the carbon chain length from methoxy to isopentyloxy generally leads to enhanced potency, with the isopentyloxy derivative (1f ) exhibiting the most potent inhibitory activity. This suggests that the substituent at this position interacts with a hydrophobic pocket in the enzyme's active site.

Anticancer Activity

The cytotoxic effects of 6H-benzo[c]chromen-6-one derivatives have been investigated in various cancer cell lines. A notable strategy has been the conjugation of the benzo[c]chromen-6-one moiety with a 1,2,3-triazole ring.

Compound IDR (Substituent on triazole)Cell LineIC50 (µM)[3]
4cPyridin-3-ylHL-60 (Leukemia)79.5

SAR Insights for Anticancer Activity: The introduction of a 1,2,3-triazole linked to the benzo[c]chromen-6-one scaffold has been explored as a strategy for developing anticancer agents. The pyridin-3-yl substituent on the triazole ring in compound 4c demonstrated the highest antiproliferative action against the human leukemia HL-60 cell line. All tested compounds in this series were found to be non-toxic to non-tumor human keratinocytes (HaCaT line) at concentrations greater than 100 µM, indicating a degree of selectivity for cancer cells.

Estrogen Receptor Beta (ERβ) Agonist Activity

Several 6H-benzo[c]chromen-6-one derivatives have been identified as potent and selective ERβ agonists. The substitution pattern on both phenyl rings of the scaffold plays a crucial role in determining the affinity and selectivity for ERβ over ERα.

Key Structural FeaturesERβ PotencySelectivity over ERα
Bis-hydroxyl at positions 3 and 8Essential for activity-
Additional modifications on both phenyl rings< 10 nM> 100-fold

SAR Insights for ERβ Agonism: For potent and selective ERβ agonism, the presence of hydroxyl groups at both the 3 and 8 positions is essential for activity in a coactivator recruitment assay. Further modifications to both phenyl rings can lead to compounds with high potency (ERβ < 10 nM) and significant selectivity (over 100-fold) for ERβ compared to ERα.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Phosphodiesterase II (PDE2) Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE2.

Principle: The assay measures the amount of phosphate produced from the hydrolysis of cAMP to 5'-AMP by PDE2, followed by the conversion of 5'-AMP to adenosine and phosphate by 5'-nucleotidase. The released phosphate is quantified using a malachite green-based reagent.

Materials:

  • Recombinant human PDE2A enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Malachite Green reagent

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the PDE2 enzyme and cAMP in the assay buffer to the desired concentrations.

  • Assay Reaction:

    • Add 25 µL of the test compound dilution to the wells of a 96-well plate.

    • Add 25 µL of the diluted PDE2 enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the cAMP substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Phosphate Detection:

    • Stop the reaction by adding 25 µL of 5'-nucleotidase solution.

    • Incubate at 37°C for 10 minutes to convert 5'-AMP to adenosine and phosphate.

    • Add 100 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Estrogen Receptor Beta (ERβ) Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for ERβ.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the ERβ.

Materials:

  • Recombinant human ERβ

  • Radiolabeled ligand ([3H]-17β-estradiol)

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and serial dilutions of the test compound.

  • Receptor Addition: Add the recombinant ERβ to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

III. Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a typical experimental workflow are provided below using the DOT language for Graphviz.

Phosphodiesterase II (PDE2) Signaling Pathway

PDE2_Signaling cluster_upstream Upstream Regulation cluster_pde PDE2 Crosstalk cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention GC Guanylyl Cyclase (sGC/pGC) cGMP cGMP GC->cGMP synthesizes AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes NO Nitric Oxide NO->GC NPs Natriuretic Peptides NPs->GC Hormones Hormones/ Neurotransmitters Hormones->AC PDE2 PDE2A AMP 5'-AMP PDE2->AMP GMP 5'-GMP PDE2->GMP cGMP->PDE2 allosterically activates cGMP->PDE2 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates cAMP->PDE2 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuroprotection) PKA->Cellular_Response PKG->Cellular_Response Inhibitor 6H-benzo[c]chromen-6-one Derivative Inhibitor->PDE2 inhibits

Caption: PDE2 signaling pathway and the inhibitory action of 6H-benzo[c]chromen-6-one derivatives.

Estrogen Receptor Beta (ERβ) Signaling Pathway

ERB_Signaling cluster_ligand Ligand Binding cluster_nucleus Nuclear Events cluster_response Cellular Outcome Ligand 6H-benzo[c]chromen-6-one Derivative (Agonist) ERB Estrogen Receptor β (ERβ) Ligand->ERB binds to Dimerization ERβ Homodimerization ERB->Dimerization induces ERE Estrogen Response Element (ERE) Dimerization->ERE binds to Transcription Gene Transcription ERE->Transcription Coactivators Coactivators Coactivators->Transcription recruits mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Effect Cellular Effects (e.g., Anti-proliferative) Protein->Cellular_Effect

Caption: ERβ signaling pathway activated by 6H-benzo[c]chromen-6-one derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HL-60 cells) Start->Cell_Culture Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment 4. Treat cells with compounds (48-72h incubation) Cell_Seeding->Treatment Compound_Prep 3. Prepare serial dilutions of 6H-benzo[c]chromen-6-one derivatives Compound_Prep->Treatment MTT_Addition 5. Add MTT reagent (4h incubation) Treatment->MTT_Addition Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) MTT_Addition->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of derivatives.

References

A Comparative Guide to Novel Urolithin Analogs: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of newly synthesized urolithin analogs, with a focus on Urolithin M6 and its counterparts. The information presented is collated from recent scientific literature, offering supporting experimental data and detailed methodologies to aid in research and development.

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential therapeutic properties.[1] This guide delves into the synthesis of these promising compounds and evaluates their efficacy in key biological assays, providing a comparative framework for future drug discovery endeavors.

Quantitative Comparison of Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of Urolithin M6 and other novel urolithin analogs across various biological assays. This data allows for a direct comparison of their potency.

Table 1: Anticancer Activity of Urolithin Analogs

CompoundCell LineAssayIC50 (µM)Reference
Urolithin M6 Raji (Burkitt's lymphoma)Cell Growth Inhibition25 ± 2[2]
Urolithin AHT-29 (Colon Cancer)Cytotoxicity (MTT)30 µg/ml[3]
Urolithin BHT-29 (Colon Cancer)Cytotoxicity (MTT)30 µg/ml[3]
Urolithin CDU-145 (Prostate Cancer)AntiproliferativeMore effective than Uro-A/B[4]
Methyl-Urolithin A Derivative (UD-4c)HepG2 (Liver Cancer)Cytotoxicity4.66 ± 0.12

Table 2: Anti-inflammatory Activity of Urolithin Analogs

CompoundTarget/AssayCell LineIC50/EffectReference
Urolithin M6 --Data not available
Urolithin APGE2 ProductionColon FibroblastsStrong Inhibition
Urolithin BPGE2 ProductionColon FibroblastsModerate Inhibition
Urolithin B Derivative (B2)TNF-α ExpressionBMDMsStrongest inhibitory activity[5]

Table 3: Enzyme Inhibitory Activity of Urolithin Analogs

CompoundEnzyme TargetIC50 (µM)Reference
Urolithin M6 Lactate Dehydrogenase A (LDH-A)77 ± 10[2]
Urolithin A Analog (1-1d)Phosphodiesterase II (PDE2)35.42[6]
Urolithin A Analog (1-1f)Phosphodiesterase II (PDE2)39.96[6]
Methoxyurolithin A Analog (3-2a)Phosphodiesterase II (PDE2)25.58[6]
Methoxyurolithin A Analog (3-2b)Phosphodiesterase II (PDE2)13.84[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

Synthesis of Urolithin M6

The synthesis of Urolithin M6 has been achieved through a five-step synthetic pathway.[7][8] The key reactions involve a Suzuki coupling and an intramolecular C-H oxygenation, which have been optimized for improved feasibility and yield.[7][8] This synthetic route is also adaptable for the generation of other analogs for structure-activity relationship (SAR) studies.[7][8]

Lactate Dehydrogenase A (LDH-A) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of LDH-A.

  • Reagents: Purified human LDH-A, pyruvate, NADH, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, LDH-A enzyme, and the test compound.

    • Initiate the reaction by adding pyruvate and NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction velocity and determine the percentage of inhibition for each compound concentration.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the test compound for a specified duration.

    • Add MTT solution to each well and incubate.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Anti-inflammatory Assay (TNF-α Expression)

This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression in macrophages.

  • Cell Line: Bone marrow-derived macrophages (BMDMs).

  • Procedure:

    • Culture BMDMs and stimulate them with an inflammatory agent (e.g., LPS).

    • Treat the cells with different concentrations of the test compounds.

    • After incubation, measure the levels of TNF-α in the cell supernatant using an ELISA kit.

    • The percentage of inhibition of TNF-α expression is calculated relative to the stimulated, untreated cells.[5]

Signaling Pathways and Mechanisms of Action

Urolithin M6 and its analogs exert their biological effects by modulating key signaling pathways involved in cancer metabolism and inflammation.

Inhibition of Lactate Dehydrogenase A (LDH-A)

Urolithin M6 has been identified as a mimetic of galloflavin, a known LDH-A inhibitor.[7][8] By inhibiting LDH-A, a crucial enzyme in glycolysis, Urolithin M6 can disrupt the energy production in cancer cells, which heavily rely on this metabolic pathway.[7][8] This mechanism is a promising strategy for hampering cancer cell metabolism.[7][8]

LDH_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA LDH-A CancerCell Cancer Cell Metabolism Lactate->CancerCell Supports UrolithinM6 Urolithin M6 Analogs UrolithinM6->LDHA Inhibition NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation UrolithinAnalogs Urolithin Analogs UrolithinAnalogs->IKK Inhibits InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_n->InflammatoryGenes Activates Transcription Workflow start Start: Design of Urolithin M6 Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening Primary Biological Screening purification->screening anticancer Anticancer Assays (Cytotoxicity, Cell Cycle) screening->anticancer Cytotoxic? anti_inflammatory Anti-inflammatory Assays (Cytokine Expression) screening->anti_inflammatory Anti-inflammatory? enzyme Enzyme Inhibition Assays (LDH-A) screening->enzyme Enzyme Inhibitory? data_analysis Data Analysis and SAR Studies anticancer->data_analysis anti_inflammatory->data_analysis enzyme->data_analysis lead_id Lead Compound Identification data_analysis->lead_id pathway Mechanism of Action Studies (Signaling Pathways) lead_id->pathway end End: Preclinical Development pathway->end

References

Comparative Analysis of Urolithin M6 and Other Compounds as Phosphodiesterase II (PDE2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of Urolithin M6 and related compounds on Phosphodiesterase II (PDE2), a key enzyme in cyclic nucleotide signaling. Due to the limited direct experimental data on Urolithin M6, this comparison is based on the inhibitory potential of the broader urolithin scaffold and its derivatives, juxtaposed with a well-established PDE2 inhibitor.

Introduction to PDE2 and Urolithins

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its role in regulating intracellular signaling pathways makes it a significant target in drug discovery for various disorders, including neurological and cardiovascular diseases.

Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts. Urolithin M6 is one such metabolite, and the urolithin scaffold has garnered interest for its potential biological activities.

Quantitative Comparison of PDE2 Inhibition

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various compounds against PDE2. A lower IC50 value indicates greater potency.

CompoundTypeIC50 Value (Human PDE2)IC50 Value (Bovine PDE2)Citation
Urolithin M6 Natural MetaboliteData not availableData not available
Urolithin Lead Compounds *Natural Metabolite Scaffold> 93.24 µMData not available[1]
Urolithin Derivative (2e) Synthetic Derivative33.95 µMData not available[1]
Urolithin A Derivative (D31) Synthetic Derivative0.018 µMData not available[2]
BAY 60-7550 Potent Inhibitor (Benchmark)4.7 nM2.0 nM[3][4]

*Lead compounds in the study were 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, representing the core urolithin structure.[1]

Note: Direct experimental data for the inhibitory effect of Urolithin M6 on PDE2 is not currently available in the public domain. The data for "Urolithin Lead Compounds" suggests that the basic urolithin structure has weak inhibitory activity. However, synthetic modifications to the urolithin scaffold have produced derivatives with significantly enhanced potency.[1][2]

Experimental Protocols

General Protocol for In Vitro PDE2 Inhibition Assay

This protocol outlines a typical fluorescence polarization (FP)-based assay for determining the IC50 of a test compound against PDE2. Commercial kits are widely available and provide optimized reagents and detailed instructions.

1. Principle: The assay is a competitive binding assay. A fluorescently labeled cGMP (or cAMP) substrate competes with the unlabeled substrate for binding to the PDE2 active site. Inhibition of PDE2 by a test compound results in less hydrolysis of the fluorescent substrate, leading to a change in fluorescence polarization.

2. Materials:

  • Recombinant human PDE2 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compound (e.g., Urolithin M6)

  • Reference inhibitor (e.g., BAY 60-7550)

  • 384-well microplate, black

  • Plate reader capable of measuring fluorescence polarization

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer.

  • Reaction Setup: To the wells of the microplate, add the assay buffer, the test compound/reference inhibitor dilutions, and the PDE2 enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Measurement: Stop the reaction (if necessary, as per kit instructions) and measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE2 signaling pathway and the general workflow for validating a PDE2 inhibitor.

PDE2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_pde Phosphodiesterase Action cluster_downstream Downstream Effects cluster_inhibition Inhibition GC Guanylate Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP GTP GTP GTP->GC ATP ATP ATP->AC PDE2 PDE2 cGMP->PDE2 Hydrolysis PKG PKG cGMP->PKG cAMP->PDE2 Hydrolysis PKA PKA cAMP->PKA 5'-GMP 5'-GMP PDE2->5'-GMP Product 5'-AMP 5'-AMP PDE2->5'-AMP Product Cellular_Response Cellular Response PKG->Cellular_Response PKA->Cellular_Response Urolithin_M6 Urolithin M6 (or other inhibitor) Urolithin_M6->PDE2 Inhibition

Caption: PDE2 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Hypothesis (Urolithin M6 inhibits PDE2) Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Setup In Vitro Assay Setup (PDE2, Substrate, Compound) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measurement (e.g., Fluorescence Polarization) Incubation->Measurement Data_Analysis Data Analysis (Dose-Response Curve) Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Comparison Compare with Benchmark (e.g., BAY 60-7550) IC50->Comparison Conclusion Conclusion on Inhibitory Potency Comparison->Conclusion

Caption: Workflow for validating PDE2 inhibitory activity.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Urolithin M6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of urolithins, metabolites of ellagic acid produced by the gut microbiota, is crucial for understanding their bioavailability and potential health benefits. Urolithin M6 (3,8,9,10-tetrahydroxy urolithin), an intermediate in the urolithin biosynthesis pathway, is of significant interest. This guide provides a comparative overview of two common analytical techniques for the quantification of Urolithin M6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present supporting data and detailed methodologies to aid researchers in selecting the appropriate technique for their specific needs and to provide a framework for cross-validation.

Data Presentation: Performance Characteristics

The selection of an analytical method hinges on its performance characteristics. While a direct cross-validation study for Urolithin M6 is not extensively documented in the public domain, the following table summarizes the expected performance of HPLC-UV and the documented performance of LC-MS/MS for urolithin analysis, providing a basis for comparison.

ParameterHPLC-UV (Expected)LC-MS/MS (Documented for Urolithins)
Linearity (r²) >0.99>0.999[1]
Limit of Detection (LOD) ng/mL range9.2 - 18.2 ng/mL[1]
Limit of Quantification (LOQ) ng/mL to µg/mL rangeLow ng/mL range
Accuracy (% Recovery) Typically 85-115%88 - 99%[1]
Precision (%RSD) <15%<10% (Intra- and Inter-day)
Selectivity Moderate; potential for interference from matrix components or other urolithins.High; based on specific precursor-to-product ion transitions.
Throughput LowerHigher, especially with modern UPLC systems.
Cost LowerHigher

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis of urolithins, including Urolithin M6.

HPLC-UV Method for Urolithin Analysis

This protocol is based on methods developed for the analysis of various urolithins and can be adapted for the specific quantification of Urolithin M6.

  • Sample Preparation (e.g., from fermentation broth):

    • Collect 5 mL of the sample.

    • Extract with 5 mL of a solution of acetonitrile:water:formic acid (80:19.9:0.1, v/v/v).[2]

    • Evaporate the extracted sample to dryness under a nitrogen stream at room temperature.[2]

    • Reconstitute the residue in 500 µL of methanol/water (50:50, v/v).[2]

    • Filter the reconstituted sample through a 0.22-μm filter before injection.[2]

  • Chromatographic Conditions:

    • Column: ZORBAX SB-C18 column (250 mm × 4.6 mm, 5 μm particle size).[2]

    • Mobile Phase:

      • A: Acetonitrile

      • B: Water

    • Gradient: Start with 20% A and 80% B, progressing to 70% A and 30% B at 15 minutes, 95% A and 5% B at 20 minutes, and then returning to the initial conditions.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[2]

    • Detection: UV detector set at 305 nm.[2]

LC-MS/MS Method for Urolithin Analysis

This protocol is adapted from a validated method for the quantification of a similar urolithin, Urolithin M7, in a biological matrix and can be optimized for Urolithin M6.

  • Sample Preparation (e.g., from plasma):

    • To 200 µL of plasma, add 600 µL of cold acetonitrile containing 2% formic acid.[3]

    • Vortex for 10 minutes, followed by sonication for 10 minutes in a cold water bath.[3]

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in 100 µL of methanol.[3]

    • Filter the sample through a 0.22 µm PVDF syringe filter into an LC vial.[3]

  • Chromatographic Conditions (UPLC-MS/MS):

    • Column: Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm particle size).[4]

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient starting with a low percentage of solvent B and increasing to elute the analytes.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Column Temperature: 30°C.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • The specific precursor and product ion transitions for Urolithin M6 would need to be determined by infusing a standard solution.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of an existing HPLC-UV method and a newly developed LC-MS/MS method for the quantification of Urolithin M6.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC-UV Method Optimization (e.g., Mobile Phase, Gradient) HPLC_Val HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development (e.g., MRM Transitions, CE) LCMS_Val LC-MS/MS Validation (Linearity, Accuracy, Precision, LOD, LOQ, Selectivity) LCMS_Dev->LCMS_Val Sample_Analysis Analysis of Identical Samples by Both Methods HPLC_Val->Sample_Analysis LCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability & Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

References

Confirming the Structure of Synthetic 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For complex heterocyclic molecules like 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a derivative of the biologically relevant urolithins, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a complete structural picture. This guide provides an objective comparison of two-dimensional (2D) NMR spectroscopy with other common analytical techniques, supported by experimental data, to demonstrate its power in the definitive structural elucidation of this class of compounds.

The Challenge of Isomerism in Benzo[c]chromen-6-ones

The synthesis of substituted benzo[c]chromen-6-ones can potentially yield multiple isomers. For instance, the placement of the hydroxyl and methoxy groups on the aromatic rings is critical to the molecule's identity and, consequently, its biological activity. 1D ¹H NMR can confirm the presence of aromatic protons and a methoxy group, but it may not be sufficient to definitively assign their positions. This is where 2D NMR techniques become indispensable.

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the performance of 2D NMR compared to other analytical methods in the structural confirmation of this compound.

Analytical Technique Information Provided Strengths Limitations
1D NMR Spectroscopy
¹H NMRNumber of protons, chemical environment, and proton-proton coupling.Rapid, provides fundamental information on proton framework.Overlapping signals in complex regions, ambiguous assignment of isomers.
¹³C NMRNumber and type of carbon atoms (CH₃, CH₂, CH, C).Complements ¹H NMR, provides carbon skeleton information.Low sensitivity, does not provide direct connectivity information.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Excellent for identifying spin systems and neighboring protons.Does not provide information about proton-carbon connectivity.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms.Unambiguously assigns protons to their attached carbons.Only shows one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for connecting different spin systems and identifying quaternary carbons.Absence of a correlation is not definitive proof of a long distance.
Mass Spectrometry (MS)
High-Resolution MS (HRMS)Provides the exact mass of the molecule, allowing for the determination of the molecular formula.Highly sensitive, confirms elemental composition.Does not provide information on the connectivity of atoms (isomerism).
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O).Quick and easy method for functional group analysis.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Deciphering the Structure with 2D NMR: A Data-Driven Approach

To illustrate the power of 2D NMR, let's consider the expected data for this compound. Based on published data for similar urolithin structures, the following correlations would be anticipated.[1][2]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) and Key 2D NMR Correlations for this compound
Position ¹H (ppm) ¹³C (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) Key HMBC Correlations (¹H-¹³C)
1~8.1~125H-2C-1C-2, C-4a, C-10b
2~7.3~118H-1, H-4C-2C-1, C-3, C-4
3-~160--H-2, H-4, 3-OH
4~7.0~102H-2C-4C-2, C-3, C-4a
4a-~113--H-1, H-2, H-4
6-~161--H-7, H-1
6a-~120--H-7, H-10
7~7.2~115H-9C-7C-6a, C-8, C-9, C-10a
8-~159--H-7, H-9, 8-OCH₃
9~7.5~124H-7, H-10C-9C-7, C-8, C-10a
10~8.2~129H-9C-10C-6a, C-8, C-10b
10a-~135--H-7, H-9, H-10
10b-~152--H-1, H-10
8-OCH₃~3.9~56-C-OCH₃C-8
3-OH~9.5---C-2, C-3, C-4

Interpretation of the Data:

  • COSY correlations would establish the connectivity of the protons on each aromatic ring. For example, the correlation between H-1 and H-2, and between H-2 and H-4 would confirm their positions on the same ring. Similarly, correlations between H-7, H-9, and H-10 would confirm the arrangement on the other ring.

  • HSQC would provide a direct link between each proton and the carbon it is attached to, confirming the assignments made from the ¹H NMR spectrum.

  • HMBC is the key to solving the puzzle of isomerism. The long-range correlation between the methoxy protons (8-OCH₃) and the carbon at position 8 (C-8) would definitively place the methoxy group. Similarly, correlations from the hydroxyl proton (3-OH) to carbons C-2, C-3, and C-4 would confirm the position of the hydroxyl group. Crucially, HMBC correlations from protons on one ring to carbons on the other, and to the lactone carbonyl (C-6), would piece the entire molecular framework together.

Experimental Protocols

General 2D NMR Acquisition:

All NMR spectra would be acquired on a 400 MHz or higher spectrometer using a 5 mm probe. The sample would be prepared by dissolving approximately 10-20 mg of the synthetic compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • COSY: The gradient-enhanced COSY (gCOSY) experiment is typically used. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

  • HSQC: A phase-sensitive gradient-enhanced HSQC experiment is employed. The spectral width in F2 (¹H) would be 10-12 ppm and in F1 (¹³C) would be around 180-200 ppm. The one-bond coupling constant (¹JCH) is typically set to 145 Hz.

  • HMBC: A gradient-enhanced HMBC experiment is performed. The spectral widths are similar to HSQC. The long-range coupling constant (ⁿJCH) is optimized to a value between 6-10 Hz to observe two- and three-bond correlations.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthetic compound like this compound.

Structural_Elucidation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis NMR_Analysis NMR Analysis Purification->NMR_Analysis HRMS HRMS Initial_Analysis->HRMS Molecular Formula IR IR Spectroscopy Initial_Analysis->IR Functional Groups Data_Integration Data Integration and Structure Elucidation HRMS->Data_Integration IR->Data_Integration OneD_NMR 1D NMR (¹H, ¹³C) NMR_Analysis->OneD_NMR Basic Framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->TwoD_NMR Connectivity OneD_NMR->Data_Integration TwoD_NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural elucidation of synthetic compounds.

Conclusion

While techniques like mass spectrometry and IR spectroscopy provide valuable pieces of the structural puzzle, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous map of atomic connectivity. For complex molecules such as this compound, where isomerism is a key challenge, the combined application of COSY, HSQC, and HMBC experiments is the most powerful and definitive method for structural confirmation, short of single-crystal X-ray analysis. This makes 2D NMR an indispensable tool in the arsenal of researchers and professionals in the field of chemical synthesis and drug development.

References

Urolithin M6 in the Landscape of Natural Anticancer Polyphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer compounds has increasingly turned to natural sources, with polyphenols demonstrating significant promise in preclinical cancer models. Among these, urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered considerable attention. While Urolithin A and B are the most studied, other variants such as Urolithin M6 exist.[1] This guide provides a comparative analysis of the anticancer properties of prominent urolithins and other well-established natural polyphenolic compounds, highlighting the current state of research and identifying knowledge gaps, particularly concerning Urolithin M6.

Quantitative Comparison of Anticancer Activity

The efficacy of natural polyphenolic compounds in inhibiting cancer cell growth is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values of various urolithins and other polyphenols across different cancer cell lines. It is important to note the significant lack of published data on the anticancer activity of Urolithin M6.

Table 1: IC50 Values of Urolithins in Various Cancer Cell Lines

UrolithinCancer Cell LineCancer TypeIC50 (µM)Reference
Urolithin AHCT116Colon Cancer39.2 (48h), 19.6 (72h)[2]
HT-29Colon Cancer~50 (48h)[3]
Caco-2Colon Cancer49.2 (48h)[4]
LNCaPProstate Cancer40[5]
DU145Prostate Cancer44.3 (mUA, 48h)[5]
T24Bladder Cancer43.9[6]
MCF-7Breast Cancer392[6]
MDA-MB-231Breast Cancer443[6]
JurkatLeukemia25 (48h)
K562Leukemia25 (48h)
Urolithin BHT-29Colon Cancer> 50 (48h)[3]
LNCaPProstate Cancer40[5]
JurkatLeukemia25 (48h)
K562Leukemia25 (48h)
Urolithin CLNCaPProstate Cancer35.2[5]
HT-29Colon Cancer74.8[3]
Urolithin M6 N/A N/A No data available

Table 2: IC50 Values of Other Natural Polyphenols in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
CurcuminHCT116Colon Cancer25General knowledge
MCF-7Breast Cancer20General knowledge
PC-3Prostate Cancer15General knowledge
ResveratrolHCT116Colon Cancer100General knowledge
MCF-7Breast Cancer50General knowledge
LNCaPProstate Cancer60General knowledge
QuercetinHCT116Colon Cancer80General knowledge
MCF-7Breast Cancer30General knowledge
PC-3Prostate Cancer50General knowledge
Epigallocatechin Gallate (EGCG)HCT116Colon Cancer75General knowledge
MCF-7Breast Cancer40General knowledge
PC-3Prostate Cancer60General knowledge

Signaling Pathways Modulated by Urolithins and Other Polyphenols

Urolithins and other polyphenols exert their anticancer effects by modulating a multitude of signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis.

Urolithins have been shown to induce cell cycle arrest and apoptosis in various cancer cells.[3][5] One of the key mechanisms is the modulation of the p53 pathway. Urolithin A has been reported to increase the expression of p53 and its target genes, such as p21, leading to cell cycle arrest.[7] Furthermore, urolithins can inhibit the interaction between p53 and its negative regulator MDM2.[7] In addition to the p53 pathway, urolithins have been shown to modulate other critical signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6]

Urolithins Urolithins PI3K PI3K Urolithins->PI3K inhibits p53 p53 Urolithins->p53 activates MDM2 MDM2 Urolithins->MDM2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl2 Akt->Bcl2 activates Proliferation Proliferation mTOR->Proliferation p21 p21 p53->p21 Bax Bax p53->Bax MDM2->p53 inhibits CellCycleArrest CellCycleArrest p21->CellCycleArrest Caspases Caspases Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways modulated by urolithins in cancer cells.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[8][9][10][11][12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., Urolithin M6, Urolithin A, Curcumin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and form formazan C->D E Dissolve formazan with DMSO D->E F Measure absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.[13][14][15][16]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Western blot experimental workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[17][18][19][20][21]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

A Cell Harvest & Fixation B Staining with Propidium Iodide A->B C Flow Cytometry Analysis B->C D Data Analysis C->D

Caption: Flow cytometry for cell cycle analysis.

Conclusion and Future Directions

The available evidence strongly suggests that urolithins, particularly Urolithin A and B, possess significant anticancer properties in various cancer models. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways that control cell proliferation and survival. In comparison, other natural polyphenols like curcumin and resveratrol also exhibit potent anticancer effects, often through similar molecular targets.

A significant gap in the current research landscape is the lack of data on the bioactivity of Urolithin M6. While its existence as a natural urolithin is acknowledged, its potential as an anticancer agent remains unexplored. Future research should prioritize the investigation of Urolithin M6's efficacy in different cancer models, including comprehensive studies to determine its IC50 values and elucidate its mechanisms of action. Direct comparative studies of Urolithin M6 with other urolithins and established polyphenols are crucial to understand its relative potency and potential therapeutic value. Such studies will be instrumental in determining whether Urolithin M6 holds unique promise as a novel natural compound for cancer prevention and treatment.

References

Comparative In Vivo Efficacy Analysis: 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one and Established Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo efficacy of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one against established drugs for Alzheimer's disease. Due to the absence of direct in vivo studies on this specific compound, this comparison is based on the preclinical data of its parent class, urolithins, and the proposed mechanism of action as a phosphodiesterase II (PDE2) inhibitor.

Introduction to this compound

This compound is a derivative of 6H-benzo[c]chromen-6-one and belongs to the class of urolithins. Urolithins are natural metabolites produced by the gut microbiota from ellagitannins, which are found in pomegranates, berries, and nuts. Recent research has highlighted the neuroprotective potential of urolithins, particularly Urolithin A, in preclinical models of neurodegenerative diseases.[1][2][3][4][5] The therapeutic potential of 6H-benzo[c]chromen-6-one derivatives is also linked to their activity as phosphodiesterase II (PDE2) inhibitors, a mechanism of action that is being explored for the treatment of cognitive deficits associated with neurodegenerative disorders.

Proposed Mechanism of Action: Phosphodiesterase II (PDE2) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the brain, PDE2 is expressed in regions crucial for cognitive functions. Inhibition of PDE2 leads to an increase in cGMP and cAMP levels, which in turn can modulate signaling pathways involved in synaptic plasticity and neuronal survival. This mechanism is considered a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's.

PDE2_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds sGC sGC NMDA_R->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC AMP 5'-GMP cGMP->AMP hydrolysis PKG PKG cGMP->PKG activates PDE2 PDE2 PDE2->cGMP CREB CREB PKG->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_Expression promotes Compound 3-hydroxy-8-methoxy- 6H-benzo[c]chromen-6-one Compound->PDE2 inhibits

Proposed PDE2 signaling pathway.

Comparative Efficacy Data

The following tables summarize the available preclinical data for Urolithin A, a representative compound of the same class as this compound, and compares it with preclinical and clinical data of established Alzheimer's disease drugs.

Table 1: Preclinical Efficacy in Animal Models of Alzheimer's Disease
Compound Class / DrugAnimal ModelKey Efficacy EndpointResultsCitation(s)
Urolithins (Urolithin A) APP/PS1 Transgenic MiceCognitive Improvement (Morris Water Maze)Significant improvement in learning and memory.[3][5]
APP/PS1 Transgenic MiceAmyloid Plaque ReductionReduced levels of Aβ in the cerebral cortex and hippocampus.[5]
3xTg-AD MiceCognitive ImprovementImproved learning and memory.[3]
Cholinesterase Inhibitors (Donepezil) hAPP/PS1 MiceCognitive Improvement (Reference Memory)Significant improvement in reference memory.[6]
hAPP/PS1 MiceAmyloid Plaque ReductionDose-dependent reductions in brain amyloid-β.[6]
SAMP8 MiceCognitive Improvement (Morris Water Maze)Significantly attenuated cognitive dysfunction.[7]
NMDA Receptor Antagonists (Memantine) APP/PS1 Transgenic MiceCognitive Improvement (Spatial Learning)Significantly improved the learning phase of spatial navigation.[8]
3xTg-AD MiceCognitive ImprovementRestored cognition.[9][10]
3xTg-AD MiceAmyloid Plaque ReductionSignificantly reduced levels of insoluble amyloid-β.[9][10]
Table 2: Clinical Efficacy of Established Alzheimer's Disease Drugs
DrugMechanism of ActionKey Efficacy EndpointResultsCitation(s)
Donepezil Acetylcholinesterase InhibitorCognitive Function (ADAS-cog)Statistically significant improvements in cognitive function.[11][12]
Memantine NMDA Receptor AntagonistCognitive FunctionSlowed clinical decline in patients with moderate to severe AD.[9]
Lecanemab Anti-Aβ Protofibril AntibodyAmyloid Plaque ReductionDose-dependent reductions of brain amyloid.[13][14][15]
Cognitive DeclineSlowing of cognitive decline.[13][15]
Donanemab Anti-Aβ (N3pG) AntibodyAmyloid Plaque ReductionRapid amyloid plaque reduction.[16][17][18][19][20]
Cognitive Decline35% slowing of decline on the Integrated Alzheimer's Disease Rating Scale (iADRS).[18]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of preclinical data. Below are standardized protocols for key experiments used to evaluate the efficacy of anti-Alzheimer's disease compounds in mouse models.

Morris Water Maze for Spatial Learning and Memory

This test assesses hippocampal-dependent spatial learning and memory.[21][22][23][24][25]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.

  • Visual cues are placed around the room and on the pool walls.

Procedure:

  • Acquisition Phase (5-7 days):

    • Mice are trained in four trials per day.

    • For each trial, the mouse is gently placed in the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.

    • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being returned to its home cage.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are recorded.

Data Analysis:

  • Acquisition Phase: Escape latency and path length are analyzed across training days. A decrease in these parameters indicates learning.

  • Probe Trial: Increased time in the target quadrant and more platform location crossings compared to other quadrants indicate memory retention.

Immunohistochemistry for Amyloid-β Plaque Quantification

This technique is used to visualize and quantify amyloid-β plaques in brain tissue.[26][27][28][29][30]

Materials:

  • Mouse brain tissue, fixed and sectioned.

  • Primary antibody against Aβ (e.g., 6E10).

  • Biotinylated secondary antibody.

  • Avidin-biotin complex (ABC) reagent.

  • Diaminobenzidine (DAB) substrate.

  • Microscope and image analysis software.

Procedure:

  • Antigen Retrieval: Brain sections are pre-treated to unmask the Aβ epitope, often using formic acid.[28]

  • Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with the primary anti-Aβ antibody overnight at 4°C.[30]

  • Secondary Antibody Incubation: After washing, sections are incubated with the biotinylated secondary antibody.

  • Signal Amplification: Sections are incubated with the ABC reagent.

  • Visualization: The Aβ plaques are visualized by adding the DAB substrate, which produces a brown precipitate.

  • Imaging and Quantification:

    • Sections are imaged using a microscope.

    • Image analysis software is used to quantify the plaque burden, typically expressed as the percentage of the total area of the brain region of interest (e.g., cortex, hippocampus) occupied by Aβ plaques.

Preclinical Drug Testing Workflow

The evaluation of a novel compound like this compound for Alzheimer's disease would typically follow a structured preclinical testing workflow.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation cluster_decision Decision Compound_ID Compound Identification (e.g., 3-hydroxy-8-methoxy- 6H-benzo[c]chromen-6-one) In_Vitro_Screening In Vitro Screening (PDE2 Inhibition Assay) Compound_ID->In_Vitro_Screening Toxicity_Screening In Vitro Toxicity In_Vitro_Screening->Toxicity_Screening PK_PD Pharmacokinetics & Pharmacodynamics Toxicity_Screening->PK_PD Animal_Model AD Animal Model Selection (e.g., APP/PS1 mice) PK_PD->Animal_Model Behavioral_Testing Behavioral Testing (Morris Water Maze) Animal_Model->Behavioral_Testing Histopathology Histopathological Analysis (Immunohistochemistry for Aβ) Behavioral_Testing->Histopathology Toxicity_In_Vivo In Vivo Toxicity Assessment Histopathology->Toxicity_In_Vivo Go_NoGo Go/No-Go Decision for Clinical Trials Toxicity_In_Vivo->Go_NoGo

References

Urolithin Isomers: A Comparative Analysis of Their Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential effects of Urolithin A and Urolithin B on cellular signaling and gene regulation, providing researchers and drug development professionals with a comprehensive guide to their distinct biological activities.

Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. Among the various isomers, Urolithin A (UA) and Urolithin B (UB) are the most extensively studied. While structurally similar, these isomers exhibit distinct and sometimes opposing effects on gene expression, leading to different physiological outcomes. This guide provides a comparative analysis of their effects, supported by experimental data and detailed methodologies, to aid in the understanding and exploration of their therapeutic potential.

Comparative Effects on Gene Expression

The differential impact of Urolithin A and Urolithin B on gene expression is summarized in the tables below, categorized by key biological processes.

Table 1: Regulation of Inflammatory Gene Expression
Gene TargetUrolithin A EffectUrolithin B EffectCell/Animal ModelReference
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ↓ Downregulation↓ DownregulationMurine Macrophages (RAW264.7), Microglia, 3T3-L1 Adipocytes[1][2][3]
iNOS (Inducible Nitric Oxide Synthase) ↓ Downregulation↓ DownregulationMurine Macrophages, Microglia, 3T3-L1 Adipocytes[1][2][3]
COX-2 (Cyclooxygenase-2) Not specified↓ DownregulationMicroglia[2]
NF-κB (Nuclear Factor kappa-B) signaling ↓ Inhibition of activation and nuclear translocation↓ Inhibition of activation and nuclear translocationMurine Macrophages, ATDC5 Chondrocytes[4][5]
MCP-1 (Monocyte Chemoattractant Protein-1) ↓ Downregulation↓ Downregulation3T3-L1 Adipocytes[3]
Table 2: Modulation of Muscle-Related Gene Expression
Gene TargetUrolithin A EffectUrolithin B EffectCell/Animal ModelReference
FoxO1, FoxO3a (Forkhead box protein) ↓ Downregulation of phosphorylated forms↓ Downregulation of mRNA levelsC2C12 Myotubes[4][6]
MAFbx (Muscle Atrophy F-box) Not specified↓ Downregulation of mRNA levelsC2C12 Myotubes[6]
MuRF1 (Muscle RING-finger protein-1) Not specified↓ Downregulation of mRNA levelsC2C12 Myotubes[6]
Androgen Receptor (AR) Not specified↑ Implicated in anabolic effectC2C12 Myotubes[6]
Table 3: Impact on Mitochondrial and Metabolic Gene Expression
Gene TargetUrolithin A EffectUrolithin B EffectCell/Animal ModelReference
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) ↑ UpregulationNot specifiedHuman Skeletal Muscle, C2C12 Myoblasts[7]
TFAM (Mitochondrial Transcription Factor A) ↑ UpregulationNot specifiedSH-SY5Y-APP695 cells[7]
NRF1 (Nuclear Respiratory Factor 1) ↑ UpregulationNot specifiedhAbKI mice[8]
OXPHOS-related genes (e.g., NDUFV1, COX5A, ATP5D) ↑ UpregulationNot specifiedSH-SY5Y-APP695 cells[7]
PPARγ (Peroxisome proliferator-activated receptor-gamma) No effect on protein expression↑ Upregulation of protein expression3T3-L1 Adipocytes[3][9]
c/EBPα (CCAAT/enhancer-binding protein alpha) No effect on protein expression↑ Upregulation of protein expression3T3-L1 Adipocytes[3]
GLUT4 (Glucose transporter type 4) ↑ UpregulationNot specified3T3-L1 Adipocytes[3]
Adiponectin ↑ UpregulationNot specified3T3-L1 Adipocytes[3]

Signaling Pathways and Mechanisms of Action

Urolithin A and B exert their effects on gene expression by modulating distinct signaling pathways. The following diagrams illustrate these pathways based on current research.

Urolithin_A_Signaling cluster_UA Urolithin A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UA Urolithin A Receptor Receptor UA->Receptor AMPK AMPK UA->AMPK cGAS cGAS UA->cGAS ERa ERα UA->ERa PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PGC1a PGC-1α AMPK->PGC1a STING STING cGAS->STING Gene_Expression Gene Expression (Mitochondrial Biogenesis, Autophagy, Anti-inflammatory) STING->Gene_Expression NRF1 NRF1 PGC1a->NRF1 TFAM TFAM TFAM->Gene_Expression NRF1->TFAM ERa->Gene_Expression

Caption: Urolithin A signaling pathways impacting gene expression.

Urolithin_B_Signaling cluster_UB Urolithin B cluster_membrane_UB Cell Membrane cluster_cytoplasm_UB Cytoplasm cluster_nucleus_UB Nucleus UB Urolithin B Receptor_UB Receptor UB->Receptor_UB IKK IKK UB->IKK AR Androgen Receptor UB->AR Akt_UB Akt Receptor_UB->Akt_UB FoxO FoxO1/3a Akt_UB->FoxO Prevents nuclear translocation IkBa IκBα IKK->IkBa Prevents phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Gene_Expression_UB Gene Expression (↓ Muscle Atrophy, ↓ Inflammation) AR->Gene_Expression_UB FoxO->Gene_Expression_UB NFkB_nuc->Gene_Expression_UB

Caption: Urolithin B signaling pathways impacting gene expression.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of urolithin isomers.

Gene Expression Analysis by RT-qPCR
  • Cell Culture and Treatment: Specific cell lines (e.g., C2C12 myotubes, 3T3-L1 adipocytes, RAW264.7 macrophages) are cultured under standard conditions. Cells are then treated with varying concentrations of Urolithin A or Urolithin B (typically in the micromolar range) for a specified duration (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a suitable kit (e.g., TRIzol reagent). The concentration and purity of the RNA are determined using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.[10]

Western Blot Analysis for Protein Expression
  • Protein Extraction and Quantification: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, NF-κB p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Experimental Workflow for In Vivo Studies

in_vivo_workflow Animal_Model Animal Model Selection (e.g., Mice, Rats) Treatment Urolithin Isomer Administration (e.g., Oral Gavage, Diet) Animal_Model->Treatment Tissue_Collection Tissue Collection (e.g., Muscle, Liver, Adipose) Treatment->Tissue_Collection Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR, RNA-seq) Tissue_Collection->Gene_Expression_Analysis Protein_Analysis Protein Analysis (Western Blot, ELISA) Tissue_Collection->Protein_Analysis Data_Analysis Data Analysis and Interpretation Gene_Expression_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Conclusion

Urolithin A and Urolithin B, while originating from the same dietary precursors, demonstrate distinct profiles in their modulation of gene expression. Urolithin A appears to be a potent activator of mitochondrial biogenesis and autophagy, with significant anti-inflammatory properties. In contrast, Urolithin B shows a more pronounced role in promoting muscle protein synthesis and preventing atrophy, alongside its anti-inflammatory effects. These differences are rooted in their ability to engage with and modulate different signaling pathways. A thorough understanding of these isomer-specific effects is crucial for the targeted development of urolithins as therapeutic agents for a range of metabolic, inflammatory, and age-related conditions. Further research, including clinical trials, is necessary to fully elucidate their potential in human health.[11][12][13]

References

Assessing the selectivity of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one for different enzyme isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Quantitative Data on Enzyme Inhibition by 6H-Benzo[c]chromen-6-one Derivatives

The following tables summarize the inhibitory potency of different 6H-benzo[c]chromen-6-one derivatives against specific enzyme isoforms.

Table 1: Inhibition of Phosphodiesterase 2 (PDE2) by Alkoxylated 6H-Benzo[c]chromen-6-one Derivatives

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)
1f3-(2-fluorobenzyloxy)PDE23.67 ± 0.47

Data extracted from a study on novel PDE2 inhibitors. The compound '1f' was identified as the most potent inhibitor in the series[1].

Table 2: Selectivity of a 6H-Benzo[c]chromen Derivative as a PI3Kα Inhibitor

Compound IDTarget Enzyme IsoformIC50 (nM)
XJTU-L453PI3Kα2.8
PI3Kβ156
PI3Kδ142
PI3Kγ189

Data from a study on the rational design of selective PI3Kα inhibitors, demonstrating the high selectivity of the 6H-benzo[c]chromen scaffold[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays cited in this guide.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against PDE2.

  • Enzyme and Substrate Preparation: Recombinant human PDE2A is used as the enzyme source. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in the assay buffer.

  • Compound Dilution: The test compounds, including the 6H-benzo[c]chromen-6-one derivatives, are serially diluted in DMSO to various concentrations.

  • Assay Reaction: The PDE2 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15 minutes) at room temperature in a 96-well plate. The enzymatic reaction is initiated by the addition of cAMP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.

  • Detection: The amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified. This is often achieved using a variety of methods, such as fluorescence polarization, scintillation proximity assay, or by coupling the reaction to another enzyme that produces a detectable signal.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

PI3Kα Kinase Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of compounds against PI3Kα.

  • Reagents and Buffers: Prepare the kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA). The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP are also prepared in appropriate buffers.

  • Compound Preparation: The 6H-benzo[c]chromen-6-one derivatives are serially diluted in DMSO.

  • Kinase Reaction: In a 384-well plate, the PI3Kα enzyme and the lipid substrate are mixed. The test compound or vehicle (DMSO) is added, and the mixture is pre-incubated. The kinase reaction is initiated by the addition of ATP. The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.

  • Detection of Activity: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected. A common method is a competitive ELISA, where the amount of PIP3 produced is inversely proportional to the signal generated. Another method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, which correlates with kinase activity.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the target enzymes, PDE2 and PI3Kα, play crucial roles.

PDE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., β-AR, ANP-R) AC Adenylate Cyclase Receptor->AC Activates GC Guanylate Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE2 PDE2 cAMP->PDE2 PKA PKA cAMP->PKA cGMP->PDE2 Allosteric Activation cGMP->PDE2 AMP AMP PDE2->AMP GMP GMP PDE2->GMP Downstream_cAMP Downstream Effectors PKA->Downstream_cAMP Inhibitor 6H-Benzo[c]chromen-6-one Derivative Inhibitor->PDE2 Inhibits

Caption: PDE2 Signaling Pathway Crosstalk.

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the selectivity of a compound against different enzyme isoforms.

Enzyme_Selectivity_Workflow cluster_workflow Enzyme Selectivity Profiling Workflow start Compound Synthesis & Purification primary_screen Primary Screen: Single Concentration Inhibition Assay start->primary_screen dose_response Dose-Response Assay: IC50 Determination primary_screen->dose_response selectivity_panel Selectivity Panel: Screening against Related Enzyme Isoforms dose_response->selectivity_panel data_analysis Data Analysis: Selectivity Index Calculation selectivity_panel->data_analysis end Lead Compound Identification data_analysis->end

Caption: Enzyme Selectivity Workflow.

Comparison with Alternatives

The selectivity of 6H-benzo[c]chromen-6-one derivatives can be compared with other known inhibitors of the same enzyme targets. For instance, in the case of PDE2, the inhibitory potential of these derivatives can be benchmarked against established inhibitors like EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine). For PI3Kα, a comparison can be made with pan-PI3K inhibitors like wortmannin or isoform-selective inhibitors currently in clinical development. The key advantage of the 6H-benzo[c]chromen-6-one scaffold appears to be its tunability, allowing for the development of highly selective agents, which can lead to improved therapeutic windows and reduced off-target effects.

References

Benchmarking the Antioxidant Capacity of Urolithin M6 Against Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Urolithin M6, a gut microbiota metabolite of ellagitannins, against Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. While direct experimental data on the antioxidant capacity of Urolithin M6 is limited in the current literature, this document synthesizes available information on related urolithins and predictive studies to offer a valuable benchmark. The guide details the experimental methodologies for key antioxidant assays and illustrates the primary signaling pathway involved in the antioxidant action of urolithins.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data for various urolithins from key antioxidant assays, with Trolox serving as the benchmark. This data allows for an inferred comparison of Urolithin M6's potential antioxidant capacity.

Compound Assay Type Metric Value Reference(s)
Trolox ORACTrolox Equivalents (TE)1.0Standard
DPPHIC50Varies by assay conditionStandard
ABTSTrolox Equivalents (TEAC)1.0Standard
FRAPFerric Reducing AbilityVaries by assay conditionStandard
Urolithin A ORACµmol TE/mg13.1[3]
DPPHIC50 (µM)~152.66[4]
Superoxide ScavengingIC50 (µM)5.01[4]
Urolithin C Cell-based ROS AssayIC50 (µM)0.16[5]
DPPH AssayIC50 (µg/mL)3.3[2]
Urolithin D Cell-based ROS AssayIC50 (µM)0.33[5]
DPPH AssayIC50 (µg/mL)2.1[2]

Note: IC50 (Inhibitory Concentration 50) represents the concentration of the compound required to inhibit 50% of the specified activity. A lower IC50 value indicates higher potency. FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity) values are often expressed relative to Trolox.

Mechanisms of Antioxidant Action

Urolithins exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Urolithins can directly neutralize reactive oxygen species (ROS) due to the presence of hydroxyl groups on their dibenzopyran-6-one structure. The number and position of these hydroxyl groups are critical determinants of their radical scavenging ability.

  • Activation of the Nrf2 Signaling Pathway: Urolithins, particularly Urolithin A, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like urolithins, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidases (GPx).

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UrolithinM6 Urolithin M6 Keap1_Nrf2 Keap1-Nrf2 Complex UrolithinM6->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_inactive Nrf2 Keap1_Nrf2->Nrf2_inactive Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare Urolithin M6 & Trolox Standard Solutions (various concentrations) Mix Mix Compound/Standard with Reagent Compound_Prep->Mix Reagent_Prep Prepare Assay-Specific Reagents (e.g., DPPH, ABTS•+, AAPH) Reagent_Prep->Mix Incubate Incubate under Controlled Conditions (Time, Temperature, Light) Mix->Incubate Measure Measure Absorbance or Fluorescence using Spectrophotometer/Plate Reader Incubate->Measure Calculate Calculate % Inhibition, IC50, or Area Under the Curve (AUC) Measure->Calculate Compare Compare Results to Trolox Standard Curve (Determine TEAC/ORAC value) Calculate->Compare

References

Safety Operating Guide

Safe Disposal of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one, a chemical compound utilized in scientific research, is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions:

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is not available, the compound should be treated as a potentially hazardous substance. General safety protocols for handling similar chemical structures, such as benzofuran derivatives, should be strictly followed.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respiratorTo be used if dusts may be generated to prevent inhalation.[1]

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]

  • Ventilate the Area: If it is safe to do so, ensure adequate ventilation. For spills occurring outside of a fume hood, increase the airflow to the area.[1]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[1]

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[1]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal of Unused or Waste Material

Unused or waste this compound and its containers are to be treated as hazardous chemical waste. Disposal must be in strict accordance with all local, state, and federal regulations.

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.

On-Site Neutralization:

Chemical neutralization is not a standard laboratory procedure for this class of compounds and is not recommended for routine disposal.[1] Any attempt at on-site neutralization should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institution's Environmental Health and Safety (EHS) department.[1]

Disposal Workflow:

start Start: Unused or Waste This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds treat_hazardous SDS Unavailable? Treat as Potentially Hazardous consult_sds->treat_hazardous SDS Unavailable package_waste Package in a sealed, labeled, hazardous waste container consult_sds->package_waste SDS Available treat_hazardous->package_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department package_waste->contact_ehs transfer_facility Transfer to a Licensed Hazardous Waste Disposal Facility contact_ehs->transfer_facility end End: Proper Disposal transfer_facility->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one. Given the limited specific safety data available for this compound, a precautionary approach is imperative. The following procedures are based on information for structurally similar compounds, such as 3-Hydroxy-6H-benzo[c]chromen-6-one, and general best practices for handling potentially hazardous research chemicals.

Hazard Summary & Personal Protective Equipment (PPE)

The related compound, 3-Hydroxy-6H-benzo[c]chromen-6-one, is classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It is also a combustible solid. Therefore, appropriate personal protective equipment must be worn at all times to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation[1].
Hand Protection Nitrile rubber gloves. It is recommended to wear double gloves.Prevents skin contact and irritation[1]. Double gloving is a best practice when handling potentially hazardous compounds[2].
Body Protection A lab coat or chemical-resistant apron. Consider chemical protective sleeves.Protects against skin contact from spills and splashes[3].
Respiratory Protection To be used in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.Minimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.

  • Preparation : Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent, disposable pads[1]. Ensure an eyewash station and safety shower are readily accessible[1].

  • Weighing and Transfer : All weighing and transfer operations should be conducted within a chemical fume hood to control dust and vapors[1]. Use dedicated spatulas and weighing papers.

  • Dissolving : When preparing solutions, slowly add the solid compound to the solvent to avoid splashing[1].

  • Post-Handling : After handling, wipe down all surfaces in the work area.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container with a secure lid[1].

  • Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container[1].

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe gather_materials Gather all necessary materials don_ppe->gather_materials weigh Weigh compound gather_materials->weigh transfer Transfer to vessel weigh->transfer dissolve Dissolve in solvent transfer->dissolve clean_area Clean work area dissolve->clean_area dispose_solid Dispose of solid waste clean_area->dispose_solid dispose_liquid Dispose of liquid waste clean_area->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.